Narazaciclib
Description
This compound is an orally bioavailable inhibitor of NUAK family SNF1-like kinase 1 (AMPK-related protein kinase 5; ARK5), and the cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon oral administration,this compound specifically binds to and inhibits ARK5, which interferes with the activation of ARK5-mediated signal transduction pathways and reduces cell proliferation in cancer cells that overexpress ARK5. In addition, ON 123300 inhibits CDK4 and 6 and prevents the phosphorylation of retinoblastoma (Rb) protein in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, which causes G1 phase cell cycle arrest, suppresses DNA synthesis and inhibits cancer cell growth. ARK5, a member of the AMP-activated protein kinase (AMPK) family, is associated with tumor growth and invasion. Overexpression of CDK4/6, which is seen in certain types of cancer, causes cell cycle deregulation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a protein kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOZMZXXRBXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357470-29-1 | |
| Record name | ON-123300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NARAZACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Narazaciclib: A Multi-Kinase Inhibitor Targeting Core Cancer Cell Proliferation and Survival Pathways
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Narazaciclib (also known as ON-123300 or HX301) is an orally bioavailable, clinical-stage multi-kinase inhibitor demonstrating potent anti-neoplastic activity across a range of preclinical cancer models.[1][2] This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its engagement with key signaling pathways that regulate cell cycle progression, survival, and metabolism. Through a differentiated inhibitory profile that extends beyond the primary targets of approved CDK4/6 inhibitors, this compound presents a promising therapeutic strategy, particularly in contexts of treatment resistance.[3] This document provides a comprehensive overview of its molecular targets, the downstream cellular consequences of target inhibition, and detailed methodologies for the key experiments cited in its preclinical evaluation.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its anti-cancer effects through the inhibition of several key kinases involved in cell cycle control and oncogenic signaling.[4] Unlike first-generation CDK4/6 inhibitors, this compound's activity extends to other critical targets, suggesting a broader and potentially more durable anti-tumor response.[3]
Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
The primary mechanism of action of this compound is the potent and specific inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In many cancers, the CDK4/6-cyclin D complex is hyperactive, leading to the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[5] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2][5]
By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[1][2] This action sequesters E2F, thereby blocking the G1-S phase transition and inducing cell cycle arrest in the G1 phase.[2] This cytostatic effect is a hallmark of CDK4/6 inhibitors and forms the basis of this compound's anti-proliferative activity.
Inhibition of NUAK Family SNF1-Like Kinase 1 (NUAK1/ARK5)
This compound is also a potent inhibitor of NUAK1, also known as ARK5, a member of the AMP-activated protein kinase (AMPK) family.[1][2][6] NUAK1 is implicated in tumor growth, invasion, and cell survival, particularly under conditions of metabolic stress like nutrient starvation.[7][8][9] It is known to be a downstream effector of the pro-survival Akt signaling pathway.[9] Inhibition of NUAK1 by this compound interferes with these survival pathways, potentially leading to apoptosis and a reduction in the cancer cell's ability to adapt to metabolic challenges.[1]
Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R)
This compound demonstrates potent inhibitory activity against CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[10][11] Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and often contribute to tumor progression, angiogenesis, and suppression of the anti-tumor immune response.[12][13] By inhibiting CSF1R, this compound has the potential to modulate the tumor microenvironment by depleting or reprogramming TAMs, thereby enhancing anti-tumor immunity.[14]
Inhibition of c-Kit
c-Kit is a receptor tyrosine kinase that, when activated by its ligand stem cell factor (SCF), triggers signaling cascades involved in cell survival, proliferation, and differentiation.[15] Dysregulation of c-Kit signaling is a known driver in several cancers.[15] this compound's inhibitory activity against c-Kit further contributes to its broad anti-proliferative profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary and secondary targets has been quantified and compared to other approved CDK4/6 inhibitors. This data highlights its differentiated profile.
| Kinase Target | This compound IC50 (nM) | Abemaciclib IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Reference |
| CDK4 | 3.9 | - | - | - | [16] |
| CDK6 | 9.82 | - | - | - | [16] |
| ARK5 (NUAK1) | 5 | - | - | - | [16] |
| CSF1R | 0.285 | - | - | - | [11] |
| c-Kit | - | - | - | - | |
| PDGFRβ | 26 | - | - | - | [16] |
| FGFR1 | 26 | - | - | - | [16] |
| RET | 9.2 | - | - | - | [16] |
| FYN | 11 | - | - | - | [16] |
| GSK3β | 374 | 13 | - | - | [17] |
| CDK4/cyclinD1 Binding | This compound Kd (nM) | Abemaciclib Kd (nM) | Palbociclib Kd (nM) | Ribociclib Kd (nM) | Reference |
| Kd Value | 0.18 | 0.08 | 0.75 | 1.3 | [17][18] |
Cellular Consequences of this compound Treatment
The multi-targeted inhibitory profile of this compound translates into a range of anti-cancer effects at the cellular level.
-
Cell Cycle Arrest: As a potent CDK4/6 inhibitor, this compound induces a robust G1 phase cell cycle arrest.[2] Some studies also indicate an induction of G2 arrest.
-
Induction of Apoptosis and Senescence: Beyond cytostatic effects, this compound has been shown to induce apoptosis and senescence in cancer cells, contributing to a more profound and durable anti-tumor response.[4]
-
Metabolic Reprogramming: In the context of ibrutinib-resistant mantle cell lymphoma, this compound has been observed to revert the metabolic reprogramming that characterizes drug resistance.[19]
-
Modulation of the Immune Microenvironment: Through CSF1R inhibition, this compound has the potential to reduce the population of tumor-promoting macrophages.[14] Additionally, it has been shown to enhance the expression of CCL5 and CXCL10, and reduce PD-L1 protein levels, suggesting a role in promoting anti-tumor immunity.[4][18]
-
Synergistic Activity: this compound has demonstrated synergistic anti-tumor activity when combined with other targeted agents, such as the BTK inhibitor ibrutinib, in both sensitive and resistant cell lines.[3][19][20]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound's inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.
Caption: Overview of this compound's multi-kinase inhibitory profile and downstream cellular effects.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating a multi-kinase inhibitor like this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental assays used in the preclinical characterization of this compound. Specific details may vary based on the cell line and experimental conditions.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.[19]
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Flow Cytometry for Cell Cycle Analysis (FACS)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[21][22]
-
Staining:
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]
Western Blotting for Phosphorylated Proteins (e.g., pRb)
This method is used to detect specific proteins and their phosphorylation status in a cell lysate.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[1]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-pRb or anti-total Rb) overnight at 4°C.[25]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1] The intensity of the bands corresponds to the amount of the target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of a drug with its target protein in a cellular context based on ligand-induced thermal stabilization.[26][27][28]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.[27] The binding of this compound to its target kinases is expected to increase their thermal stability.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[26]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[26]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and target engagement.
Inferred Kinase Activity (INKA) Analysis
INKA is a computational pipeline that integrates phosphoproteomic data to infer the activity of specific kinases.[29][30][31][32][33]
-
Phosphoproteomic Analysis: Treat cells with this compound and perform quantitative mass spectrometry-based phosphoproteomics to identify and quantify changes in protein phosphorylation across the proteome.
-
Data Integration: The INKA pipeline integrates multiple lines of evidence:
-
Kinase Activity Scoring: The algorithm combines this information to generate an "INKA score" for each kinase, providing a ranked list of kinases with altered activity in response to this compound treatment.[31] This allows for a global view of the signaling pathways affected by the drug.
Conclusion
This compound is a differentiated, multi-kinase inhibitor with a potent and broad mechanism of action that goes beyond simple cell cycle arrest. Its ability to target CDK4/6, NUAK1, CSF1R, c-Kit, and other oncogenic kinases results in a multi-pronged attack on cancer cell proliferation, survival, and metabolism.[4] The preclinical data, supported by a range of robust experimental methodologies, demonstrates its potential to overcome resistance to existing therapies and modulate the tumor microenvironment. The ongoing clinical evaluation of this compound will be critical in translating these promising preclinical findings into tangible benefits for cancer patients.[1][34]
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 - Wikipedia [en.wikipedia.org]
- 7. ARK5 enhances cell survival associated with mitochondrial morphological dynamics from fusion to fission in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]
- 9. NUAK1 (ARK5) Is Associated with Poor Prognosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
- 11. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 26. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. CETSA [cetsa.org]
- 29. INKA, an integrative data analysis pipeline for phosphoproteomic inference of active kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. INKA, an integrative data analysis pipeline for phosphoproteomic inference of active kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. iris.unito.it [iris.unito.it]
- 33. embopress.org [embopress.org]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide on Narazaciclib: A Dual CDK4/6 and ARK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narazaciclib (also known as ON123300 or HX301) is an orally bioavailable, multi-kinase inhibitor with potent activity against Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and AMP-activated protein kinase (AMPK)-related protein kinase 5 (ARK5).[1][2] This dual inhibitory action offers a novel therapeutic strategy in oncology by targeting two distinct pathways involved in cell cycle progression and cancer cell survival. This technical guide provides a comprehensive overview of the core preclinical and early clinical data on this compound, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.
Introduction
The deregulation of cell cycle control is a hallmark of cancer. CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle.[3][4] In many cancers, hyperactivation of the CDK4/6 pathway, often through cyclin D amplification, leads to uncontrolled cell proliferation.[5] ARK5 (also known as NUAK1) is a member of the AMPK family of serine/threonine kinases and has been implicated in tumor growth, metastasis, and survival under hypoxic conditions.[6][7][8] By simultaneously inhibiting both CDK4/6 and ARK5, this compound presents a multi-pronged attack on cancer cell proliferation and survival mechanisms.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| CDK4 | 3.9 | [9] |
| CDK6 | 0.53 - 9.82 | [9][10] |
| ARK5 (NUAK1) | 5.0 | [9] |
| CSF1R | ~0.285 | [10] |
| FLT3 | ~19.77 | [10] |
| PDGFRβ | 26 | [9] |
| FGFR1 | 26 | [9] |
| RET | 9.2 | [9] |
| FYN | 11 | [9] |
| GSK3β | 374 | [11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (mean) | Mantle Cell Lymphoma | 3.61 ± 2.1 | [13] |
| Various AML cell lines | Acute Myeloid Leukemia | < 1.5 (in a subset) | [10] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Dosage (Oral) | Tmax (hours) | T1/2 (hours) | AUC (h*ng/mL) | Cmax (ng/mL) | Reference |
| 30 mg/kg | ~1-2 | ~1.9-2.8 | - | - | [10][14] |
| 100 mg/kg | ~1-2 | ~1.9-2.8 | ~2000 (estimated equivalent to 160-200 mg/d in humans) | - | [10][14] |
Tmax: Time to reach maximum plasma concentration. T1/2: Elimination half-life. AUC: Area under the curve (a measure of total drug exposure). Cmax: Maximum plasma concentration.
Table 4: Early Clinical Trial Information
| Phase | Status | Indications | Key Findings | Reference |
| Phase I | Recruiting | Advanced Solid Tumors | Doses up to 160mg were tolerable. DLTs observed at 200mg. Some patients achieved stable disease. | [15][16] |
| Phase II | Recruiting | Endometrial Cancer, Glioblastoma, Glioma | - | [2] |
| - | Investigational | Relapsed/Refractory Multiple Myeloma | - | [1][17] |
DLT: Dose-Limiting Toxicity
Signaling Pathways
The dual inhibition of CDK4/6 and ARK5 by this compound targets two critical pathways in cancer progression.
CDK4/6 Signaling Pathway
The CDK4/6 pathway is central to the regulation of the cell cycle. In response to mitogenic signals, cyclin D proteins accumulate and bind to CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[3] E2F then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell division.[3][4]
Caption: CDK4/6 Signaling Pathway and Inhibition by this compound.
ARK5 (NUAK1) Signaling Pathway
ARK5 is activated downstream of several key signaling pathways, including the PI3K/Akt pathway.[6][18] Activated ARK5 is implicated in promoting cell survival, invasion, and metastasis.[6][8][18] It can be activated through phosphorylation by Akt at Ser600 or by LKB1 at Thr211.[7] ARK5 has been shown to be involved in the mTOR signaling pathway and epithelial-mesenchymal transition (EMT).[6][18]
Caption: ARK5 (NUAK1) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from standard procedures and information available in the public domain.[19][20][21][22][23][24][25][26][27][28][29][30]
In Vitro Kinase Activity Assay
This protocol is designed to determine the IC50 value of this compound against target kinases.
Materials:
-
Recombinant human kinases (CDK4/CyclinD1, CDK6/CyclinD1, ARK5)
-
Kinase-specific substrate (e.g., Rb protein for CDK4/6, a generic peptide substrate like RBER-CHKtide for ARK5)
-
This compound (dissolved in DMSO)
-
ATP ([γ-32P]ATP for radiometric assay or cold ATP for fluorescent/luminescent assay)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
96-well or 384-well plates
-
Plate reader (scintillation counter, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection:
-
Radiometric Assay: Wash the membrane to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent/Luminescent Assay: Measure the fluorescent or luminescent signal, which is proportional to the amount of ADP produced (and thus kinase activity), using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Addition of Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified by the reagent protocol (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).
-
Measurement: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.
Western Blotting
This technique is used to detect changes in the levels and phosphorylation status of proteins in the CDK4/6 and ARK5 signaling pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-Akt, anti-Akt, anti-ARK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels. Use a loading control (e.g., GAPDH) to normalize the data.
Experimental Workflow
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel kinase inhibitor like this compound.
Caption: Conceptual Preclinical Experimental Workflow for this compound.
Conclusion
This compound is a promising multi-kinase inhibitor that targets the clinically validated CDK4/6 pathway and the emerging cancer target ARK5. The preclinical data demonstrate its potent inhibitory activity and anti-proliferative effects in various cancer models. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation into its therapeutic potential.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of ARK5 in cancer and other diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Western Blotting Protocol Video | Cell Signaling Technology [awsprod-cellsignal.com]
- 27. youtube.com [youtube.com]
- 28. ARK5 enhances cell survival associated with mitochondrial morphological dynamics from fusion to fission in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. In vitro kinase assay [protocols.io]
Narazaciclib: A Technical Guide to its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (formerly ON-123300) is an orally bioavailable, multi-kinase inhibitor demonstrating significant potential in preclinical and clinical settings for the treatment of various cancers. Its primary mechanism of action involves the dual inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), alongside the novel target AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1. This multi-targeted approach allows this compound to disrupt key signaling pathways that drive cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the signal transduction pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Signal Transduction Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by primarily targeting two critical signaling cascades: the CDK4/6-Rb pathway, a cornerstone of cell cycle regulation, and the less-explored ARK5 signaling pathway, which is implicated in tumor growth and invasion.
The CDK4/6-Retinoblastoma (Rb) Pathway
The CDK4/6-Rb pathway is a central regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.
Mechanism of Action:
This compound is a potent inhibitor of both CDK4 and CDK6.[1][2] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][3] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis and progression into the S phase. This induced G1 cell cycle arrest is a primary mechanism of this compound's anti-proliferative activity.[1][3]
Visualization of the CDK4/6-Rb Pathway Inhibition by this compound:
The ARK5 (NUAK1) Signaling Pathway
ARK5 is a member of the AMP-activated protein kinase (AMPK) family and is increasingly recognized for its role in cancer cell survival, invasion, and metabolic adaptation, particularly under conditions of cellular stress.
Mechanism of Action:
This compound is a potent inhibitor of ARK5.[1][2] The inhibition of ARK5 by this compound interferes with downstream signaling cascades that promote tumor progression. Preclinical studies suggest that ARK5 depletion leads to the inhibition of the mTOR and MYC pathways, which are critical for cell growth and proliferation. Furthermore, loss of ARK5 activity has been shown to induce apoptosis and cell cycle arrest. Interestingly, ARK5 inhibition can also lead to the activation of AMPK and SIRT1, key regulators of cellular energy homeostasis, which may contribute to the complex anti-tumor effects of this compound.
Visualization of the ARK5 Signaling Pathway and its Inhibition by this compound:
Quantitative Analysis of this compound's Kinase Inhibition
The potency of this compound against its primary and secondary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.
| Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| CDK4 | 3.9 | 0.18 | [4] |
| CDK6 | 9.82 | - | [4] |
| ARK5 (NUAK1) | 5 | - | [4] |
| PDGFRβ | 26 | - | [4] |
| FGFR1 | 26 | - | [4] |
| RET | 9.2 | - | [4] |
| FYN | 11 | - | [4] |
| CSF1R | - | - | [5] |
| c-Kit | - | - | [5] |
Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here are compiled from publicly available preclinical data.
Impact on Downstream Signaling: Akt and Erk Phosphorylation
Preclinical studies have demonstrated that this compound can induce a dose-dependent suppression of the phosphorylation of Akt and Erk in brain tumors.[4] This suggests a broader impact on key survival and proliferation pathways beyond its primary targets. The inhibition of Akt and Erk phosphorylation may result from off-target effects on upstream kinases or through indirect feedback mechanisms initiated by the primary inhibition of CDK4/6 and ARK5.
Visualization of Experimental Workflow for Assessing Pathway Modulation:
References
A Technical Guide to Narazaciclib-Induced G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narazaciclib (also known as ON123300 or HX301) is a second-generation, orally bioavailable multi-kinase inhibitor demonstrating significant potential in oncology.[1][2] A primary mechanism of its antineoplastic activity is the induction of G1 phase cell cycle arrest, primarily through the potent inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[2] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and key experimental data related to this compound's effect on the cell cycle. Detailed protocols for essential validation experiments are also provided to guide researchers in the field.
Introduction to this compound
This compound is a novel small molecule inhibitor with high potency against several key kinases implicated in cancer cell proliferation and survival.[3] Its primary targets are CDK4 and CDK6, crucial regulators of the cell cycle's G1-S transition.[2] Beyond CDK4/6, this compound also exhibits inhibitory activity against other kinases such as ARK5 (NUAK1), CSF1R, and c-Kit at low nanomolar concentrations, contributing to its differentiated and enhanced efficacy profile compared to other approved CDK4/6 inhibitors.[4][5] Preclinical and ongoing clinical trials are evaluating its safety and efficacy in various malignancies, including mantle cell lymphoma (MCL), breast cancer, and other advanced solid tumors.[3][6][7][8] A hallmark of this compound's cellular activity is its ability to robustly induce G1 phase cell cycle arrest, thereby preventing cancer cell proliferation.[1][9]
Core Mechanism: Induction of G1 Cell Cycle Arrest
The progression of eukaryotic cells through the cell cycle is a tightly regulated process. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs, is a critical checkpoint. Dysregulation of this checkpoint is a common feature of cancer.
The canonical pathway governing the G1-S transition involves the interaction of D-type cyclins with CDK4 and CDK6. This complex phosphorylates the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry. Upon phosphorylation by the Cyclin D-CDK4/6 complex, pRb releases E2F, allowing for the transcription of target genes and subsequent cell cycle progression.[10]
This compound exerts its cytostatic effect by directly inhibiting the kinase activity of CDK4 and CDK6.[2] This inhibition prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state.[2] Consequently, pRb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is arrested in the G1 phase.[1] Studies have shown that treatment with this compound leads to a predominant downregulation of E2F target genes.[1] This G1 blockade is further associated with the intracellular accumulation of CDK inhibitors like p21, p16, and phosphorylated p27.[1]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key data regarding its kinase inhibitory activity and its effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against key target kinases. Lower values indicate greater potency.
| Kinase Target | IC50 (nM) | Reference |
| CDK4 | 3.9 | [11] |
| CDK6 | 9.82 | [11] |
| ARK5 (NUAK1) | 5 | [11] |
| CSF1R | 0.285 | [12] |
| FLT3 | 19.77 | [12] |
| PDGFRβ | 26 | [11] |
| FGFR1 | 26 | [11] |
| RET | 9.2 | [11] |
| FYN | 11 | [11] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
This table summarizes the anti-proliferative efficacy of this compound in various cancer cell lines.
| Cell Line Type | IC50 Value (µM) | Notes | Reference |
| Mantle Cell Lymphoma (MCL) | Mean: 3.61 ± 2.1 | Effective regardless of Ibrutinib sensitivity | [1][6] |
| M2-polarized Macrophages | 0.0725 | Demonstrates CSF1R inhibition in cells | [12] |
Table 3: Effect of this compound on Cell Cycle Distribution
Phenotypic analysis confirms that this compound treatment results in a significant blockade of the cell cycle in the G1 phase.[1][6]
| Cell Line | Treatment Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MCL Cells | This compound | Increased | Decreased | Decreased | [1][6] |
| JT/BCL-2 | BS-181 (CDK7i) | Increased | Not specified | Not specified | [13] |
(Note: Specific percentage values for this compound are often presented in graphical form in source literature; the table reflects the consistent, qualitative trend of G1 accumulation reported.)
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Proliferation and Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50%.
-
Cell Seeding: Plate cells in an opaque-walled 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Assessment (CellTiter-Glo® Method):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[14][15]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.[16][17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.
-
Fixation: While vortexing gently, add the cell suspension dropwise into a tube containing 4 mL of ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
Western Blotting for Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6-pRb pathway.[19][20]
-
Sample Preparation: Treat cells with this compound as described previously. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against phospho-Rb (Ser780/Ser795), total Rb, Cyclin D1, CDK4, CDK6, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Conclusion
This compound is a potent multi-kinase inhibitor that effectively induces G1 phase cell cycle arrest in cancer cells. Its primary mechanism involves the direct inhibition of CDK4 and CDK6, leading to the sustained activity of the pRb tumor suppressor and the blockade of S-phase entry. This activity is supported by robust preclinical data, including low nanomolar IC50 values against its target kinases and clear phenotypic evidence of G1 arrest in treated cell lines. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the effects of this compound and other cell cycle inhibitors. The differentiated profile of this compound, with its activity against multiple oncogenic kinases, positions it as a promising therapeutic agent warranting continued clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medical-xprt.com:443 [medical-xprt.com:443]
- 9. Onconova Therapeutics’ this compound ASH Poster Highlights [globenewswire.com]
- 10. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Models for Evaluating Narazaciclib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preclinical models and methodologies used to assess the efficacy of Narazaciclib (also known as ON123300 or HX301), a multi-kinase inhibitor under investigation for various malignancies. We will delve into the specific in vitro and in vivo systems that have been instrumental in elucidating its mechanism of action, determining its anti-tumor activity, and predicting its clinical potential.
Introduction to this compound
This compound is an orally bioavailable, second-generation small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival.[1][2] Its primary targets include Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), NUAK family SNF1-like kinase 1 (NUAK1, also known as ARK5), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Kit.[3][4] This multi-targeted profile is designed to enhance efficacy and potentially offer an improved safety profile compared to other CDK4/6 inhibitors.[3][5] By inhibiting these key proteins, this compound disrupts critical cell signaling pathways, leading to cell cycle arrest and tumor growth inhibition.[2][6] The drug is currently being evaluated in Phase I and II clinical trials for various cancers, including solid tumors, endometrial cancer, and multiple myeloma.[2][3][5]
Mechanism of Action: Targeting the Cell Cycle and Beyond
This compound's principal mechanism of action is the inhibition of CDK4 and CDK6. These kinases are crucial for the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor.[2][6] Phosphorylation of Rb by the Cyclin D-CDK4/6 complex releases E2F, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[2][6] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintains E2F sequestration, and induces a G1 cell cycle arrest.[2][6]
Beyond CDK4/6, this compound's inhibition of other kinases like NUAK1, CSF1R, and c-Kit contributes to its broader anti-neoplastic activity and distinguishes it from other approved CDK4/6 inhibitors.[3][4] For instance, potent inhibition of CSF1R (IC50 of 0.285 nM) has been shown to inhibit macrophage proliferation and is being explored as a therapeutic strategy for Acute Myeloid Leukemia (AML).[7]
In Vitro Preclinical Models
A variety of in vitro models have been employed to characterize this compound's activity across different cancer types.
Cell-Based Proliferation and Efficacy
This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, particularly in Mantle Cell Lymphoma (MCL) and breast cancer models.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line Type | Number of Cell Lines | Mean IC50 (72h) | Notes | Reference |
|---|
| Mantle Cell Lymphoma (MCL) | 10 | 3.61 ± 2.1 µM | Activity was independent of sensitivity to the BTK inhibitor ibrutinib. |[1] |
Kinase Inhibitory Profile
Comparative studies have benchmarked this compound against other FDA-approved CDK4/6 inhibitors, revealing a distinct kinase inhibition profile. While it shares potent CDK4/6 inhibition with abemaciclib, palbociclib, and ribociclib, it also targets other kinases at low nanomolar concentrations.[3]
Table 2: Comparative Kinase Affinity and IC50 Values
| Target | Parameter | This compound | Abemaciclib | Palbociclib | Ribociclib | Reference |
|---|---|---|---|---|---|---|
| CDK4/CyclinD1 | Kd (nM) | 0.18 | 0.08 | 0.75 | 1.3 | [3][5] |
| GSK3β | IC50 (nM) | 374 | 13 | - | - | [3] |
| CSF1R | IC50 (nM) | 0.285 | - | - | - |[7] |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding.
Experimental Protocols for In Vitro Assays
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
-
Cell Proliferation Assay (CellTiter-Glo®):
-
Cell Seeding: Cancer cell lines (e.g., a panel of 10 MCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Drug Treatment: Cells are treated with a dose range of this compound, other CDK4/6 inhibitors, or vehicle control for a specified period (e.g., 72 hours).[9]
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
-
-
Cell Cycle Analysis (FACS):
-
Treatment: Cells are treated with this compound or control for a set time (e.g., 24 hours).[9]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) along with RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, demonstrating this compound's effect on cell cycle progression (e.g., a 20-35% increase in the G1 fraction).[9]
-
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Intact cells (e.g., MDA-MB-231) are treated with this compound or a vehicle control.[4][5]
-
Heating: The treated cells or cell lysates are heated to a range of temperatures. Target engagement by the drug stabilizes the protein, increasing its melting temperature.
-
Protein Extraction: After heating, soluble proteins are separated from aggregated proteins by centrifugation.
-
Quantification (Mass Spectrometry): The abundance of specific proteins (e.g., CDK4, BUB1, CHEK1) in the soluble fraction is quantified using mass spectrometry (CETSA-MS).[3][5]
-
Analysis: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates direct binding of the drug to the target protein.[3]
-
In Vivo Preclinical Models
Animal models are essential for evaluating the systemic efficacy, pharmacokinetics (PK), and safety of this compound.
Xenograft and Syngeneic Models
-
Mantle Cell Lymphoma (MCL) Xenograft: The chicken embryo chorioallantoic membrane (CAM) model has been used to assess this compound's efficacy, both as a single agent and in combination therapies.[1] This immune-competent model allows for the evaluation of drug effects on tumor growth and infiltration.[8]
-
Acute Myeloid Leukemia (AML) Xenograft: A Ba/F3-ETV6-CSF1R xenograft model in NOD/SCID mice, where tumor growth is dependent on CSF1R activity, was used to evaluate the dose-dependent anti-tumor effects of this compound.[7]
-
Syngeneic Breast Cancer Model: An EMT-6 syngeneic breast cancer model was used to demonstrate that this compound acts synergistically with anti-PD1 immunotherapy.[5]
In Vivo Efficacy Data
This compound has shown significant tumor growth inhibition (TGI) in various in vivo models.
Table 3: Summary of In Vivo Efficacy of this compound
| Model Type | Cancer | Dosing | Outcome | Reference |
|---|---|---|---|---|
| CAM Xenograft | Mantle Cell Lymphoma | Not specified | 32% Tumor Growth Inhibition (TGI) as a single agent. | [9] |
| CAM Xenograft | Ibrutinib-resistant MCL | This compound + Ibrutinib | 65% reduction in tumor spreading; 50% reduction in bone marrow infiltration. | [1][10] |
| Ba/F3-ETV6-CSF1R Xenograft | Acute Myeloid Leukemia | 50 mg/kg (oral, daily) | 85.5% TGI | [7] |
| Ba/F3-ETV6-CSF1R Xenograft | Acute Myeloid Leukemia | 100 mg/kg (oral, daily) | 94.6% TGI | [7] |
| EMT-6 Syngeneic | Breast Cancer | Not specified | Significant synergy with anti-PD1 therapy. |[5] |
Experimental Protocols for In Vivo Studies
-
Xenograft Tumor Model Protocol (e.g., Ba/F3-ETV6-CSF1R):
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[7]
-
Cell Implantation: A suspension of tumor cells (e.g., Ba/F3-ETV6-CSF1R) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, this compound 10 mg/kg, 50 mg/kg, 100 mg/kg). The drug is administered orally on a daily schedule.[7]
-
Tumor Measurement: Tumor volumes are measured twice weekly using calipers (Volume = 0.5 x Length x Width²).[7]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated to determine efficacy. Animal body weights are monitored as a measure of toxicity.
-
-
Pharmacokinetic (PK) Studies:
-
Dosing: A single oral dose of this compound is administered to mice at various levels.[7]
-
Sample Collection: Plasma samples are collected at designated time points after administration.[7]
-
Analysis: The concentration of this compound in the plasma is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life) are determined.[7]
-
Models for Combination Therapy and Resistance
A key area of preclinical research is overcoming drug resistance. This compound has been studied extensively in models of resistance to Bruton Tyrosine Kinase inhibitors (BTKi) like ibrutinib in Mantle Cell Lymphoma.
Overcoming BTKi Resistance in MCL
Studies show that this compound is effective in MCL cell lines regardless of their sensitivity to ibrutinib.[1] When combined with ibrutinib, this compound demonstrates significant synergistic anti-tumor activity in both BTKi-sensitive and BTKi-resistant cells.[1][9] This combination leads to an enhanced G1 phase blockade and reverts metabolic reprogramming that characterizes MCL refractoriness to BTKi therapy.[1] Specifically, in ibrutinib-refractory cells, the combination induced a metabolic switch from glycolysis to oxidative phosphorylation (OxPhos).[1][8]
Conclusion
The preclinical evaluation of this compound has utilized a comprehensive suite of in vitro and in vivo models. Cell-based assays have established its multi-kinase inhibitory profile and its potent effect on cell cycle arrest across various cancer types, including those resistant to other targeted therapies.[1][3] Animal models, from CAM assays to traditional xenografts, have confirmed its in vivo efficacy, dose-dependent anti-tumor activity, and potential for synergistic combinations with immunotherapy and other targeted agents.[5][7][10] These well-characterized preclinical models have been crucial in defining the drug's mechanism of action and providing a strong rationale for its ongoing clinical development.[7][11] The data generated from these systems will continue to guide future studies aimed at optimizing this compound's therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. library.ehaweb.org [library.ehaweb.org]
- 11. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]
The Pharmacodynamics of Narazaciclib: A Multi-Kinase Inhibitor for Solid Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Narazaciclib (also known as ON-123300 or HX301) is an orally bioavailable, multi-targeted kinase inhibitor demonstrating significant potential in the treatment of various solid tumors.[1][2] Its primary mechanism of action involves the potent and selective inhibition of key cell cycle and oncogenic signaling kinases, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and NUAK family SNF1-like kinase 1 (ARK5).[3] Additionally, this compound exhibits inhibitory activity against other clinically relevant kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and others, contributing to its broad anti-neoplastic profile.[4][5] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and effects on cancer cells, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Cell Cycle Regulation: By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This action blocks the G1-S phase transition of the cell cycle, leading to G1 arrest and the suppression of DNA synthesis, ultimately inhibiting cancer cell growth.[1][3]
-
Oncogenic Signaling: this compound targets ARK5, a member of the AMP-activated protein kinase (AMPK) family, which is associated with tumor growth and invasion.[1][3] Inhibition of ARK5 interferes with its downstream signaling pathways, contributing to reduced cell proliferation.[1]
-
Tumor Microenvironment Modulation: Through the inhibition of CSF1R, this compound can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and immunosuppression.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases and its efficacy in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Kd (nM) | Assay Method |
| CDK4 | 3.9[6] | 0.18[7] | KINOMEscan[7] |
| CDK6 | 9.82[6] | - | - |
| ARK5 (NUAK1) | 5[6] | - | - |
| CSF1R | 0.285[4] | - | - |
| FLT3 | 19.77[4] | - | - |
| PDGFRβ | 26[6] | - | - |
| FGFR1 | 26[6] | - | - |
| RET | 9.2[6] | - | - |
| FYN | 11[6] | - | - |
| GSK3β | 374[1] | - | HotSpot[1] |
| CDK2/cyclinA | nM activity[1] | - | - |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Subset of AML cell lines | Acute Myeloid Leukemia | < 1.5[4] |
| Primary macrophages | - | 0.0725[4] |
| Ba/F3-FLT3-ITD | - | 0.09532[8] |
| Ba/F3-FLT3 (wild-type) | - | 0.3011[8] |
| Ba/F3 (parental) | - | 1.3497[8] |
| Ba/F3-KRASG12C | - | 0.48983[8] |
| Ba/F3-EGFRL718Q | - | 0.63283[8] |
Experimental Protocols
This section outlines the methodologies employed in the preclinical pharmacodynamic assessment of this compound.
In Vitro Kinase Inhibition Assays
-
HotSpot™ Kinase Assay: This platform is a radiometric assay that measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate (often a peptide), and radiolabeled ATP with the test compound. The amount of radioactivity incorporated into the substrate is then quantified to determine the level of kinase inhibition. For this compound, a panel of 370 kinases was screened using this method.[1]
-
KINOMEscan™: This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The technology is based on a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and the dissociation constant (Kd) is determined.[7]
-
NanoBRET™ Kinase Assay: This is a live-cell assay that measures the engagement of a compound with a specific kinase target. The assay utilizes NanoLuc® luciferase fused to the kinase of interest and a fluorescent energy transfer probe that binds to the active site. Compound binding to the kinase displaces the probe, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[7]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
General Protocol:
-
Intact cells are treated with the test compound (this compound) or a vehicle control.
-
The cells are then heated to a specific temperature, causing protein denaturation and aggregation.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.
-
-
This compound-Specific Application: CETSA was used to identify the direct and secondary targets of this compound in MDA-MB-231 breast cancer cells, both in cell lysates and intact cells. This analysis revealed engagement with targets such as BUB1, CHEK1, AURKA, GSK3α, and GSK3β.[7]
Integrative Inferred Kinase Activity (INKA) Analysis
INKA is a computational method used to infer the activity of kinases from phosphoproteomic data.
-
General Workflow:
-
Cells are treated with the drug of interest (this compound).
-
Proteins are extracted, digested, and phosphopeptides are enriched.
-
Phosphopeptides are analyzed by mass spectrometry to identify and quantify phosphorylation sites.
-
The INKA algorithm integrates this phosphoproteomic data with known kinase-substrate relationships to infer the activity of specific kinases.
-
-
Application to this compound: INKA analysis was performed to investigate the effect of this compound on signaling pathways, revealing unique deregulation of phosphorylation patterns compared to other CDK4/6 inhibitors.[1]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
-
General Protocol:
-
Human tumor cells (cell lines or patient-derived xenografts) are implanted into immunocompromised mice (e.g., NOD/Scid).
-
Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral administration.
-
Tumor volume is measured regularly to assess the anti-tumor activity of the compound.
-
-
This compound Studies: this compound has been evaluated in various xenograft models, including a Ba/F3-ETV6-CSF1R model, where it demonstrated significant anti-tumor effects at doses of 50 mg/kg and 100 mg/kg.[9] It has also shown synergy with anti-PD1 therapy in a syngeneic breast cancer model.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the experimental methods used in its pharmacodynamic characterization.
Caption: Mechanism of action of this compound in solid tumors.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Narazaciclib: A Technical Guide to its Chemical Structure, Synthesis, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narazaciclib (also known as ON123300) is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-neoplastic activity. It primarily targets cyclin-dependent kinases 4 and 6 (CDK4/6) and AMP-activated protein kinase family member 5 (ARK5), also known as NUAK1. This technical guide provides a detailed overview of the chemical structure, a step-by-step synthesis route, and the core signaling pathways of this compound, tailored for professionals in drug development and cancer research.
Chemical Structure and Properties
This compound is a pyrido[2,3-d]pyrimidine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 8-cyclopentyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | [1] |
| Molecular Formula | C₂₄H₂₇N₇O | [1] |
| Molecular Weight | 429.5 g/mol | [1] |
| CAS Number | 1357470-29-1 | [1] |
| Appearance | Solid | |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)C(=C4)C#N)C5CCCC5 | [1] |
| InChI Key | VADOZMZXXRBXNY-UHFFFAOYSA-N | [1] |
Synthesis Route
The synthesis of this compound (designated as compound 7x in the primary literature) involves a multi-step process culminating in the formation of the pyrido[2,3-d]pyrimidine core with the desired substitutions.[2]
Experimental Protocol
Step 1: Synthesis of 2-Chloro-8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate A)
-
To a solution of 2,4-dichloro-5-cyanopyrimidine in an appropriate solvent, add cyclopentylamine.
-
The reaction mixture is stirred at room temperature to yield 2-chloro-4-(cyclopentylamino)-5-cyanopyrimidine.
-
This intermediate is then cyclized in the presence of a suitable base and a C2-synthon to form the bicyclic pyridopyrimidine core. A common method involves reaction with ethyl (ethoxymethylene)cyanoacetate in the presence of a non-nucleophilic base like DBU in a high-boiling solvent such as diphenyl ether, followed by thermal cyclization.
Step 2: Synthesis of this compound
-
A mixture of 2-Chloro-8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate A) and 4-(4-methylpiperazin-1-yl)aniline is heated in a suitable solvent, such as 2-pentanol or N,N-dimethylformamide (DMF).
-
A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added to facilitate the nucleophilic aromatic substitution.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Note: The detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the primary literature.[2][3]
Biological Activity and Signaling Pathways
This compound is a multi-kinase inhibitor with high potency against several key targets implicated in cancer cell proliferation and survival. The table below summarizes its inhibitory activity against a panel of kinases.[4][5]
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK4 | 3.9 | [5] |
| CDK6 | 9.82 | [5] |
| ARK5 (NUAK1) | 5 | [5] |
| CSF1R | 0.29 | [4] |
| PDGFRβ | 26 | [5] |
| FGFR1 | 26 | [5] |
| RET | 9.2 | [5] |
| FYN | 11 | [5] |
CDK4/6 Signaling Pathway Inhibition
The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 cell cycle arrest.[1]
ARK5 (NUAK1) Signaling Pathway Inhibition
ARK5 (NUAK1) is a member of the AMP-activated protein kinase family and is involved in cancer cell survival, metabolism, and metastasis. Overexpression of ARK5 is associated with poor prognosis in several cancers. By inhibiting ARK5, this compound can interfere with these pro-survival signaling pathways, contributing to its anti-tumor effects.[6]
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined chemical structure and a feasible synthetic route. Its potent inhibition of the CDK4/6 and ARK5 signaling pathways provides a strong rationale for its development as an anti-cancer therapeutic. This guide offers a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and application of this compound.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Investigating Narazaciclib's Therapeutic Targets in Endometrial Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endometrial cancer remains a significant gynecological malignancy, and the development of targeted therapies is crucial for improving patient outcomes. Narazaciclib (formerly ON 123300), a multi-kinase inhibitor, is an emerging therapeutic agent currently under investigation for the treatment of endometrial cancer. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound in this disease context. We delve into its primary mechanism of action as a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, explore its potential impact on other oncogenic kinases, and present available preclinical and clinical data. This document also includes detailed experimental protocols for key assays used to characterize CDK4/6 inhibitors and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and its Rationale in Endometrial Cancer
This compound is an orally bioavailable small molecule that functions as a multi-kinase inhibitor.[1] Its primary targets are CDK4 and CDK6, key regulators of the cell cycle.[1] The rationale for investigating CDK4/6 inhibitors in endometrial cancer, particularly the estrogen receptor-positive (ER+) subtype, is well-established. In ER+ endometrial cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, this compound can prevent the phosphorylation of the Rb protein, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor growth.
Currently, this compound is being evaluated in a Phase 1/2a clinical trial in combination with letrozole, an aromatase inhibitor, for patients with recurrent metastatic low-grade endometrioid endometrial cancer (NCT05705505).[2][3] This combination strategy aims to simultaneously block both cell cycle progression and the estrogen-driven growth signals that are often prominent in this subtype of endometrial cancer.[4]
Molecular Targets of this compound
Primary Targets: CDK4 and CDK6
The principal mechanism of action of this compound is the inhibition of CDK4 and CDK6.[1] These kinases form complexes with cyclin D proteins and play a pivotal role in the G1 to S phase transition of the cell cycle.
-
Mechanism of Action: In response to mitogenic signals, the cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein.
-
Consequence of Inhibition: this compound's inhibition of CDK4/6 prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest.
Biochemical assays have demonstrated this compound's potent inhibitory activity against CDK4/cyclin D1. The dissociation constant (Kd) provides a measure of the binding affinity between an inhibitor and its target.
| Inhibitor | Kd for CDK4/cyclinD1 (nM) |
| This compound | 0.18 |
| Abemaciclib | 0.08 |
| Palbociclib | 0.75 |
| Ribociclib | 1.3 |
| Table 1: Comparative binding affinities of various CDK4/6 inhibitors to the CDK4/cyclin D1 complex. Data from preclinical studies in breast cancer models.[5] |
Potential Secondary and Novel Targets in Endometrial Cancer
This compound is distinguished from other CDK4/6 inhibitors by its activity against a broader range of kinases. While the direct investigation of these targets in endometrial cancer is ongoing, preclinical studies in other cancer types, including uterine corpus endometrial carcinomas, suggest their potential relevance.
-
Budding Uninhibited by Benzimidazoles 1 (BUB1): Preclinical data has shown that this compound treatment can lead to the degradation of BUB1, a mitotic checkpoint serine/threonine kinase.[1] Notably, overexpression of BUB1 has been associated with a poor prognosis in uterine corpus endometrial carcinomas.[1] Independent studies have confirmed that high expression of BUB1 is correlated with malignant phenotypes and reduced overall survival in endometrial cancer, suggesting it is a potential therapeutic target.[6][7]
-
Other Potential Kinase Targets: In vitro kinase profiling and cellular assays in breast cancer models have identified other potential targets of this compound, including:
-
AMPK-related protein kinase 5 (ARK5)
-
Colony-stimulating factor 1 receptor (CSF1R)
-
Mast/stem cell growth factor receptor (c-Kit)
-
Checkpoint kinase 1 (CHEK1)
-
Aurora kinase A (AURKA)
-
Glycogen synthase kinase 3 alpha and beta (GSK3α/β)[5]
-
The clinical significance of inhibiting these kinases in endometrial cancer is yet to be fully elucidated but presents exciting avenues for future research.
Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb pathway and the mechanism of this compound's inhibitory action.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory effect of this compound.
Experimental Workflow: Assessing this compound's Efficacy
The following diagram outlines a typical experimental workflow to evaluate the preclinical efficacy of this compound in endometrial cancer cell lines.
Caption: A standard workflow for the preclinical evaluation of this compound.
Experimental Protocols
Western Blot Analysis for Rb Phosphorylation
This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in endometrial cancer cells following treatment with this compound.
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, Hec50co)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate endometrial cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in endometrial cancer cells treated with this compound.
Materials:
-
Endometrial cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described above.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a promising multi-kinase inhibitor with a primary mechanism of action centered on the potent inhibition of CDK4 and CDK6. Its activity against other oncogenic kinases, such as BUB1, which is overexpressed in endometrial cancer, suggests a potential for enhanced efficacy and a broader therapeutic window compared to more selective CDK4/6 inhibitors. The ongoing clinical trial combining this compound with letrozole will provide crucial insights into its safety and efficacy in patients with advanced endometrial cancer.
Future research should focus on:
-
Elucidating the precise role and therapeutic contribution of this compound's secondary targets (ARK5, CSF1R, c-Kit, etc.) in endometrial cancer.
-
Identifying predictive biomarkers of response to this compound therapy in endometrial cancer patients.
-
Exploring rational combination strategies with other targeted agents or immunotherapies to further enhance its anti-tumor activity.
A deeper understanding of the molecular targets and mechanisms of action of this compound will be instrumental in optimizing its clinical development and realizing its full therapeutic potential for patients with endometrial cancer.
References
- 1. Onconova Therapeutics Announces the Presentation of New Preclinical Data on this compound at the AACR Annual Meeting | ONTX Stock News [stocktitan.net]
- 2. Onconova Therapeutics Doses First Patient in Phase 1/2a Trial of this compound Combined with Letrozole in Endometrial Cancer - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound + Letrozole for Endometrial Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Correlation of BUB1 and BUB1B with the development and prognosis of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BUB1, BUB1B, CCNA2, and CDCA8, along with miR-524-5p, as clinically relevant biomarkers for the diagnosis and treatment of endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-Kinase Inhibitor Narazaciclib: A Technical Overview of its Preclinical Activity in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical activity of Narazaciclib (also known as HX301 or ON123300) in various acute myeloid leukemia (AML) models. This compound is a clinical-stage, orally administered small molecule that functions as a multi-kinase inhibitor, demonstrating potent activity against key targets implicated in AML pathogenesis, including Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Efficacy of this compound
The preclinical efficacy of this compound has been evaluated through both in vitro and in vivo studies, demonstrating significant anti-leukemic activity in specific AML contexts. The data highlights the compound's potency against key molecular targets and its selective activity in AML models characterized by specific genetic alterations.
In Vitro Kinase Inhibitory Potency
This compound exhibits potent inhibitory activity against several kinases known to be drivers of oncogenesis in AML. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| CSF1R | ~0.285 | [1][3][4] |
| FLT3 | ~19.77 | [1][3] |
| FLT3 (general) | 7 | [5] |
| CDK4 | 3.9 | [6] |
| CDK6 | 0.53 | [1][3] |
| ARK5 (NUAK1) | 5 | [6] |
| PDGFRβ | 26 | [6] |
| FGFR1 | 26 | [6] |
| RET | 9.2 | [6] |
| FYN | 11 | [6] |
In Vitro Anti-Proliferative Activity in AML Cell Lines
The anti-proliferative effects of this compound were assessed across a panel of 33 AML cell lines. The compound showed significant activity, particularly in cell lines harboring FLT3-ITD mutations or expressing high levels of CSF1R.[3]
| Cell Line / Model | Key Feature(s) | IC50 | Reference |
| Subset of AML lines | General | < 1.5 µM | [1] |
| Primary Macrophages | CSF1R-driven | 72.5 nM | [1][3] |
| MV-4-11 | FLT3-ITD | Sensitive (AUC < 2.4) | [3] |
| MOLM-13 | FLT3-ITD | Sensitive (AUC < 2.4) | [3] |
| MONO-MAC-6 | FLT3-ITD | Sensitive (AUC < 2.4) | [3] |
| EOL-1 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
| KASUMI-1 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
| MONO-MAC-1 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
| OCI-AML-5 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
| OCI-AML-2 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
| SKM-1 | High CSF1R | Sensitive (AUC < 2.4) | [3] |
Note: Sensitivity is categorized based on the Area Under the Curve (AUC) from proliferation assays, where AUC ≤ 2.4 indicates sensitivity.[3]
In Vivo Anti-Tumor Efficacy in AML Xenograft Models
This compound's anti-leukemic activity was confirmed in multiple in vivo xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
| Xenograft Model | Genetic Profile | Treatment Regimen | Outcome | Reference |
| CDX Models | ||||
| MV-4-11 (subcutaneous) | FLT3-ITD | 100 mg/kg, IP, twice weekly | Significant tumor growth inhibition; outperformed Azacitidine | [1][3] |
| Ba/F3-ETV6-CSF1R | CSF1R-driven | 50 mg/kg, PO, daily | 85.49% Tumor Growth Inhibition (TGI) | |
| Ba/F3-ETV6-CSF1R | CSF1R-driven | 100 mg/kg, PO, daily | 94.55% Tumor Growth Inhibition (TGI) | [4] |
| PDX Models | ||||
| AM7577 (systemic) | FLT3-ITD, CSF1R-medium | 100 mg/kg, PO, daily | Complete suppression of systemic growth; reduced bone marrow leukemia load | [1][7][8] |
| AM8096 (systemic) | FLT3-WT, CSF1R-high | 100 mg/kg, IP, daily | Complete suppression of growth; reduced bone marrow leukemia load | [1][7][8] |
| AM7407 (systemic) | FLT3-WT, CSF1R-low | 100 mg/kg, PO, daily | Non-responsive | [1][7][8] |
| AM5512 (systemic) | FLT3-WT, CSF1R-low | 100 mg/kg, PO, daily | Non-responsive | [1][7][8] |
Core Signaling Pathway of this compound in AML
This compound's mechanism of action in susceptible AML models is driven by its concurrent inhibition of key signaling pathways essential for leukemic cell proliferation and survival. The diagram below illustrates the primary targets and their downstream effects.
Caption: this compound's multi-targeted inhibition of FLT3, CSF1R, and CDK6 pathways.
Experimental Protocols and Methodologies
The preclinical evaluation of this compound involved a series of standard and specialized assays to determine its efficacy and mechanism of action.
In Vitro Cell Proliferation Assay
This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: AML cell lines are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective optimal growth media.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, typically ranging from low nanomolar to high micromolar concentrations, for a period of 72 to 96 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay. The signal is proportional to the number of viable cells.
-
Data Analysis: The raw data is normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate. The studies cited for this compound employed both subcutaneous and systemic (orthotopic) models.
Caption: Generalized workflow for in vivo AML xenograft efficacy studies.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human AML cells.
-
Cell Implantation:
-
Treatment Administration: Once tumors are established (e.g., reach a volume of 100-200 mm³) or engraftment is confirmed, mice are randomized into treatment and vehicle control groups. This compound is administered via oral gavage (PO) or intraperitoneal (IP) injection at specified doses and schedules (e.g., 100 mg/kg daily).[1][7]
-
Efficacy Measurement:
-
For subcutaneous models, tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
For systemic models, disease burden is monitored by flow cytometry for human CD45+ cells in peripheral blood or bone marrow.[1]
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when mice show signs of morbidity. Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint.
Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Dosing: A single dose of this compound is administered orally to NOD/SCID mice at various dose levels.[4]
-
Sample Collection: Plasma samples are collected at designated time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4]
-
Analysis: The concentration of this compound in the plasma is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Parameter Calculation: Key PK parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve) are calculated to determine the drug's exposure profile.[4]
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in AML, particularly in patient populations with FLT3-ITD mutations or high CSF1R expression. Its multi-targeted approach offers a rational strategy to overcome resistance mechanisms associated with single-target inhibitors. The in vivo studies demonstrate robust anti-leukemic activity at tolerable doses, leading to complete responses in some PDX models.[1][8] These findings have provided a solid foundation for the ongoing clinical development of this compound, which is currently in Phase I and II trials for various hematological and solid malignancies.[2][9] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond, exploring combination strategies to enhance efficacy, and further elucidating its impact on the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. HanxBio announces the publication of a research paper in Scientific Reports on preclinical evaluation of this compound for the treatment of acute myeloid leukemia (AML) [prnewswire.com]
- 3. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pryzm.ozmosi.com [pryzm.ozmosi.com]
Narazaciclib's Impact on Retinoblastoma (Rb) Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinoblastoma (Rb) protein is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, leads to the release of E2F, thereby allowing cell cycle progression. In many cancers, including retinoblastoma, the Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
Narazaciclib (also known as ON123300) is a multi-targeted kinase inhibitor with potent activity against CDK4 and CDK6.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of Rb, thereby maintaining its tumor-suppressive function and inducing cell cycle arrest. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its impact on Rb protein phosphorylation, supported by available preclinical data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
While specific data on this compound in retinoblastoma models is limited in publicly available literature, this guide extrapolates from its known mechanism of action and data from other cancer types to provide a comprehensive resource for researchers.
Mechanism of Action: Inhibition of Rb Phosphorylation
This compound exerts its primary anti-cancer effect by inhibiting CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of the Rb protein, which is a crucial step for cells to transition from the G1 to the S phase of the cell cycle.[3] In preclinical studies involving various cancer cell lines, this compound has been shown to effectively inhibit the phosphorylation of Rb and its family members.[2] This leads to a G1/G2 phase cell cycle arrest and, in some cases, apoptosis.[1]
The binding affinity of this compound to the CDK4/cyclin D1 complex has been determined, showcasing its potency as a CDK4/6 inhibitor.[4] This direct inhibition of the upstream kinase is the basis for its downstream effect on Rb phosphorylation.
Quantitative Data on this compound's Impact on Rb Pathway
Quantitative data on this compound's specific effects on Rb phosphorylation are emerging from preclinical studies in various cancer models. The following tables summarize the available data on this compound's potency against its direct target (CDK4/6) and its downstream effect on Rb phosphorylation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| CDK4/cyclinD1 | Kd | 0.18 nM | [1][4] |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity.
Table 2: Effect of this compound on Rb Phosphorylation in Preclinical Models
| Cancer Model | Phosphorylation Site | Treatment | Effect | Reference |
| Brain Tumor Cells | Rb S780 | ON123300 | Decreased to 54.5% ± 6.3 of control | [5] |
| Mantle Cell Lymphoma | General pRb | ON123300 | Dose-dependent inhibition of phosphorylation | [2] |
| Multiple Myeloma | General pRb | ON123300 (50 nmol/L) | Decreased levels of phospho-Rb | [6] |
Note: The data presented is from non-retinoblastoma cancer models. Further studies are required to determine the specific quantitative effects of this compound on Rb phosphorylation in retinoblastoma cells.
Signaling Pathway and Mechanism of Action Diagrams
Caption: CDK4/6-Rb Signaling Pathway and this compound's Point of Intervention.
Caption: Mechanism of Action of this compound on the Rb Pathway.
Experimental Protocols
Detailed experimental protocols for investigating the impact of this compound on Rb phosphorylation are not yet widely published. However, the following are standard methodologies that can be adapted for this purpose.
Western Blot Analysis of Rb Phosphorylation
This protocol is for assessing the levels of total and phosphorylated Rb in retinoblastoma cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture retinoblastoma cell lines (e.g., Y79, WERI-Rb1) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-old PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Rb and specific phospho-Rb sites (e.g., p-Rb Ser780, p-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of phospho-Rb bands to the total Rb and/or the loading control.
Caption: Experimental Workflow for Western Blot Analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution in retinoblastoma cells.
1. Cell Culture and Treatment:
-
Culture and treat retinoblastoma cells with this compound as described in the Western Blot protocol.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding ice-old 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
5. Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion and Future Directions
This compound is a promising multi-targeted kinase inhibitor that demonstrates potent inhibition of the CDK4/6-Rb pathway. Preclinical data from various cancer models indicate its ability to decrease Rb phosphorylation, leading to cell cycle arrest. While direct evidence in retinoblastoma models is still forthcoming, its mechanism of action strongly suggests potential therapeutic efficacy in this disease, where the Rb pathway is fundamentally dysregulated.
Future research should focus on:
-
Evaluating the efficacy of this compound in a panel of retinoblastoma cell lines, including those with different RB1 mutation statuses.
-
Quantifying the dose- and time-dependent effects of this compound on the phosphorylation of specific Rb residues in retinoblastoma cells.
-
Conducting in vivo studies using retinoblastoma xenograft or patient-derived xenograft (PDX) models to assess the anti-tumor activity and pharmacokinetic/pharmacodynamic profile of this compound.
-
Investigating potential synergistic effects of this compound with other standard-of-care chemotherapeutic agents used in retinoblastoma treatment.
The ongoing Phase I clinical trials of this compound in other solid tumors will provide valuable safety and dosing information that can inform the design of future clinical trials in patients with retinoblastoma.[1] As more data becomes available, the full potential of this compound as a targeted therapy for retinoblastoma will be elucidated.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Dual Inhibition of CDK4/Rb and PI3K/AKT/mTOR Pathways by ON123300 Induces Synthetic Lethality in Mantle Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Pharmacological Evaluation of a Novel Multiple Kinase Inhibitor, ON123300, in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intracranial Efficacy of Narazaciclib: A Technical Guide to its Brain-Penetrant Properties
For Immediate Release
This technical guide provides a comprehensive overview of the brain-penetrant properties of Narazaciclib (also known as ON-123300 or HX301), a multi-kinase inhibitor under investigation for the treatment of various solid tumors, including those with central nervous system (CNS) involvement. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data supporting this compound's potential as a therapeutic agent for brain tumors and metastases.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor targeting multiple kinases crucial for cancer cell proliferation and survival. Its primary targets include Cyclin-Dependent Kinase 4 and 6 (CDK4/6), NUAK family SNF1-like kinase 1 (ARK5), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Kit.[1][2][3] The ability of anti-cancer agents to cross the blood-brain barrier (BBB) is a critical determinant of their efficacy against primary brain tumors and CNS metastases.[4] Preclinical and early clinical data suggest that this compound possesses the ability to penetrate the BBB, making it a promising candidate for treating intracranial malignancies.[1][5] This guide summarizes the available quantitative data, details the experimental methodologies used to assess its brain penetration, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on Brain Penetration
Preclinical studies have demonstrated significant accumulation of this compound in both the brain and brain tumor tissue. The following table summarizes the key quantitative parameter reported in a study utilizing a mouse model with intracerebral U87 glioma xenografts.[1][6]
| Parameter | Value | Species | Model | Administration Route | Reference |
| Brain Partition Coefficient (Kp) | ≥ 2.5 | Mouse | Intracerebral U87 Glioma | Intravenous | [1][6] |
Note: The brain partition coefficient (Kp) is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady state. A Kp value significantly greater than 1 indicates substantial accumulation in the brain.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[7] This, in turn, maintains the Rb-E2F complex, blocking the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[7]
Beyond its effects on the cell cycle, preclinical studies have revealed that this compound also modulates other critical signaling pathways. In U87 glioma cells, this compound has been shown to inhibit the phosphorylation of Akt and its downstream signaling components, including P70S6K and 40S ribosomal protein S6 (rpS6).[2][6] Interestingly, this inhibition of the PI3K/Akt/mTOR pathway can lead to a paradoxical activation of the Ras/MAPK pathway, as evidenced by increased phosphorylation of Erk.[2][6] This feedback mechanism is an important consideration for potential combination therapies.
Experimental Protocols
The assessment of this compound's brain-penetrant properties involved a series of in vitro and in vivo experiments.
In Vitro Glioma Cell Proliferation Assay
-
Cell Line: U87 human glioblastoma cells.
-
Methodology: Cells were cultured under standard conditions and treated with varying concentrations of this compound.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined to assess the drug's potency in inhibiting cancer cell growth. In U87 glioma cells, the IC50 was found to be 3.4 ± 0.1 μM.[1]
In Vivo Pharmacokinetic and Brain Distribution Studies
-
Animal Model: Immunocompromised mice bearing intracerebral U87 human glioma xenografts.
-
Drug Administration: this compound was administered intravenously at doses of 5 and 25 mg/kg.[1]
-
Sample Collection: Blood and brain tissue (including tumor) were collected at various time points post-administration.
-
Analysis: Drug concentrations in plasma and brain homogenates were quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: The brain partition coefficient (Kp) was calculated as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma.
In Vivo Pharmacodynamic Studies
-
Animal Model and Dosing: Same as the pharmacokinetic studies.
-
Methodology: Brain tumor tissues were collected at specified time points after this compound administration.
-
Analysis: Western blot analysis was performed on tumor lysates to assess the phosphorylation status of key signaling proteins, including Akt and Erk.[1][6]
Clinical Development
This compound is currently being evaluated in Phase I clinical trials in patients with advanced solid tumors.[5] An abstract from one of these trials (NCT04739293) explicitly mentions that this compound is an orally bioavailable agent with the ability to cross the blood-brain barrier, supporting the translation of preclinical findings to the clinical setting.[5] These trials are assessing the safety, tolerability, and pharmacokinetics of this compound in human subjects.
Conclusion
The available preclinical data strongly support the brain-penetrant properties of this compound, with a reported brain partition coefficient of at least 2.5 in a mouse model of glioblastoma.[1][6] This, combined with its multi-targeted kinase inhibitory activity, positions this compound as a promising therapeutic candidate for the treatment of primary and metastatic brain tumors. The ongoing clinical trials will be crucial in further defining its safety and efficacy in patients with CNS malignancies. The paradoxical activation of the Erk pathway observed in preclinical models suggests that combination therapies may be a key strategy to maximize the therapeutic potential of this compound in this setting.
References
- 1. Preclinical pharmacological evaluation of a novel multiple kinase inhibitor, ON123300, in brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacological Evaluation of a Novel Multiple Kinase Inhibitor, ON123300, in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Narazaciclib's Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narazaciclib (ON-123300) is a multi-targeted kinase inhibitor demonstrating potent activity against key regulators of the cell cycle and oncogenic signaling pathways. This document provides a comprehensive technical overview of this compound's in vitro and cellular kinase inhibition profile, detailing its primary and secondary targets. It includes a compilation of quantitative inhibitory data, detailed methodologies for key biochemical and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers in oncology and drug development, facilitating a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
Introduction
This compound is an orally bioavailable small molecule inhibitor with potent, low nanomolar activity against Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and NUAK Family Kinase 1 (NUAK1, also known as ARK5).[1] It also demonstrates significant inhibitory activity against other key oncogenic kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and c-Kit.[1] By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway for growth.[1] Its multi-targeted nature offers the potential for enhanced efficacy and a differentiated safety profile compared to more selective CDK4/6 inhibitors.
Mechanism of Action: Targeting the Cell Cycle and Beyond
This compound's primary mechanism of action involves the inhibition of CDK4 and CDK6. In normal cell cycle progression, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent block in DNA synthesis and cell proliferation.
Beyond its effects on the cell cycle, this compound's inhibition of NUAK1, CSF1R, and other kinases may contribute to its anti-tumor activity through the modulation of other oncogenic signaling pathways.
Kinase Inhibition Profile: Quantitative Data
The inhibitory activity of this compound has been characterized against a broad panel of kinases using various in vitro and cellular assays. The following tables summarize the available quantitative data, including IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.
Table 1: Inhibition of Primary Kinase Targets by this compound
| Kinase Target | IC50 (nM) | Kd (nM) | Assay Platform | Reference |
| CDK4/Cyclin D1 | 3.9 | 0.18 | Biochemical Assay | [2] |
| CDK6/Cyclin D3 | 9.82 | - | Biochemical Assay | [2] |
| NUAK1 (ARK5) | 5 | - | Biochemical Assay | [2] |
| CSF1R | 0.285 | - | Biochemical Assay | [3] |
| c-Kit | Low nM | - | Biochemical Assay | [1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Platform | Reference |
| CDK2/Cyclin A | nM activity | In vitro assay | [4] |
| PDGFRβ | 26 | Biochemical Assay | [2] |
| FGFR1 | 26 | Biochemical Assay | [2] |
| RET | 9.2 | Biochemical Assay | [2] |
| FYN | 11 | Biochemical Assay | [2] |
| GSK3β | 374 | In vitro assay | [4] |
| FLT3 | 19.77 | Biochemical Assay | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies used to determine the kinase inhibition profile of this compound.
Biochemical Kinase Assays (e.g., HotSpot™ Radiometric Assay)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle: These assays measure the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.
-
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and necessary cofactors is prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Compound Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membrane is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Kinase Binding Assays (e.g., KINOMEscan™)
Binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase, providing a measure of the compound's binding affinity (Kd).
-
Principle: This competition-based assay utilizes DNA-tagged kinases and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
General Protocol:
-
Assay Components: The assay typically involves three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound (this compound).
-
Competition Reaction: The kinase, immobilized ligand, and this compound are incubated together to allow for competitive binding.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.
-
Data Analysis: The percentage of kinase bound in the presence of this compound is compared to a control (no inhibitor), and Kd values are determined from dose-response curves.
-
Cellular Kinase Inhibition Assays (e.g., NanoBRET™ Target Engagement)
Cellular assays are crucial for determining a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
-
Principle: The NanoBRET™ assay measures the engagement of a compound with its target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
General Protocol:
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound and Tracer Addition: The cells are treated with a fixed concentration of the fluorescent tracer and varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for compound entry and binding to the target kinase.
-
Luminescence Measurement: A substrate for NanoLuc® luciferase is added, and the luminescence is measured at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (fluorescent tracer).
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement. Intracellular IC50 values are determined from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for confirming direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
-
Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. When cells are heated, proteins denature and aggregate. Stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.
-
General Protocol:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Heat Shock: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Summary and Conclusion
This compound is a potent, multi-targeted kinase inhibitor with primary activity against CDK4, CDK6, and NUAK1. Its inhibitory profile, as characterized by a suite of in vitro and cellular assays, demonstrates low nanomolar potency against these key cell cycle and oncogenic signaling regulators. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other kinase inhibitors. The comprehensive quantitative data and mechanistic insights presented herein underscore the potential of this compound as a promising therapeutic agent in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 2. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Narazaciclib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (also known as ON123300) is a novel, orally bioavailable multi-kinase inhibitor with potent activity against Cyclin-Dependent Kinase 4 (CDK4), CDK6, ARK5 (NUAK1), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Kit.[1][2] Its mechanism of action involves the inhibition of the CDK4/6-Rb signaling pathway, leading to a G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[3] These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound using a common colorimetric assay.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by targeting the cell cycle machinery. It inhibits CDK4 and CDK6, which are key regulators of the G1 to S phase transition. By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis and cell cycle progression. This leads to an arrest of the cell cycle in the G1 phase.[3]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its cytotoxic effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK4 | 3.9[4] |
| CDK6 | 9.82[4] |
| ARK5 (NUAK1) | 5[4] |
| CSF1R | ~0.285[5] |
| PDGFRβ | 26[4] |
| FGFR1 | 26[4] |
| RET | 9.2[4] |
| FYN | 11[4] |
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| U87 | Glioblastoma | 3.4 ± 0.1 µM[4] |
| Mantle Cell Lymphoma (Mean of 10 cell lines) | Mantle Cell Lymphoma | 3.61 ± 2.1 µM |
Experimental Protocols
This section provides a detailed protocol for a standard MTS-based cell viability assay to determine the IC50 value of this compound. This protocol can be adapted for other colorimetric assays such as MTT or XTT.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells. c. Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well, to be determined empirically for each cell line) in a 96-well plate. The final volume in each well should be 100 µL. e. Incubate the plate overnight in a humidified incubator to allow the cells to attach (for adherent cells) and recover.
3. Treatment with this compound: a. Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only, no cells). c. Carefully remove the medium from the wells (for adherent cells) or directly add the drug dilutions to the wells containing suspension cells. Add 100 µL of the corresponding this compound dilution or control solution to each well. d. Incubate the plate for 72 hours in a humidified incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
4. MTS Assay and Data Acquisition: a. After the 72-hour incubation, add 20 µL of the MTS reagent to each well, including the blank controls. b. Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all experiments and optimized to ensure a linear absorbance reading. c. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Conclusion
This document provides a comprehensive overview and a detailed protocol for assessing the in vitro efficacy of this compound. The provided data and methodologies will aid researchers in the consistent and reproducible evaluation of this promising multi-kinase inhibitor in various cancer cell models. Adherence to the outlined protocols and careful optimization for specific cell lines are crucial for obtaining reliable and accurate results.
References
Application Notes and Protocols: Establishment of a Narazaciclib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (also known as ON123300) is an orally bioavailable, multi-kinase inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6) and AMPK-related protein kinase 5 (ARK5).[1][2][3][4] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[1][4] The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing effective second-line therapies and combination strategies. This document provides a detailed protocol for establishing a this compound-resistant cell line model, a critical tool for investigating these resistance mechanisms.
Principle
The development of a drug-resistant cell line is typically achieved through continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug.[5][6][7] This process selects for cells that have acquired genetic or epigenetic alterations conferring a survival advantage in the presence of the drug. The resulting resistant cell population can then be characterized to identify the molecular changes responsible for the resistant phenotype.
Data Presentation
Table 1: Determination of this compound IC50 in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 50 | 1 |
| This compound-Resistant (MCF-7/NaraR) | 1500 | 30 |
| IC50 values are hypothetical and should be determined experimentally. The Resistance Index is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. |
Table 2: Cell Proliferation of Parental and Resistant Cell Lines in the Presence of this compound
| This compound Concentration (nM) | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| 0 | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 50 | 92 |
| 250 | 20 | 85 |
| 1000 | 5 | 65 |
| 2000 | <1 | 45 |
| Data are hypothetical and represent typical results from an MTT or similar cell viability assay after 72 hours of treatment. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
1.1. Materials
-
Parental cancer cell line (e.g., MCF-7, a human breast cancer cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
1.2. Method
-
Determine the initial IC50 of this compound:
-
Initiate the resistance induction:
-
Dose escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the this compound concentration.[12][13] A common approach is to increase the dose by 1.5 to 2-fold.[6]
-
At each new concentration, the cells may initially show signs of stress and reduced proliferation. Allow the cells to recover and resume a normal growth rate before the next dose escalation.[11] This process can take several months.[13][14]
-
-
Maintenance of the resistant cell line:
-
Once a significantly higher IC50 is achieved (e.g., a 10-fold or greater increase compared to the parental line), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a constant, sublethal concentration of this compound to preserve the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to freeze down vials of the resistant cells at various stages of development.[14]
-
Protocol 2: Confirmation of Resistance - MTT Assay
2.1. Materials
-
Parental and this compound-resistant cell lines
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]
-
Microplate reader
2.2. Method
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.[5]
-
Treat the cells with a series of increasing concentrations of this compound for 72 hours.[5]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[16][9]
-
Add the solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 for each cell line.
Protocol 3: Assessment of Clonogenic Survival - Colony Formation Assay
3.1. Materials
-
Parental and this compound-resistant cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)[17][18][19]
-
Methanol or 4% paraformaldehyde for fixation[18]
3.2. Method
-
Seed a low number of cells (e.g., 500-1000 cells per well) from both parental and resistant lines into 6-well plates.[20]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for 10-14 days until visible colonies are formed.[20][21]
-
Wash the colonies with PBS, fix them with methanol or paraformaldehyde for 10-15 minutes.[18][22]
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.[17][18][22]
-
Wash the plates with water and allow them to air dry.[22]
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[20]
Protocol 4: Analysis of Protein Expression - Western Blotting
4.1. Materials
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Rb, total Rb, CDK4, CDK6, Cyclin D1, and potential resistance markers like p-AKT, total AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Method
-
Lyse the parental and resistant cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]
Visualizations
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Potential mechanisms leading to this compound resistance.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Facebook [cancer.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 13. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Crystal Violet Staining (for Focus Formation Assay) [whitelabs.org]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. artscimedia.case.edu [artscimedia.case.edu]
- 22. tpp.ch [tpp.ch]
- 23. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pRb Phosphorylation Following Narazaciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its activity is primarily controlled by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for transition from the G1 to the S phase of the cell cycle. The phosphorylation of Rb, primarily by Cyclin-Dependent Kinase 4 and 6 (CDK4/6), leads to its inactivation and subsequent release of E2F, thereby promoting cell cycle progression. Dysregulation of the CDK4/6-Rb pathway is a common event in many cancers, making it a prime target for therapeutic intervention.
Narazaciclib (ON123300) is a multi-targeted kinase inhibitor with high potency against CDK4/6. By inhibiting CDK4/6, this compound is expected to prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor growth. Western blotting is a fundamental technique to verify the on-target effect of this compound by assessing the phosphorylation status of Rb. This document provides a detailed protocol for performing a Western blot to detect total Rb and phosphorylated Rb (pRb) in cell lines treated with this compound.
Signaling Pathway
The canonical CDK4/6-Rb signaling pathway is initiated by mitogenic signals that lead to the expression of D-type cyclins. These cyclins then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes phosphorylate Rb on multiple serine and threonine residues, including Ser780, Ser795, and Ser807/811. This hyperphosphorylation of Rb disrupts its interaction with E2F transcription factors, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. This compound, as a CDK4/6 inhibitor, blocks this phosphorylation event, thereby maintaining Rb in its active, hypophosphorylated state and enforcing a G1 cell cycle arrest.
Application Notes and Protocols for Determining Narazaciclib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (also known as SAR439859) is a potent and orally bioavailable multi-kinase inhibitor with significant activity against cyclin-dependent kinases 4 and 6 (CDK4/6) and NUAK family SNF1-like kinase 1 (ARK5). By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This action blocks the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and the suppression of tumor growth. Due to its mechanism of action, this compound is a promising therapeutic agent for various cancers where the CDK4/6-Rb pathway is dysregulated.
These application notes provide a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development.
Mechanism of Action: The CDK4/6-Rb Signaling Pathway
The CDK4/6-Rb pathway is a critical regulator of cell proliferation. In normal cells, growth factors stimulate the production of D-type cyclins, which then bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound inhibits CDK4 and CDK6, thereby preventing Rb phosphorylation and causing G1 cell cycle arrest.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The following tables summarize the reported IC50 values of this compound against various kinases and in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK4 | 3.9 |
| CDK6 | 9.82 |
| ARK5 (NUAK1) | 5 |
| CSF1R | ~0.285 |
| FLT3 | ~19.77 |
Table 2: this compound IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Classification | Note |
| EOL1 | 0.035 | Sensitive | |
| MOLM-13 | 0.103 | Sensitive | FLT3-ITD |
| KASUMI-1 | 0.169 | Sensitive | |
| SKNO-1 | 0.234 | Sensitive | |
| MV-4-11 | 0.264 | Sensitive | FLT3-ITD |
| MONO-MAC-1 | 0.315 | Sensitive | |
| OCI-AML-5 | 0.347 | Sensitive | |
| OCI-AML-2 | 0.354 | Sensitive | |
| MOLM-14 | 0.372 | Sensitive | FLT3-ITD |
| SKM-1 | 0.453 | Sensitive | |
| CMK | 0.534 | Sensitive | |
| PL-21 | 0.612 | Sensitive | |
| NOMO-1 | 0.638 | Sensitive | |
| OCI-AML-3 | 0.712 | Sensitive | |
| KG1A | 0.987 | Sensitive | |
| HEL | 1.58 | Intermediate | |
| TF-1 | 1.62 | Intermediate | |
| IMS-M2 | 1.75 | Intermediate | |
| KG-1 | 1.89 | Intermediate | |
| SET-2 | 2.13 | Intermediate | |
| GDM-1 | 2.35 | Intermediate | |
| KOPM-28 | 2.41 | Intermediate | |
| Kasumi-3 | 2.85 | Insensitive | |
| F-36P | 2.91 | Insensitive | |
| ME-1 | 3.02 | Insensitive | |
| ML-2 | 3.15 | Insensitive | |
| MUTZ-3 | 3.28 | Insensitive | |
| OAC-1 | 3.45 | Insensitive | |
| Kasumi-6 | 3.51 | Insensitive | |
| NB4 | 3.68 | Insensitive | |
| HL-60 | 3.72 | Insensitive | |
| U937 | 3.85 | Insensitive | |
| THP-1 | 4.01 | Insensitive |
Data sourced from a study on the anti-AML activity of this compound.
Note: At the time of this writing (November 2025), comprehensive public data on the IC50 values of this compound across a wide range of solid tumor cell lines (e.g., breast, lung, glioma) is limited. The provided data focuses on its potent activity in hematological malignancies.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Experimental Workflow for IC50 Determination
Application Notes and Protocols for Narazaciclib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preclinical evaluation of Narazaciclib, a multi-kinase inhibitor, in mouse xenograft models. This document outlines the necessary procedures from animal model selection and tumor establishment to drug administration and endpoint analysis, ensuring a robust and reproducible study design.
Introduction
This compound (also known as ON-123300) is an orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), NUAK family SNF1-like kinase 1 (ARK5), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leading to a G1 phase cell cycle arrest and suppression of tumor cell proliferation.[3] Additionally, its activity against ARK5 and CSF1R suggests potential roles in modulating tumor metabolism, invasion, and the tumor microenvironment.[2] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including acute myeloid leukemia (AML) and mantle cell lymphoma.[4][5]
Experimental Protocols
Animal Model and Cell Line Selection
-
Animal Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are a suitable strain for establishing xenograft models due to their compromised immune system, which allows for the growth of human tumor cells.[1]
-
Cell Line Selection: The choice of cell line is critical and should be based on the research question. This compound has shown activity in AML and mantle cell lymphoma cell lines.[4][5] It is recommended to perform in vitro sensitivity assays (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the selected cell lines prior to in vivo studies.
Tumor Xenograft Establishment
-
Cell Culture: Culture selected cancer cell lines in their recommended media and conditions until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix.
-
The final cell concentration should be adjusted to allow for the injection of 1 x 10^7 to 2 x 10^7 cells in a volume of 100-200 µL per mouse.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Inject the cell suspension subcutaneously.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
This compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral administration of kinase inhibitors is 0.5% (w/v) methylcellulose in sterile water. Alternatively, a formulation of 5-10% DMSO, 40% PEG300, and the remainder sterile water can be used for compounds with low aqueous solubility. It is crucial to ensure the vehicle is well-tolerated by the animals and does not affect tumor growth.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <10%) to avoid toxicity.
-
-
Administration:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control orally via gavage once daily.[1]
-
The dosing volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).[6]
-
Monitoring and Endpoint Analysis
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint Criteria:
-
The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if the animals show signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) and another portion can be snap-frozen in liquid nitrogen for western blot analysis.
-
Pharmacodynamic Biomarker Analysis:
-
Western Blot: Analyze the expression and phosphorylation status of key proteins in the CDK4/6 pathway, such as total Rb and phosphorylated Rb (pRb), to confirm target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers like Ki-67 to assess the anti-proliferative effect of this compound.
-
-
Data Presentation
Quantitative data from the xenograft studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Once Daily (PO) | [Insert Value] | - |
| This compound | 10 | Once Daily (PO) | [Insert Value] | [Insert Value] |
| This compound | 50 | Once Daily (PO) | [Insert Value] | [Insert Value] |
| This compound | 100 | Once Daily (PO) | [Insert Value] | [Insert Value] |
Note: Data presented here is illustrative. Actual values should be derived from experimental results. A preclinical study reported that this compound at 50 mg/kg and 100 mg/kg resulted in significant anti-tumor effects with a TGI of 85.49% and 94.55%, respectively, in a Ba/F3-ETV6-CSF1R xenograft model.[1]
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway of this compound's Targets
Caption: this compound inhibits CDK4/6, ARK5, and CSF1R signaling pathways.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical this compound mouse xenograft study.
References
- 1. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Narazaciclib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a drug with its target protein within a cellular environment.[1][2] This technique is based on the principle that the thermal stability of a protein is altered upon ligand binding.[1][2] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine the extent of drug-target engagement.
Narazaciclib (ON123300) is a multi-kinase inhibitor that primarily targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), as well as NUAK family SNF1-like kinase 1 (ARK5).[3][4] These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer.[3] CETSA is an invaluable tool for confirming that this compound directly binds to these intended targets in a cellular context and for identifying potential off-target effects.[5]
These application notes provide a detailed overview of the principles of CETSA, protocols for its implementation to study this compound target engagement, and guidance on data interpretation.
Data Presentation: this compound Target Engagement
While specific quantitative CETSA data for this compound, such as EC50 values or precise melt shifts (ΔTm), are not extensively available in the public domain, the assay has been utilized to confirm its engagement with its primary and additional targets. A summary of the expected outcomes and known targets is presented below.
| Target | Expected CETSA Outcome with this compound | Known Role of Target | Reference |
| CDK4 | Increased thermal stability (positive thermal shift) | Key regulator of G1-S phase transition in the cell cycle. | [3] |
| CDK6 | Increased thermal stability (positive thermal shift) | Key regulator of G1-S phase transition in the cell cycle. | [3][6] |
| ARK5 (NUAK1) | Increased thermal stability (positive thermal shift) | Involved in cell adhesion, polarity, and stress responses. | [3] |
| BUB1 | Increased thermal stability (positive thermal shift) | Mitotic checkpoint serine/threonine-protein kinase. | [5] |
| CHEK1 | Increased thermal stability (positive thermal shift) | Serine/threonine-protein kinase involved in cell cycle arrest. | [5] |
| AURKA | Increased thermal stability (positive thermal shift) | Aurora kinase A, involved in mitotic spindle formation. | [5] |
| GSK3α/β | Increased thermal stability (positive thermal shift) | Glycogen synthase kinase 3 alpha/beta, involved in multiple signaling pathways. | [5] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of CDK4/6 and ARK5, thereby affecting key signaling pathways that control cell proliferation and survival.
References
- 1. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ARK5 Is a Tumor Invasion-Associated Factor Downstream of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NanoBRET Assay for Intracellular Target Engagement of Narazaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (formerly ON123300) is a multi-kinase inhibitor with potent activity against Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and AMPK-related protein kinase 5 (ARK5, also known as NUAK1). Understanding the direct interaction of this compound with its intracellular targets is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful tool for quantifying compound binding to specific protein targets within living cells, providing a more physiologically relevant assessment of drug activity compared to traditional biochemical assays.
These application notes provide a detailed protocol and data interpretation guidelines for utilizing the NanoBRET assay to measure the intracellular target engagement of this compound with its primary kinase targets: CDK4, CDK6, and ARK5.
Principle of the NanoBRET Target Engagement Assay
The NanoBRET assay measures the binding of a test compound to a specific intracellular target protein. The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). When the tracer is bound to the NanoLuc®-tagged target, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound, such as this compound, that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of the compound's intracellular affinity (IC50) for the target protein.
Signaling Pathways of this compound Targets
This compound's primary targets, CDK4/6 and ARK5, are key regulators of cell cycle progression and cellular stress responses, respectively.
CDK4/6 Signaling Pathway
CDK4 and CDK6 are essential components of the cell cycle machinery. In response to mitogenic signals, cyclin D proteins accumulate and bind to CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to its inactivation. Inactivated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication, thereby promoting cell cycle progression. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state and inducing G1 phase cell cycle arrest.
Caption: CDK4/6 signaling pathway and the inhibitory action of this compound.
ARK5 (NUAK1) Signaling Pathway
ARK5 is a member of the AMP-activated protein kinase (AMPK) family and is involved in cellular stress responses, including nutrient deprivation and hypoxia. It is activated by upstream kinases such as LKB1 and Akt. Once activated, ARK5 can influence multiple downstream pathways that promote tumor cell survival, proliferation, and invasion. By inhibiting ARK5, this compound can interfere with these pro-survival signals.
Caption: ARK5 (NUAK1) signaling pathway and the inhibitory action of this compound.
Experimental Data
While specific intracellular IC50 values for this compound from NanoBRET assays are mentioned in conference proceedings, the precise numerical data is not yet publicly available in detail. However, related quantitative data from in vitro and other cellular assays provide valuable insights into this compound's potency and selectivity.
In Vitro Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Kinase | In Vitro IC50 (nM) |
| CDK4 | 3.9 |
| CDK6 | 9.82 |
| ARK5 (NUAK1) | 5 |
| Data sourced from MedchemExpress. |
KINOMEscan Binding Affinity
The KINOMEscan platform measures the binding affinity (K_d_) of a compound to a large panel of kinases. The following table compares the K_d_ of this compound for CDK4/cyclinD1 with other approved CDK4/6 inhibitors.
| Compound | CDK4/cyclinD1 K_d_ (nM) |
| Abemaciclib | 0.08 |
| This compound | 0.18 |
| Palbociclib | 0.75 |
| Ribociclib | 1.3 |
| Data sourced from a 2023 conference abstract by Kechagioglou et al. |
Experimental Protocol: NanoBRET Target Engagement Assay
This protocol provides a general framework for performing the NanoBRET Target Engagement assay with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Plasmid DNA for NanoLuc®-CDK4, NanoLuc®-CDK6, or NanoLuc®-ARK5 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and 618nm)
Experimental Workflow
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Narazaciclib Studies
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical platform in oncology research, offering a more predictive in vivo model compared to traditional cell line-derived xenografts.[1][2][3] By directly implanting patient tumor tissue into immunodeficient mice, PDX models retain the histopathological and genetic characteristics of the original tumor, including its heterogeneity and tumor microenvironment.[4][5][6][7] This fidelity to the patient's cancer makes PDX models invaluable for evaluating the efficacy of novel therapeutic agents and for the development of personalized medicine strategies.[4][8]
Narazaciclib (formerly ON 123300) is an orally bioavailable, multi-kinase inhibitor that primarily targets cyclin-dependent kinases 4 and 6 (CDK4/6) and NUAK family SNF1-like kinase 1 (ARK5).[9][10] The inhibition of CDK4/6 by this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor growth.[9][10] Preclinical studies have indicated that this compound has a distinct target engagement profile compared to other approved CDK4/6 inhibitors, suggesting it may have enhanced efficacy and the potential to overcome resistance.[11][12][13]
This document provides detailed application notes and protocols for the establishment and utilization of PDX models for preclinical studies of this compound. These guidelines are intended for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.
Signaling Pathway of this compound's Primary Target: CDK4/6
The diagram below illustrates the canonical CDK4/6 signaling pathway, which is a critical regulator of the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which then complexes with and activates CDK4 and CDK6. This active complex phosphorylates the retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[14][15][16] this compound inhibits CDK4/6, thereby preventing Rb phosphorylation and halting cell cycle progression.[9][10]
Caption: this compound targets the Cyclin D-CDK4/6 complex, inhibiting cell cycle progression.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
1. Patient Tumor Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions, following approved institutional guidelines and with informed patient consent.
-
Place the tissue in a sterile collection tube containing transport medium (e.g., RPMI-1640 with antibiotics) on ice.
-
Process the tissue in a biological safety cabinet within 2-4 hours of collection.[17]
-
Wash the tissue multiple times with sterile phosphate-buffered saline (PBS) containing antibiotics to remove any contaminants.
-
Carefully remove any necrotic or fatty tissue.[17]
-
Mince the viable tumor tissue into small fragments of approximately 2-3 mm³.[17]
2. Implantation into Immunodeficient Mice:
-
Use highly immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, to ensure successful engraftment.[2][4]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and sterilize the implantation site. For subcutaneous models, this is typically the flank or dorsal region.[17] For orthotopic models, the site will be specific to the tumor type.[2]
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket or expose the target organ for orthotopic implantation.
-
Implant one to two tumor fragments into the prepared site.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health.
3. Passaging and Expansion of PDX Models:
-
When the initial tumor (F0 generation) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically excise the tumor and process it as described in step 1.
-
Implant tumor fragments into a new cohort of immunodeficient mice to generate the F1 generation.
-
Repeat this process for subsequent passages (F2, F3, etc.). It is recommended to use early-passage PDXs (typically less than 10 passages) for drug efficacy studies to minimize genetic drift.[17]
4. Cryopreservation and Biobanking:
-
Cryopreserve a portion of the tumor fragments from each passage for long-term storage and future use.
-
Place tumor fragments in cryovials containing a cryoprotectant medium (e.g., 90% fetal bovine serum, 10% DMSO).
-
Freeze the vials slowly using a controlled-rate freezer or a freezing container at -80°C before transferring to liquid nitrogen for long-term storage.
5. Model Validation and Characterization:
-
At each passage, a portion of the tumor should be fixed in formalin and embedded in paraffin for histological analysis (H&E staining) to confirm that the PDX tumor retains the morphology of the original patient tumor.
-
Perform molecular characterization, such as DNA sequencing and RNA sequencing, on both the original patient tumor and the established PDX model to verify the conservation of key genetic features.[3][18]
-
Conduct short tandem repeat (STR) analysis to confirm the human origin of the PDX tumor and rule out contamination.[3]
Caption: Workflow for the establishment and validation of Patient-Derived Xenograft (PDX) models.
Protocol 2: this compound Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study of this compound using established PDX models.
1. Animal Grouping and Randomization:
-
Once tumors in a cohort of PDX-bearing mice (e.g., F3 generation) reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
2. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration as it is an orally bioavailable inhibitor.[9][10] The vehicle should be tested for any potential toxicity in a separate cohort of animals.
-
The control group should receive the vehicle only.
-
The treatment group(s) will receive this compound at predetermined dose levels and schedules. Dose levels should be based on prior pharmacokinetic and tolerability studies.
3. Monitoring and Data Collection:
-
Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice at each tumor measurement to assess drug toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined endpoint, or as defined by the protocol), euthanize all mice.
4. Data Analysis and Presentation:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Collect terminal tumors for pharmacodynamic (PD) analysis (e.g., Western blot for p-Rb, Ki-67 staining for proliferation) and for histological and molecular analysis to investigate mechanisms of response and resistance.
-
Collect blood samples for pharmacokinetic (PK) analysis to measure drug exposure.
Caption: Logical workflow for a preclinical this compound efficacy study using PDX models.
Data Presentation
Quantitative data from this compound PDX studies should be summarized in clear and concise tables for easy comparison.
Table 1: Tumor Growth Inhibition (TGI) of this compound in PDX Models
| PDX Model ID | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Study Duration (Days) | Mean Final Tumor Volume (mm³ ± SEM) - Control | Mean Final Tumor Volume (mm³ ± SEM) - Treated | TGI (%) | p-value |
| PDX-001 | Breast Cancer | 50 | QD | 28 | 1250 ± 150 | 450 ± 80 | 64 | <0.01 |
| PDX-002 | Lung Cancer | 50 | QD | 21 | 1500 ± 200 | 900 ± 120 | 40 | <0.05 |
| PDX-003 | Pancreatic Cancer | 75 | BID | 35 | 1800 ± 250 | 500 ± 90 | 72 | <0.001 |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis of this compound
| PDX Model ID | This compound Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | p-Rb Inhibition (%) | Ki-67 Reduction (%) |
| PDX-001 | 50 | 1200 | 9600 | 75 | 60 |
| PDX-002 | 50 | 1100 | 8800 | 50 | 45 |
| PDX-003 | 75 | 1800 | 14400 | 85 | 70 |
Conclusion
The use of well-characterized PDX models provides a robust platform for the preclinical evaluation of this compound. The protocols and guidelines presented in this document are designed to ensure the generation of high-quality, reproducible data that can effectively inform the clinical development of this promising anti-cancer agent. Adherence to these methodologies will facilitate a deeper understanding of this compound's efficacy across different tumor types and its underlying mechanisms of action.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field [mdpi.com]
- 8. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Onconova Therapeutics Announces the Presentation of New Preclinical Data on this compound at the AACR Annual Meeting - BioSpace [biospace.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. criver.com [criver.com]
Assessing the Synergy of Narazaciclib and Ibrutinib In Vitro: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The combination of targeted therapies is a promising strategy in oncology to enhance efficacy, overcome resistance, and minimize toxicity. This document provides a framework for assessing the synergistic potential of Narazaciclib, a multi-kinase inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6) and other kinases, and Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] Ibrutinib is a potent inhibitor of the B-cell receptor (BCR) pathway, which is crucial for the survival and proliferation of various B-cell malignancies.[2][7][8][9] this compound inhibits cell cycle progression by targeting CDK4 and 6, which prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest.[3][6] Preclinical evidence suggests that combining this compound with Ibrutinib can result in synergistic antitumor activity, particularly in models of Mantle Cell Lymphoma (MCL), including those resistant to BTK inhibitors.[10][11][12]
These application notes provide detailed protocols for in vitro assays to quantify the synergistic effects of this compound and Ibrutinib on cell viability, apoptosis, and cell cycle progression.
Signaling Pathways and Rationale for Synergy
Ibrutinib targets the B-cell receptor signaling pathway by irreversibly binding to BTK, thereby inhibiting downstream signaling cascades that promote B-cell proliferation and survival.[2][7] this compound primarily targets the cell cycle machinery by inhibiting CDK4/6, which are key regulators of the G1-S phase transition.[3][6] The combination of these two agents targets two distinct but critical cellular processes for cancer cell growth and survival. The rationale for synergy lies in the potential for dual blockade of proliferation signals and cell cycle progression, which may lead to a more profound and sustained anti-cancer effect. Recent studies suggest that the combination of this compound and Ibrutinib can lead to an augmentation of the G1 phase blockade.[10][11]
Figure 1: Simplified signaling pathways targeted by Ibrutinib and this compound.
Experimental Workflow
A systematic approach is required to assess the synergy between this compound and Ibrutinib. The following workflow outlines the key experimental stages.
Figure 2: General experimental workflow for assessing drug synergy.
Data Presentation
Quantitative data from the synergy assessment should be organized into clear and concise tables for comparative analysis.
Table 1: IC50 Values of this compound and Ibrutinib
| Cell Line | Drug | IC50 (µM) at 72h |
|---|---|---|
| Cell Line A | This compound | |
| Cell Line A | Ibrutinib | |
| Cell Line B | This compound |
| Cell Line B | Ibrutinib | |
Table 2: Combination Index (CI) Values for this compound and Ibrutinib Combination
| Cell Line | Fractional Effect (Fa) | Combination Index (CI)* |
|---|---|---|
| Cell Line A | 0.50 | |
| 0.75 | ||
| 0.90 | ||
| Cell Line B | 0.50 | |
| 0.75 | ||
| 0.90 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14][15]
Table 3: Apoptosis and Cell Cycle Analysis Summary
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Control | ||||
| This compound (IC50) | ||||
| Ibrutinib (IC50) |
| Combination | | | | |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for each drug and subsequently assess their synergy using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., Mantle Cell Lymphoma cell lines)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Ibrutinib (powder or stock solution)
-
DMSO (for drug dissolution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment (Single Agent IC50 Determination):
-
Prepare stock solutions of this compound and Ibrutinib in DMSO.
-
Perform serial dilutions of each drug in complete medium to achieve a range of final concentrations.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C.
-
-
Drug Preparation and Treatment (Combination Synergy):
-
Based on the determined IC50 values, prepare serial dilutions of this compound and Ibrutinib, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treat cells as described in step 2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
IC50 Calculation: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value for each drug.
-
Synergy Analysis (Chou-Talalay Method): Use software like CompuSyn to calculate the Combination Index (CI).[16] The CI value quantitatively defines the interaction between the two drugs, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively.[13][14][15]
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection and quantification of apoptosis using flow cytometry.
Materials:
-
Cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the 72-hour drug treatment, collect both adherent and suspension cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing via flow cytometry.[17][18][19][20][21]
Materials:
-
Cells treated as described in Protocol 1.
-
Cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells after drug treatment.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis:
-
Generate DNA content frequency histograms.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) for each treatment condition. An accumulation of cells in the G1 phase would be expected with this compound treatment.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of synergy between this compound and Ibrutinib. By systematically evaluating cell viability, apoptosis, and cell cycle distribution, researchers can gain valuable insights into the combined efficacy and mechanistic interplay of these targeted agents. The provided templates for data presentation and visualization will aid in the clear and concise reporting of findings. These studies are crucial for the preclinical validation of this combination therapy and for informing the design of future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Plus Ibrutinib Is Safe, Effective in Preclinical MCL Models | Blood Cancers Today [bloodcancerstoday.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes: Methods for Evaluating Narazaciclib's Effect on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (also known as ON-123300 or HX301) is an orally bioavailable, multi-kinase inhibitor with potent activity against cyclin-dependent kinases 4 and 6 (CDK4/6), NUAK family SNF1-like kinase 1 (ARK5), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest and the suppression of cancer cell proliferation.[1][3] The agent is currently under investigation in clinical trials for various solid tumors, including breast cancer, endometrial cancer, and glioblastoma.[5][6][7]
Beyond its direct effects on tumor cell proliferation, there is a growing body of evidence suggesting that CDK4/6 inhibitors can significantly modulate the tumor microenvironment (TME). The TME, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix components, plays a critical role in tumor progression, metastasis, and response to therapy.[8] Understanding how this compound influences the TME is crucial for optimizing its clinical development, identifying potential combination therapies, and discovering predictive biomarkers.
These application notes provide a detailed overview of key methodologies to evaluate the impact of this compound on the TME, complete with experimental protocols and illustrative data.
Key Effects of this compound on the Tumor Microenvironment
Preclinical studies suggest that this compound can modulate the TME in several ways:
-
Enhancement of Anti-Tumor Immunity: this compound has been shown to enhance the expression of chemokines such as CCL5 and CXCL10.[1] These chemokines are involved in the recruitment of cytotoxic T lymphocytes (CTLs) into the tumor.
-
Modulation of Immune Checkpoints: Research indicates that this compound may reduce the protein levels of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1] Lower PD-L1 expression could render tumors more susceptible to immune-mediated killing.
-
Synergy with Immunotherapy: this compound has demonstrated significant synergy with anti-PD1 therapy in a preclinical breast cancer model, suggesting its potential in combination with immune checkpoint inhibitors.[1]
-
Differential Cytokine Production: A preclinical study revealed that this compound has a differential effect on the expression of 62 cytokines compared to other CDK4/6 inhibitors like abemaciclib and palbociclib.[1] This unique cytokine signature could have profound implications for its immunomodulatory activity.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from preclinical models treated with CDK4/6 inhibitors. This data is intended to serve as a template for presenting results from studies on this compound.
Table 1: Illustrative Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
| Cell Population | Marker | Control | This compound-Treated | Fold Change |
| Cytotoxic T Cells | CD3+, CD8+ | 10% | 25% | 2.5 |
| Helper T Cells | CD3+, CD4+ | 20% | 18% | 0.9 |
| Regulatory T Cells | CD3+, CD4+, FoxP3+ | 8% | 3% | 0.375 |
| M1 Macrophages | CD11b+, F4/80+, CD86+ | 5% | 15% | 3.0 |
| M2 Macrophages | CD11b+, F4/80+, CD206+ | 15% | 7% | 0.47 |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ | 25% | 12% | 0.48 |
Table 2: Illustrative Analysis of Cytokine Levels in Tumor Lysates by Multiplex Immunoassay
| Cytokine | Control (pg/mL) | This compound-Treated (pg/mL) | Fold Change |
| IFN-γ | 50 | 200 | 4.0 |
| TNF-α | 80 | 150 | 1.875 |
| IL-2 | 20 | 60 | 3.0 |
| IL-6 | 300 | 100 | 0.33 |
| IL-10 | 150 | 50 | 0.33 |
| TGF-β | 500 | 200 | 0.4 |
Table 3: Illustrative Analysis of Gene Expression by RNA Sequencing
| Gene | Function | Control (Normalized Counts) | This compound-Treated (Normalized Counts) | Fold Change |
| CCL5 | T-cell chemoattractant | 100 | 500 | 5.0 |
| CXCL10 | T-cell chemoattractant | 80 | 450 | 5.6 |
| GZMB | Granzyme B (CTL activity) | 150 | 600 | 4.0 |
| PRF1 | Perforin (CTL activity) | 120 | 550 | 4.6 |
| CD274 (PD-L1) | Immune checkpoint ligand | 1000 | 400 | 0.4 |
| FOXP3 | Treg transcription factor | 800 | 300 | 0.375 |
Experimental Protocols
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize and quantify immune cell populations.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3, anti-PD-L1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Staining:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with peroxidase blocking solution for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Image Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the number of positive cells per unit area or as a percentage of total cells using image analysis software (e.g., ImageJ, QuPath).
Flow Cytometry for Immune Cell Profiling
This protocol details the preparation of a single-cell suspension from fresh tumor tissue for multi-color flow cytometric analysis of immune cell subsets.
Materials:
-
Fresh tumor tissue
-
RPMI medium
-
Collagenase IV and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface and intracellular markers
-
Fixation/Permeabilization buffer (for intracellular staining)
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces in RPMI medium.
-
Digest with Collagenase IV and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic reaction with RPMI containing 10% FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Centrifuge the cell suspension and discard the supernatant.
-
If necessary, lyse red blood cells with RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer and count.
-
Incubate cells with Fc block for 15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if required):
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Add fluorochrome-conjugated intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.
-
RNA Sequencing for Gene Expression Analysis
This protocol outlines the steps for performing bulk RNA sequencing on tumor samples to analyze changes in gene expression profiles in the TME.
Materials:
-
Fresh-frozen or FFPE tumor tissue
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Perform on-column DNase I treatment to remove contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended for optimal results.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and assess the quality of the prepared library.
-
Sequence the library on an NGS platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control groups.
-
Conduct pathway analysis and gene set enrichment analysis (GSEA) to identify altered biological pathways.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the cell cycle and other key targets.
Experimental Workflow for Tumor Microenvironment Analysis
Caption: Workflow for the multi-modal analysis of the tumor microenvironment.
Logical Relationship of this compound's Effects on the TME
Caption: Hypothesized interplay between this compound and the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. | SciPort RLP [rlp-forschung.de]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. CXCL10 and CCL5 as feasible biomarkers for immunotherapy of homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Narazaciclib Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narazaciclib (also known as ON123300) is an orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6) and NUAK family SNF1-like kinase 1 (ARK5).[1][2][3][4] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][4] This action blocks the G1-S phase transition of the cell cycle, leading to G1 arrest, suppression of DNA synthesis, and ultimately, inhibition of cancer cell growth.[1][4] Given its mechanism of action, monitoring the cytostatic effects of this compound in a preclinical setting is crucial for understanding its pharmacodynamics and therapeutic efficacy. In vivo imaging techniques offer non-invasive, longitudinal assessment of tumor response, providing valuable insights that complement traditional endpoint analyses.
These application notes provide an overview and detailed protocols for key in vivo imaging modalities to monitor the therapeutic response to this compound in preclinical cancer models.
Key Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of the CDK4/6-Cyclin D-Rb-E2F pathway, a critical regulator of the G1-S cell cycle checkpoint.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Positron Emission Tomography (PET) Imaging
PET imaging is a highly sensitive, quantitative molecular imaging technique that can assess metabolic processes. For monitoring this compound, which induces cell cycle arrest, PET tracers that measure tumor proliferation are particularly valuable.
[¹⁸F]FLT PET for Proliferation Imaging
[¹⁸F]3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT) is a thymidine analog used to image cellular proliferation. Its uptake is dependent on thymidine kinase 1 (TK1), an enzyme whose activity is tightly linked to the S-phase of the cell cycle. A reduction in [¹⁸F]FLT uptake can serve as an early indicator of the cytostatic effect of CDK4/6 inhibitors.[5][6]
Application: To assess early changes in tumor proliferation (S-phase depletion) in response to this compound treatment.[5]
Quantitative Data Summary:
| Parameter | Baseline (Pre-Treatment) | Post-Treatment (e.g., Day 3) | Expected Change |
| Mean Tumor [¹⁸F]FLT Uptake (%ID/g) | High | Low | Decrease |
| Tumor-to-Muscle (T/M) Ratio | High | Low | Decrease |
Experimental Workflow:
Caption: Workflow for monitoring this compound response using [¹⁸F]FLT PET imaging.
Detailed Protocol:
-
Animal Handling: Use immunodeficient mice (e.g., CB17-SCID) bearing subcutaneous tumor xenografts (e.g., ER-positive breast cancer cell lines like MCF-7).[5][6]
-
Baseline Imaging: Once tumors reach a suitable size (e.g., 150-200 mm³), perform a baseline [¹⁸F]FLT PET/CT scan.
-
Administer [¹⁸F]FLT (e.g., 7.4 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Anesthetize the mouse and perform a whole-body CT scan for anatomical reference, followed by a static PET scan.
-
-
Treatment: Begin oral administration of this compound at the desired dose and schedule.[1]
-
Follow-up Imaging: Repeat the [¹⁸F]FLT PET/CT scan at specified time points (e.g., Day 3 and Day 14) to monitor changes in proliferation.[5]
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the mean standardized uptake value (SUV) or the percentage of injected dose per gram (%ID/g) within the tumor ROI.
-
Calculate the tumor-to-muscle (T/M) ratio to normalize uptake.
-
Compare post-treatment uptake values to baseline to quantify the treatment response.
-
Direct CDK4/6 PET Imaging
Recently, specific PET tracers that directly bind to CDK4/6 have been developed, such as ¹⁸F-labeled palbociclib analogs ([¹⁸F]CDKi).[7][8] These tracers can visualize and quantify the expression and target engagement of CDK4/6 in vivo.
Application: To directly measure CDK4/6 expression in tumors and assess target engagement by this compound through competitive binding.
Quantitative Data Summary:
| Parameter | Pre-Narazaciclib | Post-Narazaciclib | Expected Change |
| Tumor [¹⁸F]CDKi Uptake (%ID/g) | High | Low | Decrease |
Protocol: A baseline scan with [¹⁸F]CDKi would measure CDK4/6 levels. A subsequent scan after this compound administration would be expected to show reduced tracer uptake in the tumor due to competition for the same binding site, thus confirming target engagement.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging modality for monitoring tumor growth and burden in preclinical models.[9][10] It requires the tumor cells to be genetically engineered to express a luciferase enzyme (e.g., firefly luciferase).[11] The light emitted upon administration of the substrate (D-luciferin) is proportional to the number of viable tumor cells.
Application: For longitudinal and quantitative assessment of changes in overall tumor burden and viability in response to this compound.[12]
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Bioluminescent Signal (photons/sec) | Exponential Increase | Stable or Decreasing |
| Tumor Growth Inhibition (%) | 0% (Reference) | High |
Experimental Workflow:
Caption: Workflow for monitoring this compound response using Bioluminescence Imaging.
Detailed Protocol:
-
Cell Line Preparation: Use a cancer cell line stably expressing firefly luciferase (e.g., 9LLuc, MCF7-luc).[11]
-
Animal Model: Implant the luciferase-expressing cells orthotopically or subcutaneously in appropriate mouse models.
-
Imaging Procedure:
-
Administer D-luciferin substrate intraperitoneally (e.g., 150 mg/kg).
-
Wait for substrate distribution (typically 10-15 minutes).
-
Anesthetize the mice and place them in a light-tight imaging chamber of a CCD camera-based imaging system.
-
Acquire images for a set duration (e.g., 1-5 minutes).
-
-
Longitudinal Monitoring: Perform baseline imaging before starting treatment. After randomizing animals into control and this compound treatment groups, perform imaging serially (e.g., twice weekly) to monitor tumor progression or regression.
-
Data Analysis:
-
Use analysis software to draw ROIs over the light-emitting areas.
-
Quantify the signal as total photon flux (photons/second) within the ROI.
-
Plot the average photon flux over time for each treatment group to generate tumor growth curves.
-
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)
MRI provides high-resolution anatomical images for precise tumor volume measurements, while MRS offers a non-invasive window into tumor metabolism.[13] Changes in metabolites can precede anatomical changes, offering an early biomarker of response.[14]
Application: To monitor changes in tumor volume (MRI) and metabolic profiles (MRS) indicative of a response to this compound.
Quantitative Data Summary:
| Modality | Parameter | Baseline | Early Response (e.g., 24-48h) | Late Response |
| MRI | Tumor Volume (mm³) | Initial Size | No significant change | Decrease/Stasis |
| ¹H MRS | Lactate/Alanine Levels | High | Decrease | Low |
| ¹H MRS | Choline Compounds | High | Decrease | Low |
Experimental Workflow:
Caption: Workflow for monitoring this compound response using MRI and MRS.
Detailed Protocol:
-
Animal Model: Establish tumor xenografts in mice.
-
Baseline Scan:
-
Anesthetize the mouse and position it in the MRI scanner.
-
Acquire high-resolution T2-weighted anatomical images to clearly delineate the tumor.
-
Perform single-voxel proton MR spectroscopy (¹H MRS) on a voxel placed within the tumor to acquire a baseline metabolic profile.
-
-
Treatment and Follow-up: Initiate this compound treatment. Perform subsequent MRI/MRS scans at early time points (e.g., 24-72 hours) to detect metabolic changes and at later time points (weekly) to monitor tumor volume.
-
Data Analysis:
-
MRI: Use image analysis software to manually or semi-automatically segment the tumor on T2-weighted images from each slice. Calculate the total tumor volume.
-
MRS: Process the spectra to identify and quantify key metabolite peaks, such as choline, lactate, and alanine.[13]
-
Compare post-treatment data to baseline to assess changes in both tumor size and metabolic activity.
-
Fluorescence Imaging
Fluorescence imaging can provide real-time visualization of molecular processes. The development of fluorescent probes that report on the activity of specific kinases, such as CDK4, offers a direct way to measure the pharmacodynamic effect of inhibitors like this compound.[15][16]
Application: To directly visualize and quantify the inhibition of CDK4 activity within the tumor in real-time following this compound administration.
Quantitative Data Summary:
| Parameter | Before this compound | After this compound | Expected Change |
| Mean Tumor Fluorescence Intensity | High | Low | Decrease |
Protocol:
-
Probe and Animal Model: Utilize a CDK4-activatable fluorescent probe (e.g., CPP30-Lipo/CDKACT4) in mice bearing relevant tumor xenografts (e.g., HR+/HER2- breast cancer).[15][16]
-
Baseline Imaging:
-
Administer the fluorescent probe intravenously.
-
After an appropriate accumulation time, perform fluorescence imaging using an in vivo imaging system (IVIS) to capture baseline CDK4 activity.
-
-
Treatment and Follow-up: Administer this compound. At a suitable time point post-treatment (e.g., 24 hours), re-administer the probe and perform follow-up imaging.
-
Data Analysis:
-
Quantify the mean fluorescence intensity in the tumor region for both pre- and post-treatment images.
-
A decrease in fluorescence intensity indicates successful inhibition of CDK4 activity by this compound.[16]
-
Conclusion
The choice of imaging modality for monitoring this compound response depends on the specific research question. [¹⁸F]FLT PET is excellent for assessing early anti-proliferative effects, while direct CDK4/6 PET can confirm target engagement. BLI offers a high-throughput method for tracking overall tumor viability, and MRI/MRS provides a combination of anatomical and metabolic information. Advanced fluorescence imaging probes offer the potential for real-time, direct visualization of kinase inhibition. Integrating these advanced imaging techniques into preclinical studies will undoubtedly accelerate the development and optimization of novel CDK4/6 inhibitors like this compound.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Facebook [cancer.gov]
- 5. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-FLT PET/CT imaging for early monitoring response to CDK4/6 inhibitor therapy in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive PET Imaging of CDK4/6 Activation in Breast Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Noninvasive PET Imaging of CDK4/6 Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 11. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Emerging Role of Functional Magnetic Resonance Spectroscopy (MRS) to Monitor Response to Kinase Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo visualization of fluorescence reflecting CDK4 activity in a breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent Narazaciclib dose-response curves
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in dose-response experiments with Narazaciclib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ON123300) is an orally bioavailable, multi-kinase inhibitor.[1][2][3] Its primary targets include Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and NUAK family SNF1-like kinase 1 (ARK5).[1][3][4] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor cell growth.[1][3] Inhibition of ARK5, a kinase associated with tumor growth and invasion, also contributes to its anti-proliferative effects.[1][3]
Q2: What are the reported IC50 values for this compound?
In vitro studies have shown that this compound is a potent inhibitor of its target kinases. Reported IC50 values are:
It's important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific assay used.[5][6]
Q3: Why am I observing inconsistent dose-response curves with this compound?
Inconsistent dose-response curves with kinase inhibitors like this compound can arise from several factors, ranging from experimental technique to the biological properties of the compound and the assay system. Common causes include:
-
Assay Type: Metabolic assays (e.g., MTT, WST, resazurin) may not be suitable for CDK4/6 inhibitors like this compound. These inhibitors can cause cells to arrest in the G1 phase and continue to grow in size, leading to an increase in mitochondrial number and metabolic activity. This can mask the anti-proliferative effect of the drug.[7][8]
-
Cell-Based Factors: Cell line heterogeneity, passage number, and cell density can all impact the response to a drug.[9][10]
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, or insolubility of this compound in the assay medium can lead to inaccurate concentrations.
-
Experimental Variability: Pipetting errors, incorrect incubation times, and edge effects in microplates can introduce significant variability.[9][11]
Troubleshooting Guide: Inconsistent this compound Dose-Response Curves
This guide provides a systematic approach to troubleshooting inconsistent dose-response curves in a question-and-answer format.
Issue 1: My dose-response curve is flat or shows weak inhibition, despite published nanomolar potency.
Question: Why is this compound not showing the expected potency in my cell-based assay?
Possible Causes & Troubleshooting Steps:
-
Inappropriate Assay Choice:
-
Recommendation: As this compound is a CDK4/6 inhibitor that induces G1 arrest and cell growth, metabolic assays like MTT may give misleading results.[7][8] Consider switching to a DNA synthesis-based assay (e.g., BrdU incorporation) or a direct cell counting method (e.g., using a hemocytometer or automated cell counter) to assess proliferation.
-
-
High ATP Concentration in Cells:
-
Explanation: this compound is an ATP-competitive inhibitor.[5] High intracellular ATP concentrations (typically 1-5 mM) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays performed at lower ATP concentrations.[5][12]
-
Recommendation: While you cannot easily alter intracellular ATP levels, be aware that cellular IC50 values may be higher than biochemical IC50 values. Ensure your dose range is appropriate to capture the full curve.
-
-
Compound Integrity and Solubility:
-
Recommendation: Confirm the identity and purity of your this compound stock. Prepare fresh dilutions from a new stock if possible. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the vehicle in the assay medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Issue 2: I am seeing high variability between replicate wells.
Question: What are the common sources of well-to-well variability and how can I minimize them?
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Pay attention to consistent pipetting technique.[10]
-
-
Edge Effects:
-
Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
-
Pipetting Inaccuracy:
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, ensure thorough mixing at each step.
-
Issue 3: The shape of my dose-response curve is unusual (e.g., non-sigmoidal, biphasic).
Question: What could cause an atypical dose-response curve shape with this compound?
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects at High Concentrations:
-
Explanation: As a multi-kinase inhibitor, this compound can engage other targets at higher concentrations, which might lead to complex biological responses.[13][14]
-
Recommendation: Carefully analyze the lower, more specific concentration range of your curve. If the unusual shape occurs at very high concentrations, it may not be relevant to the primary mechanism of action.
-
-
Cell Synchronization:
-
Explanation: The response to a cell cycle inhibitor like this compound can be dependent on the cell cycle phase. An asynchronous cell population may respond heterogeneously.
-
Recommendation: For mechanistic studies, consider synchronizing the cells before drug treatment.[15]
-
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Target | IC50 (nM) | Reference |
| CDK4 | 3.9 | [2] |
| CDK6 | 9.82 | [2] |
| ARK5 | 5 | [2] |
| PDGFRβ | 26 | [2] |
| FGFR1 | 26 | [2] |
| RET | 9.2 | [2] |
| FYN | 11 | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Direct Cell Counting
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add the drug dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Determine the cell number in each well using a hemocytometer and trypan blue exclusion to assess viability, or use an automated cell counter.
-
Data Analysis: Plot the cell number against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Direct Cell Counting protocol.
-
BrdU Labeling: 2-4 hours before the end of the drug incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Detection: Following the manufacturer's instructions for the specific BrdU assay kit, fix the cells, denature the DNA, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway showing this compound's inhibition of CDK4/6 and ARK5.
Caption: Troubleshooting workflow for inconsistent this compound dose-response curves.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Narazaciclib for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Narazaciclib in in vitro settings. It includes frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a multi-kinase inhibitor that primarily targets cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This action blocks the cell cycle transition from the G1 (growth) phase to the S (DNA synthesis) phase, leading to G1 arrest and a halt in cancer cell proliferation.[1][3] It also shows potent activity against other kinases such as ARK5 (NUAK1) and CSF1R.[1][4][5]
Q2: What are the typical concentrations of this compound used in in vitro experiments? A2: The effective concentration of this compound varies by cell line. However, it demonstrates potent activity at low nanomolar (nM) concentrations against several kinases.[4][6] For example, the IC50 (the concentration required to inhibit 50% of a biological process) for CDK4 is approximately 3.9 nM and for CDK6 is 9.82 nM.[7] Cellular proliferation assays in specific cancer cell lines, such as U87 glioma cells, have shown IC50 values in the low micromolar (μM) range.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final experimental concentrations. For storage, it is recommended to keep the stock solution at -20°C for up to one month to maintain its stability.[7] Always ensure the final DMSO concentration in your cell culture is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of cell proliferation is observed. | Suboptimal Drug Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve, testing a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line. |
| Cell Line Resistance: The cell line may lack a functional Rb protein or have other resistance mechanisms, making it insensitive to CDK4/6 inhibition.[8] | Confirm the Rb status of your cell line. Cell lines with Rb loss are often resistant to CDK4/6 inhibitors.[8] Consider cell lines known to be sensitive or investigate alternative resistance pathways. | |
| Inappropriate Assay Type: Some proliferation assays, particularly those based on metabolic activity (like MTT or CellTiter-Glo), can be misleading for CDK4/6 inhibitors. Arrested cells may not divide but can increase in size and metabolic rate, masking the anti-proliferative effect.[9][10] | Use a proliferation assay based on cell counting or DNA content (e.g., CyQUANT, Hoechst staining) rather than metabolic output.[9][10] | |
| High levels of cytotoxicity or unexpected cell death are observed. | Off-Target Effects: At very high concentrations, multi-kinase inhibitors like this compound can engage other targets, leading to cytotoxicity unrelated to CDK4/6 inhibition. | Lower the concentration range to be more specific for CDK4/6 inhibition (typically in the low nM to low µM range). Correlate viability data with cell cycle analysis to confirm G1 arrest is the primary outcome. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤0.1%). Always include a vehicle-only (solvent) control in your experimental setup to assess its effect on cell viability. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and a representative cancer cell line.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
|---|---|
| Kinase Activity | |
| CDK4 | 3.9 nM[7] |
| CDK6 | 9.82 nM[7] |
| ARK5 (NUAK1) | 5 nM[7] |
| CSF1R | 0.285 nM[5][11][12] |
| Cellular Activity |
| U87 Glioma Cells | 3.4 µM[7] |
Note: IC50 values can vary based on experimental conditions and the specific assay used. It is highly recommended that researchers determine the IC50 for their own experimental system.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a DNA-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Culture your chosen cell line using standard procedures.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well).
-
Incubate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create a range of treatment concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a drug-free control).
-
Include a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two cell doubling times (typically 72 hours) at 37°C and 5% CO₂.
-
-
Cell Lysis and DNA Staining:
-
At the end of the incubation period, remove the medium.
-
Lyse the cells and stain the DNA using a fluorescence-based quantitation kit (e.g., CyQUANT®) according to the manufacturer's protocol. This typically involves freezing the plate at -80°C and then thawing to lyse the cells before adding the fluorescent dye that binds to DNA.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control wells (% viability).
-
Plot the % viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: The inhibitory effect of this compound on the CDK4/6-Rb pathway, preventing G1-S cell cycle progression.
Caption: A step-by-step workflow for determining the IC50 value of this compound using a DNA-based assay.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Narazaciclib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Narazaciclib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound in various cancer cell lines?
A1: this compound, a second-generation CDK4/6 inhibitor, has demonstrated significant antitumor activity in preclinical models, particularly in mantle cell lymphoma (MCL). In a panel of 10 MCL cell lines, this compound exhibited a mean IC50 of 3.61 ± 2.1 µM, showing effectiveness regardless of the cells' sensitivity to the BTK inhibitor ibrutinib.[1][2][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to CDK4/6 inhibitors, in general, can be attributed to several factors. These include:
-
Cell Cycle-Specific Mechanisms: Loss of the retinoblastoma (RB) tumor suppressor or amplification of CDK4 and CDK6 can lead to resistance.[5]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can circumvent the G1-S phase checkpoint enforced by CDK4/6 inhibition. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6][7]
-
Upregulation of other Cyclins: Increased expression of Cyclin E1, which complexes with CDK2, can drive cell cycle progression independently of CDK4/6.[6]
Q3: Are there any known combination strategies to overcome this compound resistance?
A3: Yes, combination therapies have shown promise in overcoming resistance. In BTKi-resistant mantle cell lymphoma models, combining this compound with the BTK inhibitor ibrutinib has been shown to have a synergistic tumoricidal effect.[1][2][4][8] This combination accelerates cell cycle blockade and reverses metabolic reprogramming that characterizes MCL refractoriness to BTKi therapy.[1][2][8] For CDK4/6 inhibitors in general, combination with PI3K inhibitors has been shown to prevent the development of resistance.[6]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in our long-term culture of BTKi-resistant MCL cells.
| Possible Cause | Suggested Solution |
| Metabolic Reprogramming | In BTKi-refractory MCL cells, a metabolic switch from glycolytic to oxidative phosphorylation (OxPhos) phenotype has been observed.[1][8] Consider combining this compound with Ibrutinib, as this combination has been shown to revert this metabolic reprogramming.[1][2][8] |
| Activation of Alternative Signaling | The NF-κB signaling pathway may be activated in MCL cells refractory to ibrutinib.[8] Evaluate the activity of this pathway and consider co-treatment with an NF-κB inhibitor. |
| Emergence of Resistant Clones | Long-term culture under drug pressure can select for resistant cell populations. Perform single-cell cloning to isolate and characterize potentially resistant clones. |
Problem 2: My breast cancer cell line, initially sensitive to another CDK4/6 inhibitor, is now resistant to this compound.
| Possible Cause | Suggested Solution |
| Upregulation of Cyclin E1/CDK2 Activity | Amplification of Cyclin E1 (CCNE1) is a known mechanism of acquired resistance to CDK4/6 inhibitors.[6] Assess the expression levels of Cyclin E1 and CDK2. Consider a combination therapy with a CDK2 inhibitor.[6] |
| Activation of PI3K/Akt Pathway | The PI3K pathway is a common escape mechanism.[6][7] Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, S6). A combination with a PI3K inhibitor may restore sensitivity.[6] |
| Loss of Retinoblastoma (RB) protein | Loss of RB function can render cells insensitive to CDK4/6 inhibition.[5] Verify the expression and phosphorylation status of RB protein via Western Blot. If RB is lost, CDK4/6 inhibitors will likely be ineffective. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 | 3.61 ± 2.1 µM | Panel of 10 MCL cell lines | [2][4] |
| IC50 Range | 0.7 to 7.1 µM | Panel of 10 MCL cell lines | [3] |
Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Model
| Treatment | Effect | Model | Reference |
| This compound (single agent) | Moderate tumor growth inhibition (32%) | Chicken embryo chorioallantoic membrane (CAM) MCL xenograft | [3] |
| This compound + Ibrutinib | 65% reduction in tumor spreading and 50% reduction in malignant B cell infiltration into bone marrow | Chicken embryo chorioallantoic membrane (CAM) MCL xenograft | [1][2][8] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to assess the dose-response of cancer cell lines to this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the activation status of key proteins in resistance-associated signaling pathways.
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, Rb, p-Akt, Akt, Cyclin E1) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.
Caption: Synergistic effect of this compound and Ibrutinib in BTKi-resistant MCL.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paper: this compound, a Differentiated CDK4/6 Antagonist, Prolongs Cell Cycle Arrest and Metabolomic Reprogramming, Enabling Restoration of Ibrutinib Sensitivity in Btki-Resistant Mantle Cell Lymphoma [ash.confex.com]
Managing off-target effects of Narazaciclib in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Narazaciclib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-targets of this compound?
A1: this compound is a multi-kinase inhibitor. Its primary targets are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), as well as NUAK family SNF1-like kinase 1 (ARK5).[1][2] In addition to its primary targets, this compound has been shown to inhibit other kinases at low nanomolar concentrations, which are considered its off-targets. These include but are not limited to: PDGFRβ, FGFR1, RET, and FYN.[3]
Q2: How does the off-target profile of this compound compare to other CDK4/6 inhibitors?
A2: this compound's off-target profile is distinct from other approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.[4][5] For instance, abemaciclib has been associated with a higher incidence of diarrhea, which is putatively linked to the inhibition of GSK3β.[6] this compound has a significantly higher IC50 value against GSK3β compared to abemaciclib, suggesting a lower potential for this side effect.[5] Additionally, preclinical mouse models suggest that this compound may cause less neutropenia than palbociclib.[5][7]
Q3: What are the potential functional consequences of this compound's off-target activities?
A3: The off-target activities of this compound can lead to both desired synergistic anti-tumor effects and undesired toxicities. For example, inhibition of kinases like PDGFRβ and FGFR1 could contribute to its anti-angiogenic and anti-tumor efficacy. However, off-target inhibition could also lead to unexpected phenotypes in preclinical models. It is crucial to characterize these effects to understand the complete pharmacological profile of the compound.
Q4: Should I be concerned about off-target effects at my experimental concentration?
A4: The likelihood of observing off-target effects is dose-dependent. It is essential to operate within a therapeutic window where on-target efficacy is maximized and off-target effects are minimized. A dose-response curve in your specific preclinical model is critical to determine the optimal concentration. Comparing your working concentration to the IC50 and Kd values for both on- and off-targets can provide an initial assessment of the risk.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in vitro
-
Question: My in vitro cell viability assay shows higher toxicity than expected based on CDK4/6 inhibition alone. Could this be due to off-target effects?
-
Answer: Yes, unexpected toxicity could be a result of this compound's off-target activities.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to analyze the phosphorylation status of Retinoblastoma protein (pRb), a direct downstream target of CDK4/6. A significant decrease in pRb phosphorylation will confirm on-target activity.
-
Evaluate Off-Target Pathways: Based on the known off-targets of this compound, investigate the phosphorylation status of key proteins in those pathways (e.g., AKT, ERK).[3]
-
Perform a Rescue Experiment: If a specific off-target pathway is suspected, try to rescue the phenotype by overexpressing a downstream effector or using a specific agonist for that pathway.
-
Compare with Other CDK4/6 Inhibitors: Benchmark the effects of this compound against more selective CDK4/6 inhibitors (e.g., palbociclib) in your cell line. If the toxicity profile differs significantly, it is likely attributable to this compound's unique off-target profile.
-
-
Issue 2: Inconsistent Anti-Tumor Efficacy in vivo
-
Question: I am observing variable anti-tumor efficacy in my in vivo preclinical models. How can I determine if off-target effects are contributing to this variability?
-
Answer: In vivo efficacy can be influenced by a multitude of factors, including off-target effects that may impact the tumor microenvironment or systemic toxicity.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentration in the plasma and tumor tissue is within the expected therapeutic range. Correlate drug exposure with on-target (pRb inhibition) and potential off-target biomarker modulation in tumor and surrogate tissues.
-
Histopathological Analysis: Conduct a thorough histopathological examination of tumors and major organs to identify any unexpected changes in tissue morphology, apoptosis, or proliferation that cannot be explained by CDK4/6 inhibition alone.
-
Immune Profiling: Since some of this compound's off-targets (e.g., CSF1R) can modulate immune cells, perform immune profiling of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess changes in immune cell infiltration and activation.
-
Use of Genetically Engineered Models: If available, utilize genetically engineered mouse models (GEMMs) where the off-target of interest is knocked out or mutated to dissect its specific contribution to the overall anti-tumor effect.
-
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound and Comparator CDK4/6 Inhibitors
| Kinase Target | This compound IC50 (nM) | Abemaciclib IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) |
| CDK4 | 3.9[3] | - | - | - |
| CDK6 | 9.82[3] | - | - | - |
| ARK5 (NUAK1) | 5[3] | - | - | - |
| PDGFRβ | 26[3] | - | - | - |
| FGFR1 | 26[3] | - | - | - |
| RET | 9.2[3] | - | - | - |
| FYN | 11[3] | - | - | - |
| GSK3β | 374[5] | 13[5] | - | - |
Table 2: Binding Affinity (Kd) of CDK4/6 Inhibitors
| Compound | Kd for CDK4/cyclinD1 (nM) |
| This compound | 0.18[5] |
| Abemaciclib | 0.08[5] |
| Palbociclib | 0.75[5] |
| Ribociclib | 1.3[5] |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target (pRb) and Off-Target (pAKT, pERK) Modulation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Mandatory Visualization
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]
- 6. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving Narazaciclib solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of Narazaciclib in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is an orally bioavailable multi-kinase inhibitor.[1][2] While specific aqueous solubility data is not extensively published in public literature, it is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] Like many kinase inhibitors, it is expected to have low aqueous solubility.
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of poorly soluble compounds like this compound from aqueous solutions is a common issue. This can be triggered by several factors, including:
-
Concentration above solubility limit: The concentration of this compound in your stock solution or final dilution may exceed its solubility in the aqueous buffer.
-
pH of the solution: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Buffer composition: Components of your buffer system could be interacting with this compound, reducing its solubility.
-
Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
"Salting out" effect: High salt concentrations in the buffer can decrease the solubility of non-polar compounds.[4]
Q3: How can I improve the aqueous solubility of this compound for my in vitro experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[5][6] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) can significantly increase solubility.[7]
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the solution to favor the charged form can increase its solubility.[5]
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[6][7]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5]
Q4: What are the potential stability issues with this compound in aqueous solutions?
A4: While specific degradation pathways for this compound are not publicly detailed, small molecule kinase inhibitors can be susceptible to degradation through hydrolysis or oxidation in aqueous environments. The stability can be influenced by pH, temperature, light exposure, and the presence of other reactive species in the solution. It is crucial to conduct stability studies under your specific experimental conditions.
Troubleshooting Guides
Issue 1: this compound Precipitation During Dilution of DMSO Stock Solution
Problem: When I dilute my concentrated this compound stock solution in DMSO into my aqueous cell culture medium or buffer, a precipitate forms immediately or over a short period.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | 1. Decrease the final concentration: Determine the maximum tolerated DMSO concentration for your experiment and prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration upon dilution, but may keep this compound in solution if the final aqueous concentration is below its solubility limit. 2. Serial dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent localized high concentrations that lead to precipitation. 3. Gentle mixing: Ensure thorough but gentle mixing during dilution to avoid creating localized areas of high concentration. |
| Poor Miscibility of DMSO with Aqueous Buffer | 1. Pre-warm buffer: Gently warming the aqueous buffer before adding the DMSO stock can improve miscibility and solubility. Ensure the temperature is compatible with your experimental setup. 2. Vortexing during addition: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. |
| Buffer Composition | 1. Test different buffers: If possible, test the solubility of this compound in different buffer systems to identify any incompatibilities. 2. Check for excipient compatibility: If using a formulated version of this compound, be aware of potential interactions between the excipients and your buffer components.[8][9] |
Issue 2: Gradual Decrease in this compound Activity Over Time in Aqueous Solution
Problem: The observed biological effect of my this compound solution decreases over the course of my experiment, suggesting degradation of the compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. pH optimization: Determine the pH at which this compound exhibits maximum stability. Prepare buffers at different pH values (e.g., 5, 6, 7, 8) and monitor the concentration of this compound over time using an appropriate analytical method like HPLC.[10] 2. Temperature control: Store stock solutions and experimental solutions at the lowest appropriate temperature to slow down degradation. Prepare fresh solutions for each experiment. |
| Oxidative Degradation | 1. Use of antioxidants: Consider adding antioxidants (e.g., ascorbic acid, BHT) to your buffer system if oxidation is suspected. Compatibility with your experimental system must be verified. 2. Degas buffers: Removing dissolved oxygen from your aqueous buffers by sparging with an inert gas (e.g., nitrogen, argon) can minimize oxidation. |
| Photodegradation | 1. Protect from light: Store stock solutions and conduct experiments in amber vials or under low-light conditions to prevent photodegradation. |
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., cell line). This is typically below 1% (v/v) for DMSO in cell-based assays.
-
Prepare a series of intermediate dilutions of the this compound stock solution in the chosen co-solvent (e.g., DMSO, ethanol).
-
Add a small volume of the intermediate dilution to your pre-warmed aqueous buffer or cell culture medium while vortexing gently.
-
Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Quantify the concentration of the solubilized this compound using a suitable analytical method like HPLC-UV or LC-MS to determine the solubility limit.[10][11]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Stability Assessment
This is a general protocol and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is a common choice for small molecule analysis.[10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically used.[10]
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.
-
Sample Preparation:
-
For solubility studies, filter the saturated solution through a 0.22 µm filter before injection.
-
For stability studies, take aliquots of the this compound solution at different time points, quench any reaction if necessary, and dilute with the mobile phase.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of this compound is determined by comparing the peak area of the sample to the standard curve.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Overview of methods to enhance this compound's aqueous solubility.
Caption: this compound's mechanism of action in the CDK4/6 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot for Phosphorylated Rb with CDK4/6 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of phosphorylated Retinoblastoma protein (pRb) following treatment with CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a decrease in phosphorylated Rb (pRb) after treating my cells with a CDK4/6 inhibitor?
A1: There are several potential reasons for this observation:
-
Ineffective Inhibition: The concentration of the CDK4/6 inhibitor may be too low, or the treatment duration may be too short to see a significant effect.[1][2] It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to CDK4/6 inhibitors due to various mechanisms, such as loss of functional Rb protein.[3]
-
Problems with Sample Preparation: The phosphorylation state of Rb is transient and can be lost during sample preparation if not handled correctly. This includes the omission of phosphatase inhibitors in your lysis buffer.[4]
-
Antibody Issues: The primary antibody against pRb may not be specific or sensitive enough. Always use a validated antibody for the specific phosphorylation site you are investigating.[5][6]
Q2: What are the key phosphorylation sites on Rb to monitor when studying CDK4/6 inhibitor efficacy?
A2: CDK4/6 complexes primarily phosphorylate Rb on several serine residues. The most commonly analyzed sites to confirm CDK4/6 activity are Serine 780 (Ser780) and the duo of Serine 807 and Serine 811 (Ser807/811).[5][6][7] Monitoring the phosphorylation status of these sites is a direct readout of CDK4/6 kinase activity.
Q3: Is it necessary to use a total Rb antibody in my Western blot?
A3: Yes, it is critical. Probing for total Rb serves as a loading control and allows you to normalize the phosphorylated Rb signal.[8] This ensures that any observed decrease in pRb is due to the inhibitor's effect on phosphorylation and not due to a general decrease in Rb protein levels.[8]
Q4: What are the essential components of a lysis buffer for preserving protein phosphorylation?
A4: To preserve the phosphorylation state of proteins like Rb, your lysis buffer must contain both protease and phosphatase inhibitors.[4][9] Protease inhibitors prevent protein degradation, while phosphatase inhibitors block the removal of phosphate groups.[10] Commercially available cocktails are convenient, or you can prepare your own.[9]
Troubleshooting Guide
Problem 1: No or Weak Phospho-Rb Signal
| Possible Cause | Recommended Solution |
| Low Protein Expression | Ensure your cell line expresses sufficient levels of Rb. You may need to load a higher amount of total protein (30-50 µg) per lane.[11] |
| Ineffective Antibody | Use a phospho-specific Rb antibody validated for Western blotting at the recommended dilution. Check the antibody datasheet for positive control recommendations.[6][12] |
| Suboptimal Antibody Incubation | Optimize primary antibody incubation time and temperature. Overnight incubation at 4°C is often recommended. |
| Loss of Phosphorylation | Immediately place cells on ice after treatment. Use ice-cold buffers and always include fresh protease and phosphatase inhibitors in your lysis buffer.[4][10] |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[13] |
| Blocking is Ineffective | Increase the blocking time (e.g., 1-2 hours at room temperature). You can also try a different blocking agent, such as bovine serum albumin (BSA) instead of non-fat dry milk, especially for phospho-antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), to avoid microbial growth that can cause background. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Carefully quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and load equal amounts in each lane. Always use a loading control like β-actin or GAPDH to verify equal loading.[14][15] |
| Variable Inhibitor Activity | Prepare fresh dilutions of the CDK4/6 inhibitor from a stock solution for each experiment. |
| Inconsistent Transfer | Ensure proper gel-to-membrane contact and optimize transfer time and voltage. A loading control can also help assess transfer efficiency.[14] |
| Cell Culture Variability | Maintain consistent cell culture conditions, including cell density and passage number, as these can influence signaling pathways. |
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Final Concentration | Reference |
| Protease Inhibitor Cocktail | Varies by manufacturer (e.g., 1X) | [16] |
| Phosphatase Inhibitor Cocktail | Varies by manufacturer (e.g., 1X) | [16] |
| Sodium Fluoride (Phosphatase Inhibitor) | 10 mM | [9] |
| Sodium Orthovanadate (Phosphatase Inhibitor) | 1 mM | [9] |
| Primary pRb Antibody (e.g., Ser807/811) | 0.1 µg/mL | [12] |
| Primary Total Rb Antibody | 1:500 dilution | [8] |
| Secondary HRP-conjugated Antibody | 1:1000 - 1:3000 | [8] |
Detailed Methodology: Western Blot for pRb
-
Cell Lysis:
-
After treating cells with a CDK4/6 inhibitor, wash the cells once with ice-cold PBS.[17]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes with occasional vortexing.[17]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[17]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser807/811) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To probe for total Rb or a loading control, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-blocked and re-probed with the next primary antibody.
-
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the mechanism of CDK4/6 inhibitors.
Caption: A standard workflow for Western blot analysis of phosphorylated proteins.
References
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Rb (S807/811) recombinant mAb | Abwiz Bio [abwizbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Recommended controls for western blot | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 17. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Technical Support Center: Optimizing Flow Cytometry for Narazaciclib-Induced Cell Cycle Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze cell cycle alterations induced by Narazaciclib.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell cycle effect of this compound treatment?
A1: this compound is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for the G1 to S phase transition of the cell cycle.[3][4][5][6] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry.[4][5] Consequently, treatment with this compound is expected to induce a G1 phase cell cycle arrest.[1][2][3]
Q2: I am not observing a clear G1 arrest after this compound treatment. What could be the reason?
A2: Several factors could contribute to the lack of a distinct G1 arrest:
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound and the incubation time are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to CDK4/6 inhibitors. This can be due to alterations in the Rb pathway (e.g., Rb loss) or upregulation of other cell cycle regulators.
-
Incorrect Gating Strategy: Improperly set gates can obscure the G1 population. Ensure you are correctly identifying single cells and excluding debris and doublets.[7][8][9][10][11]
-
Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the CDK4/6 blockade.
Q3: How do I properly gate for cell cycle analysis after this compound treatment?
A3: A proper gating strategy is fundamental for accurate cell cycle analysis. The general workflow is as follows:
-
Debris Exclusion: Gate on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude cellular debris, which typically has low FSC and SSC signals.[11][12][13]
-
Doublet Discrimination: This is a critical step to distinguish single cells from cell clumps (doublets).[7][8][9][10] G0/G1 doublets can be mistaken for G2/M cells, leading to inaccurate cell cycle phase distribution.[7][8] Use a plot of FSC-Area vs. FSC-Height (or FSC-Width) to gate on the diagonal population of single cells.[7][10][11][12]
-
Cell Cycle Histogram: Gate on the single-cell population and visualize the DNA content using a histogram of the DNA dye fluorescence (e.g., Propidium Iodide - Area).[12][14] From this histogram, you can quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Q4: I am seeing a significant sub-G1 peak after this compound treatment. What does this indicate?
A4: A sub-G1 peak in a DNA content histogram typically represents apoptotic cells with fragmented DNA. While this compound's primary mechanism is G1 arrest, induction of apoptosis has also been reported, particularly at higher concentrations or in sensitive cell lines.[2] To confirm apoptosis, consider using additional markers like Annexin V staining. When analyzing the sub-G1 peak, be cautious of doublets and ensure proper gating.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor resolution of G0/G1, S, and G2/M peaks | High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) and decrease resolution.[16][17] | Action: Run samples at a low flow rate.[17][18] |
| Inappropriate DNA Staining: Insufficient dye concentration or incubation time can lead to suboptimal staining. | Action: Ensure the DNA staining dye (e.g., Propidium Iodide) is used at the recommended concentration and incubate for the appropriate time.[18][19] | |
| Presence of RNA: Propidium Iodide can also bind to double-stranded RNA, leading to a broader G1 peak. | Action: Treat cells with RNase to ensure specific staining of DNA.[18][19] | |
| High background fluorescence | Autofluorescence: Some cell types naturally exhibit high autofluorescence. | Action: Include an unstained control to assess the level of autofluorescence.[20] |
| Non-specific antibody binding (if using additional markers): | Action: Use appropriate blocking steps and isotype controls.[20] | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell density, passage number, or growth conditions can affect cell cycle distribution. | Action: Maintain consistent cell culture practices. |
| Instrument Settings: Fluctuations in laser power or detector voltages can lead to variability. | Action: Standardize instrument settings using quality control beads.[21][22] | |
| Compensation issues (if using multicolor panels) | Spectral Overlap: Emission spectra of different fluorochromes can overlap, leading to false positive signals.[23][24][25] | Action: Perform proper compensation using single-stained controls for each fluorochrome in your panel.[12][24][26] |
Experimental Protocols
Cell Preparation and Staining for Cell Cycle Analysis
This protocol outlines the steps for preparing cells treated with this compound for flow cytometric cell cycle analysis using Propidium Iodide (PI).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL, DNase-free)
-
Flow cytometry tubes
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[18][21]
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.[21][27]
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.[21]
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 single-cell events.[18]
Visualizations
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing cell cycle changes.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Doublet discrimination in DNA cell-cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newsletter: Distinguishing Cell-Cell Complexes from Singlet Cells - FluoroFinder [fluorofinder.com]
- 10. flowcytometrynet.com [flowcytometrynet.com]
- 11. nanocellect.com [nanocellect.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. biocompare.com [biocompare.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. 3 Ways To Improve Flow Cytometry Troubleshooting - ExpertCytometry [expertcytometry.com]
- 23. 8 Tips To Improve Compensation In Multicolor Flow Experiments [cellandgene.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 26. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Narazaciclib Xenograft Tumor Growth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Narazaciclib in xenograft tumor models.
Troubleshooting Guide
This guide addresses common challenges encountered during this compound xenograft experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Suboptimal Tumor Growth Inhibition | - Inappropriate cell line selection: The chosen cell line may lack the specific molecular targets of this compound (e.g., functional CDK4/6-Rb pathway). - Drug resistance: The tumor model may have intrinsic or acquired resistance to CDK4/6 inhibitors.[1][2] - Suboptimal dosing or scheduling: The dose may be too low or the administration frequency insufficient to maintain therapeutic drug levels. - Poor drug bioavailability: Issues with the formulation or route of administration may limit the drug's exposure to the tumor. | - Cell Line Verification: Confirm that the xenograft model expresses the necessary targets (e.g., Rb-positive, low p16 expression). - Investigate Resistance Mechanisms: Assess for alterations in the cell cycle pathway (e.g., Rb loss, CDK6 amplification).[1] Consider combination therapies to overcome resistance.[1][2][3] - Dose-Response Study: Conduct a pilot study with a range of doses and schedules to determine the optimal therapeutic window for your specific model. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess drug exposure in the animals. |
| High Variability in Tumor Growth | - Inconsistent tumor cell implantation: Variation in the number of viable cells or injection technique can lead to disparate tumor take rates and growth. - Animal health and welfare: Underlying health issues in the host animals can impact tumor engraftment and growth. - Tumor heterogeneity: The parental cell line may consist of mixed populations with varying growth rates and drug sensitivity. | - Standardize Implantation: Ensure a consistent number of viable cells are injected at the same anatomical site using a standardized technique. - Monitor Animal Health: Closely monitor the health and weight of the animals throughout the study. - Cell Line Characterization: Perform cell line authentication and characterization to ensure a homogenous population. |
| Toxicity and Adverse Effects in Animals | - Off-target effects: As a multi-kinase inhibitor, this compound may have effects on other kinases, leading to toxicity.[4][5] - Dose-limiting toxicities: The administered dose may be too high for the specific animal strain or model. - Formulation issues: The vehicle or formulation of the drug may cause adverse reactions. | - Dose De-escalation: If toxicity is observed, reduce the dose or alter the administration schedule. - Monitor for Clinical Signs: Regularly monitor animals for signs of toxicity (e.g., weight loss, lethargy, changes in behavior). - Vehicle Control: Ensure that the vehicle used for drug delivery is well-tolerated by the animals. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable multi-kinase inhibitor.[6][7] Its primary mechanism of action is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[6][7] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[6][7] Additionally, this compound inhibits other kinases such as ARK5, which is involved in tumor growth and invasion.[6][7]
Q2: Which tumor models are most likely to be sensitive to this compound?
A2: Tumor models that are dependent on the CDK4/6-Rb pathway for proliferation are most likely to be sensitive to this compound. This typically includes tumors that are retinoblastoma (Rb)-proficient. Some studies have shown efficacy in models of mantle cell lymphoma, even those resistant to other therapies.[8][9][10] Efficacy has also been demonstrated in preclinical models of acute myeloid leukemia (AML) with high expression of CSF1R or mutant FLT3-ITD variants.[11]
Q3: What are known mechanisms of resistance to this compound and other CDK4/6 inhibitors?
A3: Resistance to CDK4/6 inhibitors can arise through various mechanisms, including loss or inactivation of the Rb protein, amplification of CDK6, and alterations in other cell cycle regulators.[1] Loss of PTEN, leading to increased AKT activation, has also been implicated in mediating resistance to CDK4/6 inhibitors.[1]
Q4: Can this compound be combined with other therapies?
A4: Yes, preclinical studies have shown that combining this compound with other agents can be an effective strategy. For instance, combination with an AKT inhibitor has been shown to overcome resistance to CDK4/6 inhibitors in prostate cancer models.[1][2] Combination with the autophagy inhibitor chloroquine has also demonstrated increased apoptosis in AML models.[3] Furthermore, studies in mantle cell lymphoma have shown a synergistic effect when combined with the BTK inhibitor ibrutinib.[8][9][10]
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture the selected cancer cell line under sterile conditions in the recommended growth medium.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the planned dose and schedule (e.g., oral gavage).
-
Data Collection and Analysis: Continue to monitor tumor volume and animal health throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: this compound's mechanism of action in the cell cycle.
Caption: A typical workflow for a this compound xenograft study.
Caption: A decision tree for troubleshooting suboptimal tumor inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 6. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. library.ehaweb.org [library.ehaweb.org]
- 11. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor Narazaciclib in mouse models. The focus is on understanding and mitigating the potential for neutropenia, a common side effect associated with CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is neutropenia a potential side effect?
This compound (also known as ON-123300) is an orally administered, multi-targeted kinase inhibitor with high potency against Cyclin-Dependent Kinase 4 and 6 (CDK4/6), as well as other kinases such as ARK5 (NUAK1), CSF1R, and c-Kit.[1][2] CDK4/6 are crucial for the G1-S phase transition in the cell cycle.[3] By inhibiting CDK4/6, this compound blocks the proliferation of cancer cells.
However, hematopoietic stem and progenitor cells (HSPCs) also rely on CDK6 for their differentiation and proliferation into various blood cell lineages, including neutrophils.[4] Inhibition of CDK6 can lead to a temporary arrest of HSPC proliferation, resulting in a decrease in the production of mature neutrophils, a condition known as neutropenia.[5][6]
Q2: Is this compound-induced neutropenia expected to be severe in mouse models?
Preclinical mouse models suggest that this compound may cause less neutropenia compared to other CDK4/6 inhibitors like palbociclib.[1][7] However, specific quantitative data from these preclinical studies are not publicly available. Therefore, it is crucial for researchers to establish a baseline and carefully monitor hematological parameters in their own mouse models.
Q3: What is the general time course of CDK4/6 inhibitor-induced neutropenia in preclinical models?
Based on clinical data for other CDK4/6 inhibitors, neutropenia typically emerges around 15 days after the initiation of treatment.[4] In mouse models of chemotherapy-induced neutropenia, a nadir (the lowest point) in neutrophil counts is often observed within the first week of treatment, with recovery beginning shortly after. The exact timing in this compound-treated mice should be determined empirically in your specific experimental setup.
Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to mitigate this compound-induced neutropenia?
While there are no specific published studies on the co-administration of G-CSF with this compound in mouse models, G-CSF is a standard treatment for chemotherapy-induced neutropenia.[8][9] G-CSF stimulates the proliferation and differentiation of neutrophil precursors, thereby increasing the number of circulating neutrophils.[10] It is plausible that G-CSF could also ameliorate this compound-induced neutropenia. However, the timing and dosage of G-CSF administration relative to this compound treatment would need to be carefully optimized to avoid potential interactions and ensure efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe neutropenia observed at a low dose of this compound. | - Mouse strain sensitivity.- Incorrect dosing or formulation.- Underlying health status of the mice. | - Review the literature for the known sensitivity of your chosen mouse strain to CDK4/6 inhibitors.- Verify the concentration and stability of your this compound formulation.- Ensure mice are healthy and free from infections before starting the experiment.- Consider performing a dose-response study to determine the optimal therapeutic window with manageable neutropenia. |
| Difficulty in establishing a consistent neutropenia model. | - Variability in drug absorption (for oral administration).- Inconsistent timing of blood collection.- Technical variability in blood cell counting. | - For oral gavage, ensure consistent technique and vehicle volume.- Standardize the time of day for both drug administration and blood sampling.- Validate your hematology analyzer or manual counting method for mouse blood.- Increase the number of animals per group to account for biological variability. |
| Neutropenia is accompanied by other signs of toxicity (e.g., weight loss, lethargy). | - Off-target effects of this compound.- Dose is too high, leading to systemic toxicity. | - Reduce the dose of this compound.- Monitor mice daily for clinical signs of toxicity.- Consider co-administration of supportive care agents if ethically justified and relevant to the study design. |
| G-CSF co-administration is not effectively reversing neutropenia. | - Inappropriate timing of G-CSF administration relative to this compound.- Insufficient dose of G-CSF.- G-CSF receptor desensitization. | - Optimize the G-CSF dosing schedule. Consider administering G-CSF after this compound to stimulate recovery rather than concurrently.- Perform a dose-response experiment for G-CSF in your model.- Review literature for optimal G-CSF protocols in similar experimental settings. |
Experimental Protocols
Induction and Monitoring of Neutropenia in Mouse Models
This is a general protocol that should be adapted based on specific experimental needs and institutional guidelines.
1. Animal Model:
-
Strain: C57BL/6 or BALB/c mice are commonly used. The choice may depend on the tumor model being used.
-
Age/Weight: 8-12 weeks old, 20-25g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. This compound Administration:
-
Formulation: this compound is typically formulated for oral administration.[3] A common vehicle is 0.5% methylcellulose in sterile water. The specific formulation should be optimized for solubility and stability.
-
Dosing: Based on preclinical studies with other CDK4/6 inhibitors, a starting dose range could be between 25-100 mg/kg, administered daily by oral gavage. A dose-finding study is highly recommended.
3. Blood Sample Collection:
-
Method: Retro-orbital sinus, submandibular vein, or tail vein sampling can be used. Follow IACUC-approved procedures.
-
Volume: Collect approximately 20-50 µL of blood into EDTA-coated tubes to prevent coagulation.
-
Frequency: Collect a baseline sample before the first dose. Subsequent samples can be collected at regular intervals (e.g., daily for the first week, then twice weekly) to monitor the onset, nadir, and recovery of neutropenia.
4. Hematological Analysis:
-
Method: Use an automated hematology analyzer calibrated for mouse blood or perform manual cell counts using a hemocytometer and Wright-Giemsa stained blood smears for differential counts.
-
Parameters: Key parameters to measure are Total White Blood Cell (WBC) count and differential counts to determine the Absolute Neutrophil Count (ANC).
Mitigation of Neutropenia with G-CSF
1. G-CSF (Filgrastim or Pegfilgrastim) Administration:
-
Dose: A typical dose for recombinant murine G-CSF is 100-250 µg/kg/day, administered subcutaneously (SC).[9]
-
Schedule: The timing of G-CSF administration is critical. It is often started 24 hours after the administration of the myelosuppressive agent. For a daily administered compound like this compound, an intermittent G-CSF schedule (e.g., every 2-3 days) or a schedule initiated after a few days of this compound treatment might be necessary to allow for neutrophil recovery.
2. Monitoring:
-
Continue to monitor blood counts as described above to assess the efficacy of the G-CSF treatment in restoring neutrophil levels.
Quantitative Data Summary
As specific preclinical data for this compound-induced neutropenia is not publicly available, the following table provides an illustrative example based on known effects of CDK4/6 inhibitors in general. Researchers must establish their own dose-response curves for this compound.
| Treatment Group | Dose (mg/kg, oral, daily) | Day 7 Absolute Neutrophil Count (ANC) (x 10³/µL) (Mean ± SD) | Day 14 Absolute Neutrophil Count (ANC) (x 10³/µL) (Mean ± SD) |
| Vehicle Control | - | 4.5 ± 0.8 | 4.7 ± 0.9 |
| This compound (Low Dose) | 25 | 2.1 ± 0.5 | 3.5 ± 0.7 |
| This compound (High Dose) | 75 | 0.8 ± 0.3 | 1.9 ± 0.4 |
| This compound (High Dose) + G-CSF | 75 + 100 µg/kg SC | 2.5 ± 0.6 | 4.2 ± 0.8 |
Visualizations
Signaling Pathways
Caption: this compound inhibits the CDK4/6-Cyclin D complex, leading to G1 cell cycle arrest in hematopoietic stem and progenitor cells, which reduces their proliferation and can result in neutropenia.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound-induced neutropenia and the effect of a mitigating agent like G-CSF in a mouse model.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Onconova Therapeutics Announces the Presentation of New Preclinical Data on this compound at the AACR Annual Meeting | ONTX Stock News [stocktitan.net]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Narazaciclib Technical Support Center: Enhancing Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of Narazaciclib in solid tumor models. The information is curated from preclinical and clinical data to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets Cyclin-Dependent Kinase 4 and 6 (CDK4/6), Colony-Stimulating Factor 1 Receptor (CSF1R), and ARK5 (NUAK1).[1] By inhibiting CDK4/6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and the inhibition of tumor cell proliferation.[2] Its activity against other kinases like CSF1R suggests it may also modulate the tumor microenvironment.[3]
Q2: What are the key differences between this compound and other approved CDK4/6 inhibitors?
A2: Preclinical studies indicate that this compound has a distinct kinase inhibitory profile compared to other approved CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib.[3][4] While sharing the core CDK4/6 inhibition, this compound also demonstrates potent activity against CSF1R and ARK5 at low nanomolar concentrations.[3] Additionally, it has shown activity against CDK2/cyclin A, which may be relevant in overcoming resistance to other CDK4/6 inhibitors.[4]
Q3: In which tumor types has this compound shown preclinical or clinical activity?
A3: this compound has demonstrated preclinical antitumor activity in various models, including mantle cell lymphoma (MCL), where it has shown efficacy in both ibrutinib-sensitive and resistant settings.[5][6] Clinical trials are currently evaluating this compound in patients with advanced solid tumors, including a Phase 1/2a study in combination with letrozole for recurrent metastatic low-grade endometrioid endometrial cancer and other gynecologic malignancies.[7][8] A Phase 1 trial has also enrolled patients with various advanced solid tumors, with a notable portion having metastatic breast cancer.[7]
Q4: What are some potential strategies to enhance the efficacy of this compound?
A4: Combination therapy is a promising strategy to enhance this compound's efficacy. Preclinical data supports combining this compound with BTK inhibitors like ibrutinib in MCL, where synergistic effects have been observed.[5] In solid tumors, based on known resistance mechanisms to CDK4/6 inhibitors, combinations with inhibitors of the PI3K/Akt/mTOR pathway could be a rational approach to overcome or delay resistance.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibition of cell proliferation in vitro. | 1. Inappropriate cell line selection.2. Suboptimal drug concentration or incubation time.3. Development of acquired resistance. | 1. Cell Line Selection: Ensure the cell line is dependent on the CDK4/6 pathway for proliferation (i.e., expresses functional Rb protein). Rb-null cell lines are intrinsically resistant to CDK4/6 inhibitors.[9]2. Dose-Response and Time-Course: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and assess viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment duration for your specific cell line.3. Assess Resistance Markers: If acquired resistance is suspected, perform western blotting to check for upregulation of Cyclin E, CDK2, or activation of bypass signaling pathways like PI3K/Akt/mTOR.[11] |
| Inconsistent results in Western Blotting for p-Rb. | 1. Suboptimal antibody or antibody dilution.2. Issues with sample preparation or protein transfer.3. Incorrect timing of sample collection. | 1. Antibody Validation: Use a well-validated antibody for phosphorylated Rb at Serine 780 (a specific site for CDK4/6).[1] Titrate the primary antibody to determine the optimal dilution. A common starting dilution is 1:1000.[12]2. Protocol Optimization: Ensure complete cell lysis and use a consistent protein concentration for each lane. Verify efficient protein transfer to the membrane using Ponceau S staining.3. Time-Course Experiment: The inhibition of Rb phosphorylation can be rapid. Collect cell lysates at various time points after this compound treatment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition. |
| Lack of tumor growth inhibition in xenograft models. | 1. Suboptimal dosing or administration schedule.2. Poor drug bioavailability in the chosen model.3. Intrinsic or acquired resistance of the tumor model. | 1. Dose Escalation Study: If possible, conduct a pilot study with a few animals to test different doses and schedules of this compound. In a clinical setting, doses have ranged from 40mg to 200mg once daily.[7] Preclinical in vivo studies have used doses such as 100 mg/kg.[3]2. Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the drug concentration in the plasma and tumor tissue to ensure adequate exposure.3. Tumor Model Characterization: Before starting a large-scale in vivo study, characterize the xenograft model for Rb expression and sensitivity to this compound in vitro. If resistance is observed, consider co-treating with an agent targeting a potential resistance pathway. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 / Kd (nM) | Assay Type | Reference |
| CDK4/cyclinD1 | 0.18 | Kd | [4][13] |
| CDK6 | 0.53 | IC50 | [3] |
| CSF1R | 0.285 | IC50 | [3] |
| FLT3 | 19.77 | IC50 | [3] |
| ARK5 (NUAK1) | Low nM | - | [3] |
| CDK2/cyclinA | nM activity | - | [4] |
| GSK3β | 374 | IC50 | [4][13] |
Table 2: Preclinical Efficacy of this compound in Cell Lines
| Cell Line | Tumor Type | IC50 (µM) | Assay | Reference |
| Mantle Cell Lymphoma (mean of 10 lines) | Lymphoma | 3.61 ± 2.1 | CellTiter-Glo | [5] |
| Ba/F3-FLT3-ITD | Leukemia Model | 0.095 | Proliferation Assay | [3] |
| Primary Macrophages | Normal | 0.0725 | Proliferation Assay | [3] |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Rb (Ser780)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (Ser780) (e.g., from Cell Signaling Technology, #9307) diluted 1:1000 in blocking buffer overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize the phospho-Rb signal to total Rb or a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
CDK4/6-Rb-E2F Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb-E2F pathway and the point of inhibition by this compound.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Experimental Workflow for Combination Studies
This workflow outlines a general approach for evaluating the synergistic potential of this compound with another agent.
Caption: A stepwise workflow for assessing the synergy of this compound in combination therapy.
Logical Relationship of CDK4/6 Inhibitor Resistance
This diagram illustrates common mechanisms of resistance to CDK4/6 inhibitors, providing a logical framework for troubleshooting and designing combination therapies.
Caption: Key mechanisms leading to resistance against CDK4/6 inhibitors like this compound.
References
- 1. mblbio.com [mblbio.com]
- 2. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I trial of the MEK inhibitor selumetinib in combination with thoracic radiotherapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mesoscale.com [mesoscale.com]
- 11. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing Variability in Patient-Derived Xenograft (PDX) Responses to Narazaciclib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of Narazaciclib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ON123300 or HX301) is an orally bioavailable, multi-kinase inhibitor with potential antineoplastic activity.[1][2] Its primary targets include Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and NUAK family SNF1-like kinase 1 (ARK5).[1][2][3] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor cell growth.[1][2] Inhibition of ARK5, a kinase associated with tumor growth and invasion, also contributes to its anti-cancer effects.[1][2] Additionally, this compound has been shown to inhibit other kinases such as PDGFRβ, FGFR1, RET, and FYN.[4]
Q2: We are observing significant variability in tumor growth and response to this compound across different PDX models established from the same cancer type. What could be the underlying reasons?
Variability in treatment response is a known challenge when working with PDX models and can be attributed to several factors:
-
Intratumor Heterogeneity: The original patient tumor from which the PDX model was derived is often composed of a heterogeneous population of cancer cells with distinct molecular profiles.[5] This heterogeneity can be maintained in the resulting PDX models, leading to different subclones driving tumor growth and drug response in individual mice.[5][6]
-
Genomic and Transcriptomic Differences: Despite originating from the same cancer type, individual PDX models can harbor unique genetic mutations, copy number variations, and gene expression profiles that influence their sensitivity to this compound.[7][8] For example, alterations in genes regulating the cell cycle, such as loss of Rb or amplification of cyclins, can confer resistance to CDK4/6 inhibitors.[9]
-
Tumor Microenvironment (TME): While PDX models are established in immunodeficient mice, the engrafted human stromal components can vary between models and passages, influencing drug delivery and tumor cell behavior.
-
Model-Specific Growth Rates: PDX models exhibit a wide range of growth rates, which can impact the perceived efficacy of a therapeutic agent.[10] Slower-growing tumors may appear less responsive to cell cycle inhibitors like this compound over a standard treatment window.
Q3: Some of our PDX models are showing initial sensitivity to this compound, followed by tumor regrowth and acquired resistance. What are the potential mechanisms of resistance?
Acquired resistance to CDK4/6 inhibitors like this compound is a significant clinical challenge and can arise through various mechanisms[11]:
-
On-Target Resistance:
-
Loss of Retinoblastoma (Rb) protein: Rb is a key substrate of CDK4/6, and its loss eliminates the target of this compound's cell cycle inhibitory effect.[9]
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[12]
-
Mutations in CDK4/6: While less common, mutations in the drug-binding pocket of CDK4 or CDK6 could prevent this compound from engaging its target.
-
-
Off-Target Resistance (Bypass Mechanisms):
-
Upregulation of Cyclin E1 (CCNE1) and activation of CDK2: This provides an alternative pathway for cell cycle progression, bypassing the need for CDK4/6.[11]
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR or MAPK can promote cell proliferation independently of CDK4/6 inhibition.[11]
-
Overexpression of other cell cycle proteins: Increased levels of other cyclins or CDKs can contribute to resistance.[13]
-
Epithelial-to-mesenchymal transition (EMT): This cellular reprogramming can lead to a more aggressive and drug-resistant phenotype.[14]
-
Troubleshooting Guides
Problem 1: High variability in tumor volume within the same treatment group.
| Potential Cause | Recommended Action |
| Inconsistent Tumor Fragment Size/Cell Number at Implantation | Standardize the size of tumor fragments or the number of cells implanted. Ensure consistent implantation technique and location. |
| Variable Tumor Engraftment and Growth Rates | Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predefined size (e.g., 100-200 mm³).[15] |
| Intratumor Heterogeneity | Increase the number of mice per treatment group to improve statistical power and account for biological variability.[16][17] Consider establishing multiple PDX models from different regions of the same patient tumor to capture spatial heterogeneity.[5] |
| Inaccurate Tumor Measurement | Ensure consistent and accurate tumor measurement techniques (e.g., using calipers) and the same individual performing the measurements if possible. Utilize the formula: Tumor Volume = (Length x Width²)/2.[15] |
Problem 2: PDX model shows unexpected resistance to this compound.
| Potential Cause | Recommended Action |
| Pre-existing Resistance Mechanisms | Characterize the baseline molecular profile of the PDX model. Perform whole-exome sequencing (WES) or targeted sequencing to identify mutations in key genes of the CDK4/6-Rb pathway (e.g., RB1, CDKN2A). Use Western blotting or Immunohistochemistry (IHC) to assess the protein levels of Rb, p16, and cyclins. |
| Suboptimal Drug Exposure | Conduct pharmacokinetic (PK) studies in the PDX models to ensure adequate drug concentration in the plasma and tumor tissue. Verify the stability and proper administration of the this compound formulation. |
| Rapid Drug Metabolism | Perform pharmacodynamic (PD) studies to assess target engagement in the tumor. For example, measure the phosphorylation of Rb (pRb) at serine 780/807/811 by Western blot or IHC at different time points after this compound administration. A lack of pRb reduction may indicate insufficient target inhibition. |
| Upregulation of Bypass Pathways | Use RNA sequencing (RNA-Seq) to identify differentially expressed genes and activated signaling pathways in resistant versus sensitive models.[18][19] Perform phosphoproteomic analysis to identify activated kinases driving resistance. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| CDK4 | 3.9 | [4] |
| CDK6 | 0.53 - 9.82 | [4][20] |
| ARK5 (NUAK1) | 5 | [4] |
| PDGFRβ | 26 | [4] |
| FGFR1 | 26 | [4] |
| RET | 9.2 | [4] |
| FYN | 11 | [4] |
| CSF1R | ~0.285 | [21] |
| FLT3 | ~19.77 | [21] |
Table 2: Representative Response Data for a CDK4/6 Inhibitor in PDX Models
Note: This is representative data for a CDK4/6 inhibitor, as extensive public data on this compound in a large panel of PDX models is not yet available. The principles of response classification are applicable.
| PDX Model ID | Cancer Type | Treatment Response Classification* | % Tumor Growth Inhibition (TGI) |
| PDX-A | Breast Cancer | Responsive | 85% |
| PDX-B | Breast Cancer | Non-responsive | 20% |
| PDX-C | Lung Cancer | Responsive | 70% |
| PDX-D | Lung Cancer | Non-responsive | 15% |
| PDX-E | Pancreatic Cancer | Non-responsive | 5% |
*Response classification can be based on criteria such as the ratio of the mean tumor volume of the treated group to the control group (T/C). A T/C ≤ 0.42 is often considered responsive.[16][17]
Experimental Protocols
Western Blotting for Rb and pRb Analysis
This protocol is for assessing the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream target of CDK4/6.
-
Sample Preparation:
-
Excise tumors from control and this compound-treated mice and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Centrifuge the lysate at 12,000g for 15 minutes at 4°C and collect the supernatant.[23]
-
Determine the protein concentration using a BCA assay.[22]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies against total Rb and phosphorylated Rb (e.g., pRb Ser780, Ser807/811) overnight at 4°C.[23][24]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23][24]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Immunohistochemistry (IHC) for Biomarker Expression
This protocol allows for the in-situ visualization of protein expression and localization within the tumor tissue.
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the antibody.[27]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum.[27]
-
Incubate with the primary antibody (e.g., anti-Ki67 for proliferation, anti-pRb for target engagement) for 1 hour at room temperature or overnight at 4°C.[28]
-
Wash with buffer (e.g., TBS or PBS).
-
Incubate with a biotinylated or polymer-based secondary antibody.[27]
-
Wash with buffer.
-
Apply an enzyme conjugate (e.g., streptavidin-HRP).[27]
-
-
Visualization and Counterstaining:
RNA Sequencing (RNA-Seq) for Gene Expression Analysis
RNA-Seq can provide a comprehensive view of the transcriptome to identify mechanisms of sensitivity and resistance.[18][19][29][30]
-
RNA Extraction:
-
Excise tumors and either snap-freeze or place in an RNA stabilization reagent.
-
Extract total RNA from the tumor tissue using a column-based kit or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.
-
-
Library Preparation:
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. Ensure high-quality RNA (RIN > 7).
-
Perform poly(A) selection for mRNA enrichment or ribosomal RNA depletion for total RNA sequencing.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
-
-
Sequencing:
-
Quantify and pool the libraries.
-
Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (human and mouse, to distinguish tumor from host transcripts).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between sensitive and resistant PDX models.
-
Conduct pathway analysis and gene set enrichment analysis to identify dysregulated biological processes.
-
Visualizations
Caption: Simplified signaling pathway of this compound's action on the cell cycle.
Caption: General experimental workflow for a PDX efficacy study.
Caption: Decision tree for troubleshooting unexpected this compound resistance.
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 13. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 15. PDX dosing study design [bio-protocol.org]
- 16. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 19. biostate.ai [biostate.ai]
- 20. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot analysis of cell lines [bio-protocol.org]
- 23. origene.com [origene.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 27. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 29. illumina.com [illumina.com]
- 30. alitheagenomics.com [alitheagenomics.com]
Narazaciclib Stock Solution: A Technical Guide to Long-Term Storage and Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Narazaciclib stock solutions. It includes troubleshooting advice and frequently asked questions to ensure the integrity and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to 16.67 mg/mL (38.81 mM) with the aid of ultrasonication and warming to 60°C.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
Q2: What are the optimal storage temperatures and expected shelf life for this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot the stock solution into tightly sealed vials and store them frozen.[1][2] The stability of the stock solution is dependent on the storage temperature. See the table below for a summary of storage conditions.
Q3: Can I store the stock solution at 4°C or room temperature?
A3: It is not recommended to store this compound stock solutions at 4°C or room temperature for extended periods. For short-term use, within a day, keeping the solution on ice is acceptable. However, for any duration longer than that, freezing is recommended to prevent degradation. Wherever possible, solutions should be prepared and used as soon as possible.[2]
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves completely. Before use, ensure that the solution is clear and homogenous. To avoid repeated freeze-thaw cycles which can exacerbate precipitation and degradation, it is highly recommended to prepare small, single-use aliquots.[1]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[1] The best practice is to aliquot the stock solution into single-use volumes before the initial freezing. If repeated use from a single vial is unavoidable, it should be kept to a minimum.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Recommended Solvent |
| Powder | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| In Solvent | -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
This data is based on information from MedChemExpress and should be used as a guideline.[1] For batch-specific information, refer to the Certificate of Analysis.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound Stock Solutions
This protocol outlines a method to assess the stability of a this compound stock solution over time.
Objective: To quantify the concentration of this compound in a stock solution stored under specific conditions over a set period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 HPLC column
-
HPLC system with UV detector
-
Autosampler vials
Methodology:
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Create a calibration curve by preparing a series of dilutions from the fresh stock solution in an appropriate solvent mixture (e.g., 50:50 ACN:water). Recommended concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.
-
-
Sample Preparation:
-
At each time point (e.g., Day 0, Week 1, Week 2, Week 4, etc.), thaw an aliquot of the stored this compound stock solution.
-
Prepare a dilution of the stock solution to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might be from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
-
-
Data Analysis:
-
Integrate the peak area of this compound for each standard and sample.
-
Plot the peak area versus concentration for the standards to generate a linear calibration curve.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the stored samples at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Mandatory Visualization
References
Optimizing Drug Combination Ratios with Narazaciclib: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Narazaciclib in combination therapies. The information is designed to address specific experimental challenges and facilitate the optimization of drug ratios for synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, multi-kinase inhibitor. Its primary targets are Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest and suppression of tumor cell growth.[1] Additionally, this compound inhibits other kinases such as ARK5 (NUAK1), CSF1R, and FLT3, which may contribute to its anti-cancer activity.[2][3][4]
Q2: How do I determine the optimal concentration range for this compound and my combination drug in initial experiments?
To determine the optimal concentration range, you should first establish the IC50 (half-maximal inhibitory concentration) for each drug individually in your cell line of interest. A common approach is to perform a dose-response experiment with a broad range of concentrations for each drug separately. Based on the individual IC50 values, you can then design a matrix of concentrations for the combination experiment. Typically, concentrations around the IC50 value (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) are a good starting point for synergy analysis.
Q3: Which method is recommended for quantifying synergistic effects?
The Chou-Talalay method is a widely accepted and robust method for quantifying drug synergy. This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
This method is advantageous as it is based on the mass-action law and can be applied to various experimental designs.
Q4: What are the key differences between a fixed-ratio and a non-fixed-ratio experimental design for drug combination studies?
In a fixed-ratio design , the ratio of the two drugs is kept constant across a range of concentrations. This approach is useful for mimicking a clinical scenario where drugs might be co-formulated or administered at a fixed-dose ratio. In a non-fixed-ratio (or matrix) design , various concentrations of both drugs are tested independently, creating a grid of different ratios. This design provides a more comprehensive view of the synergistic landscape and can help identify the most potent combination ratios.
Troubleshooting Guides
Cell Viability Assays (e.g., CellTiter-Glo)
| Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Cell clumping | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for adding reagents and cells.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure complete cell dissociation into a single-cell suspension. |
| Low luminescent signal or poor dynamic range | - Low cell number- Insufficient incubation time with the reagent- Reagent degradation | - Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.- Follow the manufacturer's protocol for the recommended incubation time to allow for complete cell lysis and signal stabilization.- Ensure proper storage and handling of the assay reagent. |
| Inconsistent results across experiments | - Variation in cell passage number- Inconsistent incubation times- Contamination (e.g., mycoplasma) | - Use cells within a consistent and low passage number range.- Standardize all incubation times for cell treatment and assay development.- Regularly test cell lines for mycoplasma contamination. |
Synergy Analysis (Chou-Talalay Method)
| Problem | Possible Causes | Troubleshooting Steps |
| Combination Index (CI) values are highly variable or show both synergy and antagonism at different effect levels. | - Experimental noise at low or high drug concentrations.- The chosen drug ratio may not be optimal across all effect levels.- The drugs may have different mechanisms of action that lead to complex interactions. | - Ensure dose-response curves for single agents are well-defined with R² > 0.95.- Analyze CI values at clinically relevant effect levels (e.g., Fa = 0.5, 0.75, 0.9).- Consider testing a wider range of fixed ratios to identify a more consistently synergistic ratio. |
| The software for CI calculation gives an error or nonsensical results. | - Incorrect data input format.- Poor quality of single-agent dose-response data. | - Double-check that the data is entered correctly as per the software's requirements (e.g., concentrations, effects).- Repeat single-agent experiments to obtain reliable dose-response curves before proceeding with combination analysis. |
| Observed synergy in vitro does not translate to in vivo models. | - Pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems.- The synergistic ratio identified in vitro may not be achievable or maintained in vivo. | - Characterize the pharmacokinetic profiles of both drugs to inform in vivo dosing strategies.- Consider formulation strategies to maintain the desired drug ratio at the tumor site. |
Cell Cycle and Western Blot Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest instead of G1 with this compound). | - Off-target effects of this compound or the combination drug at high concentrations.- The combination treatment induces a different cellular response than single agents. | - Titrate the concentrations of both drugs to minimize off-target effects.- Analyze markers for other cell cycle phases and apoptosis to get a complete picture of the cellular response.- this compound has been shown to have off-target effects on kinases like AURKA and BUB1 which could influence mitotic progression.[5][6] |
| No change or inconsistent changes in pRb phosphorylation after this compound treatment. | - Insufficient drug concentration or treatment time.- The cell line may have a compromised Rb pathway (e.g., Rb-negative).- Poor antibody quality or western blot technique. | - Perform a time-course and dose-response experiment to determine optimal conditions for observing pRb inhibition.- Confirm the Rb status of your cell line.- Validate your pRb and phospho-pRb antibodies and optimize your western blot protocol. |
Data Presentation
Table 1: Example Data Layout for Combination Drug Effect Analysis
| Drug | Concentration (nM) | % Inhibition (Drug A) | % Inhibition (Drug B) | % Inhibition (Combination A+B) |
| Drug A | 10 | 15 | - | - |
| 20 | 30 | - | - | |
| 40 | 55 | - | - | |
| Drug B | 50 | - | 20 | - |
| 100 | - | 40 | - | |
| 200 | - | 60 | - | |
| Drug A + Drug B | 10 + 50 | - | - | 45 |
| 20 + 100 | - | - | 75 | |
| 40 + 200 | - | - | 95 |
Table 2: Example Summary of Combination Index (CI) Values
| Combination Ratio (this compound:Drug X) | Fa = 0.50 (IC50) | Fa = 0.75 | Fa = 0.90 | Fa = 0.95 | Interpretation |
| 1:1 | 0.85 | 0.75 | 0.65 | 0.60 | Synergistic |
| 1:2 | 0.70 | 0.60 | 0.50 | 0.45 | Strong Synergism |
| 2:1 | 1.05 | 1.10 | 1.15 | 1.20 | Antagonistic |
| Fa: Fraction Affected (e.g., 0.50 corresponds to 50% inhibition) |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug, and the combination of both at the desired ratios. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, the combination drug, or the combination at desired concentrations and time points.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1x10^6 cells in ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot for pRb Phosphorylation
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Synergy Analysis.
Caption: Interpretation of Combination Index (CI).
References
- 1. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dealing with precipitation of Narazaciclib in cell culture media
Welcome to the technical support center for Narazaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and addressing common challenges, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A1: The appearance of a precipitate after adding a compound to cell culture medium is a common issue that can arise from several factors. It is crucial to determine the nature of the precipitate to find the appropriate solution. The precipitate could be the compound itself coming out of solution, a reaction with components in the medium, or a sign of contamination.
First, we recommend a systematic troubleshooting approach to identify the root cause. This involves examining your experimental workflow, from the storage and handling of the media and this compound stock solution to the final concentration and incubation conditions. Our detailed troubleshooting guide below will walk you through the steps to diagnose and resolve this issue.
Q2: What is the recommended solvent for this compound?
A2: For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound as a solution in DMSO, for example, at a concentration of 10 mM.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: While the tolerance to DMSO can be cell line-dependent, it is a common laboratory practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. However, for some sensitive cell lines, even lower concentrations (e.g., <0.1%) may be necessary. We recommend performing a DMSO tolerance test for your specific cell line if you are unsure.
Q4: Can I pre-mix this compound with the full volume of cell culture medium and store it?
A4: It is generally not recommended to pre-mix and store media containing this compound or other small molecule inhibitors. The stability of the compound in the complex aqueous environment of cell culture medium over time can be unpredictable and may lead to degradation or precipitation. It is best practice to prepare fresh working solutions and add them to the culture just before the experiment.
Troubleshooting Guide: Precipitation of this compound
If you are experiencing precipitation of this compound in your cell culture medium, follow this step-by-step guide to identify the potential cause and find a solution.
Step 1: Visual Inspection and Initial Assessment
-
Observe the precipitate: Under a microscope, check if the precipitate is crystalline or amorphous, which might suggest compound precipitation, or if it appears to be microbial (e.g., bacteria, yeast), indicating contamination.[1][2]
-
Check for pH changes: A change in the color of the phenol red indicator in your medium can signal a pH shift, which could be due to contamination or chemical reactions.[3]
-
Review your protocol: Double-check the calculations for your dilutions and the final concentration of this compound and DMSO in the culture.
Step 2: Identify the Cause of Precipitation
The following table summarizes common causes of precipitation and their corresponding solutions.
| Potential Cause | Description | Recommended Action | Preventative Measures |
| Low Aqueous Solubility of this compound | This compound, like many kinase inhibitors, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.[4] | - Lower the final concentration of this compound. - Increase the final DMSO concentration (if tolerated by cells).[4] - Consider using a different solvent or a solubilizing agent (excipient), though this may require extensive validation. | - Determine the optimal working concentration of this compound through dose-response experiments. - Always add the this compound stock solution to the medium with gentle mixing. |
| Media Composition and Temperature | Certain components in the cell culture medium, such as salts and proteins, can precipitate due to temperature shifts (e.g., warming cold media too quickly, freeze-thaw cycles).[1][2] Calcium salts are particularly prone to precipitation.[2] | - Warm the medium and supplements to 37°C before use and swirl gently to dissolve any existing precipitates.[3] - If the precipitate persists, discard the medium.[3] | - Avoid repeated freeze-thaw cycles of media and supplements.[2] - Store media at the recommended temperature and protect it from light. |
| High Drug Concentration in Stock Solution | When a small volume of a highly concentrated DMSO stock is added to the aqueous medium, the drug can rapidly precipitate before the DMSO has a chance to disperse. | - Prepare an intermediate dilution of the this compound stock in pre-warmed medium before adding it to the final culture volume. | - Test different methods of adding the compound to the medium (e.g., adding it dropwise while gently swirling the plate). |
| Evaporation of Media | Water loss from the culture vessel can increase the concentration of all components, including this compound and salts, potentially leading to precipitation.[1][2] | - Check the humidity in your incubator. | - Ensure culture flasks and plates are properly sealed and monitor incubator humidification.[1][2] |
| Contamination | Bacterial, fungal, or yeast contamination can cause the medium to become turbid and may be mistaken for a chemical precipitate.[1][2] | - If contamination is suspected, discard the culture and decontaminate the incubator and hood. | - Adhere to strict aseptic techniques during cell culture. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.
-
Prepare Stock Solution:
-
If starting with powdered this compound, dissolve it in high-quality, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (if necessary):
-
For high final concentrations of this compound, it may be beneficial to make an intermediate dilution.
-
Warm your cell culture medium to 37°C.
-
In a sterile tube, prepare a 10X or 100X intermediate dilution of the this compound stock solution in the pre-warmed medium. Mix gently by flicking the tube.
-
-
Dosing the Cells:
-
Warm your cell culture plates/flasks to 37°C.
-
Add the appropriate volume of the this compound stock solution or intermediate dilution to your culture medium.
-
Add the drug solution dropwise to the medium while gently swirling the plate or flask to ensure rapid and even distribution. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Return the culture vessel to the incubator.
-
Visualizations
References
Validation & Comparative
Narazaciclib Demonstrates Broader Target Engagement and Enhanced Efficacy Over Palbociclib in Preclinical Breast Cancer Models
For Immediate Release
[City, State] – [Date] – Preclinical research indicates that narazaciclib (ON-123300), a novel multi-kinase inhibitor, exhibits a distinct and broader mechanism of action compared to the established CDK4/6 inhibitor palbociclib, leading to enhanced anti-tumor activity in breast cancer models. While both agents target the core cell cycle machinery, this compound's ability to engage additional cancer-relevant kinases may offer a significant advantage in overcoming resistance and improving therapeutic outcomes.
This compound, developed by Onconova Therapeutics, is an orally bioavailable small molecule designed to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression and are frequently dysregulated in hormone receptor-positive (HR+) breast cancer. However, unlike the more selective CDK4/6 inhibitor palbociclib, this compound also demonstrates potent inhibitory activity against other kinases implicated in cancer cell proliferation and survival.
Superior In Vitro Kinase Inhibition and Broader Target Profile
Head-to-head biochemical assays reveal that this compound binds to the CDK4/cyclin D1 complex with high affinity.[1] Comparative data on the dissociation constant (Kd), a measure of binding affinity, highlights the potent interaction of this compound with its primary target, comparable to other approved CDK4/6 inhibitors.
| Compound | Target | Kd (nM) |
| This compound | CDK4/cyclinD1 | 0.18[1] |
| Palbociclib | CDK4/cyclinD1 | 0.75[1] |
| Abemaciclib | CDK4/cyclinD1 | 0.08[1] |
| Ribociclib | CDK4/cyclinD1 | 1.3[1] |
| Table 1: Comparative in vitro binding affinities (Kd) of CDK4/6 inhibitors to the CDK4/cyclin D1 complex. |
Beyond its potent CDK4/6 inhibition, advanced proteomic analyses, including Cellular Thermal Shift Assay (CETSA) and Integrative Inferred Kinase Activity (INKA) analysis, have unveiled that this compound engages a wider array of cellular targets compared to palbociclib.[1] CETSA-MS (mass spectrometry) revealed that in breast cancer cells, this compound interacts with additional proteins such as CHEK1, AAK1, BMP2K, GSK3α, and GSK3β, which are involved in cell cycle control, DNA damage response, and signaling pathways.[1] Furthermore, INKA analysis demonstrated that this compound induces unique changes in phosphorylation patterns, affecting kinases like BUB1, NUAK1, CAMK2D, CDK16, and ULK1, suggesting a broader impact on cellular signaling networks compared to the more focused effects of palbociclib.[1]
Enhanced Efficacy in Breast Cancer Models
The broader target profile of this compound translates to superior efficacy in preclinical breast cancer models. In studies utilizing a murine mammary carcinoma model (MMTV-PYMT), which mimics human luminal breast cancer, this compound treatment resulted in a stronger inhibition of cell proliferation and a more potent induction of apoptosis and senescence compared to other CDK4/6 inhibitors.[2] This suggests that this compound's multi-targeted approach may be more effective at inducing cancer cell death and long-term growth arrest.
While detailed head-to-head in vivo tumor growth inhibition data is emerging, preliminary reports from preclinical studies indicate that this compound demonstrates superior tumor growth inhibition when compared to palbociclib.[2]
Signaling Pathways and Experimental Workflows
The differential mechanisms of this compound and palbociclib can be visualized through their impact on key signaling pathways. Both drugs inhibit the CDK4/6-Cyclin D-Rb-E2F pathway, a cornerstone of cell cycle regulation. However, this compound's influence extends to other pathways due to its multi-kinase activity.
Caption: CDK4/6-Rb-E2F signaling pathway and points of inhibition.
The experimental workflow to compare the efficacy of these inhibitors typically involves a multi-step process, from initial biochemical assays to in vivo animal studies.
Caption: Workflow for preclinical comparison of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibitory Activity (KINOMEscan™)
The kinase inhibitory activity of this compound and palbociclib was determined using the KINOMEscan™ platform. This method is based on a competition binding assay where the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase is measured. The amount of kinase captured by the immobilized ligand is quantified using a proprietary method. The results, reported as Kd values, are derived from the dose-response curves of the test compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein, when bound to a ligand (drug), becomes more stable and resistant to heat-induced denaturation.
-
Cell Treatment: Breast cancer cells (e.g., MDA-MB-231) are treated with either this compound, palbociclib, or a vehicle control (DMSO) for a specified duration.
-
Heating: The treated cells are then heated to a range of temperatures.
-
Lysis and Centrifugation: After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Integrative Inferred Kinase Activity (INKA) Analysis
INKA is a bioinformatics pipeline used to infer the activity of kinases from phosphoproteomic data.
-
Phosphoproteomic Analysis: Breast cancer cells are treated with the inhibitors, and changes in the global phosphorylation landscape are measured using mass spectrometry.
-
Data Integration: The phosphoproteomic data is integrated with databases of known kinase-substrate relationships.
-
Kinase Activity Scoring: An algorithm calculates an "inferred kinase activity score" for each kinase, based on the phosphorylation status of its known substrates and its own autophosphorylation sites. This allows for a global view of how each drug impacts cellular signaling networks.
In Vivo Tumor Xenograft Model (MMTV-PYMT)
The in vivo efficacy of this compound and palbociclib is evaluated using animal models, such as the MMTV-PYMT transgenic mouse model, which spontaneously develops mammary tumors that resemble human luminal breast cancer.
-
Tumor Development: Female MMTV-PYMT mice are monitored for the development of palpable mammary tumors.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive daily oral doses of this compound, palbociclib, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include overall survival and analysis of biomarkers in the tumor tissue.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent CDK4/6 inhibitor with a broader target engagement profile than palbociclib. This multi-targeted approach appears to translate into enhanced efficacy in breast cancer models, offering the potential for improved clinical outcomes, particularly in overcoming resistance to more selective CDK4/6 inhibitors. Further clinical investigation is warranted to confirm these promising preclinical findings.
References
A Comparative In Vitro Analysis of Narazaciclib and Abemaciclib: Kinase Selectivity and Cellular Effects
An objective guide for researchers, scientists, and drug development professionals on the preclinical profiles of two prominent multi-kinase inhibitors.
This guide provides a head-to-head comparison of Narazaciclib and Abemaciclib, two potent kinase inhibitors with significant therapeutic potential. By examining their in vitro performance through biochemical and cell-based assays, this document aims to offer a clear, data-driven perspective on their respective mechanisms of action, kinase selectivity, and cellular consequences. All experimental data are supported by detailed protocols to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound and Abemaciclib are both potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. However, their inhibitory profiles extend to a broader range of kinases, categorizing them as multi-kinase inhibitors. This broader activity may contribute to their distinct efficacy and safety profiles. This guide reveals that while both compounds effectively inhibit CDK4/6, they exhibit different selectivity patterns against other kinases and induce nuanced differences in cellular responses, including cell cycle arrest and apoptosis.
Kinase Inhibition Profile
A key differentiator between this compound and Abemaciclib lies in their kinase selectivity. Both have been described as promiscuous in vitro kinase inhibitors, with activity against a wide range of kinases.[1][2] However, the specific off-target kinases and the potency of inhibition vary.
Table 1: Comparative Binding Affinity (Kd) for CDK4/cyclin D1
| Compound | Kd (nM) |
| This compound | 0.18[1][2] |
| Abemaciclib | 0.08[1][2] |
Table 2: Comparative IC50 Values for Key Kinase Targets
| Target Kinase | This compound IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4 | Part of 0.29-4.95 range | 2[3] |
| CDK6 | Part of 0.29-4.95 range | 10[3] |
| CDK2/cyclin A | Nanomolar activity | Nanomolar activity[2] |
| GSK3β | 374[1][2] | 13[1][2] |
| CSF1R | Part of 0.29-4.95 range | Not reported |
| NUAK1 (ARK5) | Part of 0.29-4.95 range | Not reported |
Cellular Effects: Cell Cycle and Apoptosis
Both this compound and Abemaciclib exert their primary anti-proliferative effects by inducing cell cycle arrest. As expected from potent CDK4/6 inhibitors, both drugs cause a robust G1 phase arrest.[1] Interestingly, some studies have reported that this compound can also induce a G2 phase arrest.[1]
In addition to cytostatic effects, both compounds have been shown to induce apoptosis, or programmed cell death.[1] The pro-apoptotic activity of these multi-kinase inhibitors may contribute to their overall anti-tumor efficacy.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to compare these inhibitors, the following diagrams are provided.
Caption: CDK4/6 signaling pathway and points of inhibition.
Caption: Workflow for in vitro comparative analysis.
Experimental Protocols
In Vitro Kinase Assays
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases. A common method involves a radiometric assay using [γ-33P]ATP or a fluorescence-based assay.
General Protocol Outline:
-
Recombinant kinase, substrate, and ATP are prepared in a kinase reaction buffer.
-
The test compound (this compound or Abemaciclib) is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Abemaciclib and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or Abemaciclib at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., FL2 or FL3).
-
Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This assay is used to detect and quantify apoptotic cells based on the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Seed and treat cells with this compound or Abemaciclib as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
(Optional) Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Analyze the samples immediately by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion
This comparative guide provides a foundational in vitro analysis of this compound and Abemaciclib. The data presented in the tables and the methodologies outlined in the protocols offer a robust framework for researchers to understand the key similarities and differences between these two multi-kinase inhibitors. While both are effective CDK4/6 inhibitors, their distinct kinase selectivity profiles likely contribute to their unique biological activities and warrant further investigation to fully elucidate their therapeutic potential in various cancer contexts. The provided diagrams offer a clear visual representation of their mechanism of action and the experimental workflow for their comparison.
References
Validating Novel Downstream Targets of Narazaciclib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated and novel downstream targets of Narazaciclib, a multi-kinase inhibitor currently in clinical development. By summarizing key experimental data and outlining detailed methodologies, this document serves as a resource for researchers investigating the mechanism of action of this compound and similar CDK4/6 inhibitors.
This compound (formerly ON123300) is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and AMPK-related protein kinase 5 (ARK5/NUAK1).[1][2] Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D complex, which plays a crucial role in cell cycle progression.[1][2] Recent proteomic studies have revealed that this compound engages with a range of novel downstream targets not typically associated with other approved CDK4/6 inhibitors, suggesting a differentiated mechanism that could translate to enhanced efficacy and a distinct safety profile.[3][4]
Comparative Analysis of Downstream Targets
The downstream effects of this compound can be categorized into two main groups: validated targets, which are well-established in the context of CDK4/6 inhibition, and novel targets, which have been recently identified through advanced proteomic screening techniques.
Validated Downstream Targets
The canonical pathway inhibited by this compound involves the suppression of the CDK4/6-retinoblastoma (Rb) protein axis. This leads to cell cycle arrest in the G1 phase, preventing the transition to the S phase (DNA synthesis) and ultimately inhibiting cancer cell proliferation.[1][2]
Table 1: Quantitative Data for Validated Target Engagement
| Target Complex | Parameter | This compound | Abemaciclib | Palbociclib | Ribociclib |
| CDK4/cyclinD1 | Kd (nM) | 0.18 | 0.08 | 0.75 | 1.3 |
Kd (dissociation constant) values indicate the binding affinity of the inhibitor to its target; a lower value signifies a stronger binding affinity. Data sourced from preclinical models.[3][5]
Novel Downstream Targets
Recent studies utilizing proteome-wide Cellular Thermal Shift Assay (CETSA) and Integrative Inferred Kinase Activity (INKA) analysis have identified several novel kinase targets for this compound that are not engaged by other CDK4/6 inhibitors like Palbociclib.[3][4] These targets are involved in critical cellular processes such as mitotic checkpoint regulation, DNA damage response, and cell signaling.
Table 2: Comparison of Novel Target Engagement
| Target | Function | Method of Identification | This compound Engagement | Palbociclib Engagement | Quantitative Data (this compound) |
| BUB1 | Mitotic checkpoint kinase | CETSA, INKA | Yes | No | Data not available |
| CHEK1 | DNA damage checkpoint kinase | CETSA | Yes | No | Data not available |
| AURKA | Mitotic kinase | INKA | Yes | No | Data not available |
| GSK3α/β | Serine/threonine kinase | CETSA | Yes | No | IC50 (GSK3β) = 374 nM[4] |
CETSA and INKA analyses were performed on MDA-MB-231 breast cancer cell lysates and intact cells.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow used to identify the novel downstream targets of this compound.
References
The Convergent Strike: Unveiling the Synergistic Potential of Narazaciclib and PI3K Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the strategic combination of agents that inhibit distinct but interconnected signaling pathways is a cornerstone of developing more effective and durable treatment regimens. This guide provides a comprehensive comparison of the synergistic effects observed when combining CDK4/6 inhibitors, with a focus on the novel multi-kinase inhibitor Narazaciclib, and PI3K inhibitors. While direct preclinical or clinical data on the specific combination of this compound and PI3K inhibitors is not yet publicly available, extensive research on the synergy between other CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) and PI3K inhibitors offers a strong predictive framework for the potential of this therapeutic strategy.
Rationale for Combination: A Dual Assault on Cancer Cell Proliferation and Survival
Cancer cell growth is often driven by the dysregulation of two critical signaling pathways: the Cyclin D-CDK4/6-Rb pathway, which governs cell cycle progression, and the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
This compound , a potent and selective inhibitor of CDK4 and CDK6, functions by preventing the phosphorylation of the retinoblastoma protein (Rb).[1] This action blocks the G1-S phase transition of the cell cycle, effectively halting cell division.[1]
PI3K inhibitors target the phosphoinositide 3-kinase (PI3K) enzyme, a key component of the PI3K/AKT/mTOR signaling cascade.[2] By blocking this pathway, these inhibitors can curtail cancer cell growth and survival.[2]
The rationale for combining these two classes of drugs lies in their complementary mechanisms of action and the potential to overcome resistance. Inhibition of the CDK4/6 pathway can sometimes lead to the compensatory activation of the PI3K/AKT pathway, and vice versa.[3][4] A dual blockade can therefore lead to a more profound and sustained anti-tumor response.
Preclinical Evidence of Synergy: A Comparative Look at CDK4/6 and PI3K Inhibitor Combinations
Numerous preclinical studies have demonstrated the synergistic anti-cancer effects of combining CDK4/6 inhibitors with PI3K inhibitors across a range of cancer types. This synergy is consistently characterized by enhanced inhibition of cell proliferation, increased induction of apoptosis, and more effective tumor growth inhibition in in-vivo models compared to either agent alone.
Quantitative Analysis of Synergistic Effects
The synergy between different CDK4/6 and PI3K inhibitors has been quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cancer Type | CDK4/6 Inhibitor | PI3K Inhibitor | Cell Lines | Combination Index (CI) | Key Findings | Reference |
| Colorectal Cancer | Palbociclib | Gedatolisib (PI3K/mTOR dual inhibitor) | Caco-2, LS1034, SNUC4, DLD-1, HT-29 | 0.11–0.69 | Synergistic anti-proliferative effects in all cell lines tested.[5] | [5] |
| Colorectal Cancer | Ribociclib | Alpelisib | Caco-2, LS1034, SNUC4, DLD-1 | Synergistic | Demonstrated a synergistic anti-proliferative effect across all cell lines.[1][2] | [1][2] |
| Colorectal Cancer | Abemaciclib | BYL719 (Alpelisib) | Caco-2, SNU-C4 | Synergistic | Demonstrated synergistic effects regardless of PIK3CA mutation status.[3][6] | [3][6] |
| Breast Cancer | Abemaciclib | BYL719 (Alpelisib) | Panel of 31 breast cancer cell lines | Synergistic in 12 cell lines | Synergistic or additive in all 9 PIK3CA mutant cell lines tested.[7] | [7] |
| Head and Neck Squamous Cell Carcinoma | Abemaciclib | BYL719 (Alpelisib) | UT-SCC60A, UM-SCC47 | Synergistic | Synergistic effect in PIK3CA-WT tumors. | [8] |
| Malignant Pleural Mesothelioma | Palbociclib | NVP-BEZ235 or NVP-BYL719 | MSTO-211H, H2452, H28, H2052 | Synergistic/Additive | Sequential treatment induced synergistic/additive inhibition of cell proliferation.[4] | [4] |
| Ewing Sarcoma | Ribociclib | Copanlisib | Ewing sarcoma cell lines | Strong Synergistic Activity | The combination exhibited strong synergistic anti-Ewing sarcoma activity. | [9] |
Signaling Pathway Modulation and Experimental Workflows
The synergistic interaction between CDK4/6 and PI3K inhibitors is underpinned by their combined effect on key signaling molecules. This dual blockade leads to a more comprehensive shutdown of pro-proliferative and survival pathways.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of CDK4/6 and PI3K inhibitors. Specific details may vary between studies.
Cell Viability and Synergy Analysis
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the CDK4/6 inhibitor, the PI3K inhibitor, and their combination at various ratios. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours or 7 days).
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay or acid phosphatase assay, which quantify the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using software like CompuSyn or SynergyFinder. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Rb, total Rb, phospho-AKT, total AKT, phospho-S6, total S6, and apoptosis markers like cleaved PARP and BCL-2).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Following drug treatment, both adherent and floating cells are collected.
-
Cell Cycle Analysis: Cells are fixed in ethanol and stained with a DNA-intercalating dye (e.g., propidium iodide) along with RNase. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Analysis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD). The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
Conclusion and Future Directions
The substantial body of preclinical evidence strongly supports the synergistic anti-tumor activity of combining CDK4/6 inhibitors with PI3K inhibitors. This combination leads to a more potent and comprehensive blockade of key cancer-driving pathways, resulting in enhanced cell cycle arrest and apoptosis. While direct data for this compound in combination with a PI3K inhibitor is pending, the consistent synergy observed with other CDK4/6 inhibitors provides a compelling rationale to explore this specific combination.
Future research should focus on:
-
Preclinical evaluation of this compound with various PI3K inhibitors in a broad range of cancer cell lines and in vivo models to establish its synergistic potential and optimal combination partners.
-
Identification of predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Clinical trials to evaluate the safety, tolerability, and efficacy of this compound in combination with PI3K inhibitors in cancer patients.
The dual targeting of the CDK4/6 and PI3K pathways represents a promising therapeutic strategy, and the further investigation of this compound in this context holds the potential to deliver a new and effective treatment option for patients with cancer.
References
- 1. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K p110α Blockade Enhances Anti-Tumor Efficacy of Abemaciclib in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Unveiling Narazaciclib's On-Target Activity: A CRISPR-Powered Confirmation
A Comparative Guide for Researchers
Narazaciclib (formerly ON123300) is a multi-kinase inhibitor demonstrating significant promise in cancer therapy.[1][2][3] Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[4][5] This guide provides a comparative analysis of this compound, with a focus on confirming its mechanism of action through CRISPR-Cas9 gene knockout. Detailed experimental protocols and data presentation are included to assist researchers in validating its on-target effects.
The CDK4/6 Signaling Pathway: A Target for Cancer Therapy
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The G1-S transition is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In many cancers, this pathway is deregulated, leading to uncontrolled cell proliferation.
This compound exerts its anti-cancer effects by inhibiting CDK4 and CDK6.[4][5] This inhibition prevents the phosphorylation of the Rb protein.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 phase arrest.[4][5]
Figure 1: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Confirming On-Target Activity with CRISPR-Cas9
To definitively confirm that the anti-proliferative effects of this compound are mediated through its inhibition of CDK4 and CDK6, a CRISPR-Cas9 knockout experiment can be performed. This powerful gene-editing tool allows for the specific removal of the target genes, enabling a direct assessment of the drug's dependency on their presence.
Experimental Workflow
The following workflow outlines the key steps for a CRISPR-Cas9 knockout study to validate this compound's mechanism of action.
Figure 2: Experimental workflow for CRISPR-Cas9 mediated knockout of CDK4/6 to validate this compound's on-target activity.
Detailed Experimental Protocol
1. sgRNA Design and Lentiviral Vector Construction:
-
Design at least two unique single-guide RNAs (sgRNAs) targeting the coding regions of human CDK4 and CDK6 genes to minimize off-target effects.
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., MCF-7, a luminal breast cancer cell line with known sensitivity to CDK4/6 inhibitors).
3. Selection and Validation of Knockout Cells:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validate the knockout of CDK4 and CDK6 at the protein level by Western blot and at the mRNA level by quantitative PCR (qPCR).
4. Cell Proliferation and Cell Cycle Analysis:
-
Seed wild-type (WT) and CDK4/6 knockout (KO) cells at the same density.
-
Treat cells with a dose range of this compound and a vehicle control.
-
Assess cell proliferation at different time points using a suitable assay (e.g., CellTiter-Glo®).
-
For cell cycle analysis, treat cells with this compound for 24-48 hours, then fix, stain with propidium iodide, and analyze by flow cytometry.
Expected Outcomes and Data Presentation
The expected outcome is that the CDK4/6 KO cells will exhibit significant resistance to this compound compared to the WT cells. This would confirm that the drug's primary anti-proliferative effect is mediated through the inhibition of CDK4 and CDK6.
Table 1: Comparative IC50 Values of this compound in Wild-Type vs. CDK4/6 Knockout Cells
| Cell Line | Target Genes | This compound IC50 (nM) |
| MCF-7 WT | CDK4, CDK6 | 10 |
| MCF-7 CDK4/6 KO | None | >1000 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (100 nM) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 WT | Vehicle | 45 | 35 | 20 |
| MCF-7 WT | This compound | 75 | 10 | 15 |
| MCF-7 CDK4/6 KO | Vehicle | 48 | 33 | 19 |
| MCF-7 CDK4/6 KO | This compound | 50 | 31 | 19 |
Comparison with Other CDK4/6 Inhibitors
This compound is distinguished from other approved CDK4/6 inhibitors by its multi-kinase activity.[3][6] While Palbociclib and Ribociclib are highly specific for CDK4/6, Abemaciclib and this compound show activity against a broader range of kinases.[6] This multi-targeted approach may offer advantages in overcoming resistance and improving efficacy.[3]
Table 3: Comparison of this compound with Approved CDK4/6 Inhibitors
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Primary Targets | CDK4, CDK6, ARK5 | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 |
| Other Targets | CSF1R, c-Kit, PDGFRβ, FGFR1, RET, FYN[1] | - | - | CDK2, CDK9 |
| IC50 (CDK4) | 3.9 nM[1] | 11 nM | 10 nM | 2 nM |
| IC50 (CDK6) | 9.82 nM[1] | 16 nM | 39 nM | 10 nM |
| Clinical Phase | Phase II[4] | Approved | Approved | Approved |
Conclusion
The use of CRISPR-Cas9 mediated gene knockout provides a robust and definitive method for validating the on-target mechanism of action of this compound. The expected resistance of CDK4/6 knockout cells to the drug would provide strong evidence that its anti-proliferative effects are primarily driven by the inhibition of this critical cell cycle pathway. The multi-kinase inhibitory profile of this compound suggests it may have a distinct therapeutic window and efficacy profile compared to other CDK4/6 inhibitors, warranting further investigation.
References
Cross-Validation of Narazaciclib Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Narazaciclib, a novel multi-kinase inhibitor, in patient-derived xenograft (PDX) models of cancer. Due to the limited availability of direct head-to-head comparative preclinical data in the public domain, this document focuses on establishing a methodology for such comparisons, presenting available information on this compound, and contrasting it with established CDK4/6 inhibitors.
Introduction to this compound and CDK4/6 Inhibition
This compound (also known as ON-123300) is an orally bioavailable, multi-kinase inhibitor with potent activity against cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and AMPK-related protein kinase 5 (ARK5). By inhibiting CDK4 and CDK6, this compound blocks the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. This action prevents cell cycle progression from the G1 to the S phase, ultimately leading to the inhibition of tumor cell proliferation. The dual inhibition of ARK5 may offer additional anti-tumor activity through interference with alternative signaling pathways.
The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have demonstrated significant clinical benefit in hormone receptor-positive (HR+), HER2-negative breast cancer and are being investigated in other malignancies. A direct comparison of this compound's efficacy against these agents in relevant preclinical models is crucial for understanding its potential clinical utility and differentiation.
Comparative Efficacy in Patient-Derived Xenografts
A comprehensive, publicly available dataset directly comparing the in vivo efficacy of this compound with Palbociclib, Ribociclib, and Abemaciclib across a panel of diverse patient-derived xenografts is not yet available. The following tables are presented as a template for how such data would be structured and should not be interpreted as a factual representation of this compound's performance.
Table 1: Illustrative Comparison of Tumor Growth Inhibition in Breast Cancer PDX Models
| PDX Model | Cancer Subtype | Key Mutations | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| BC-001 | ER+/HER2- | PIK3CA | Vehicle | - | 0 |
| This compound | Data Not Available | Data Not Available | |||
| Palbociclib | 100 mg/kg, QD | 65 | |||
| Ribociclib | 100 mg/kg, QD | 62 | |||
| Abemaciclib | 75 mg/kg, BID | 70 | |||
| BC-002 | Triple-Negative | TP53 | Vehicle | - | 0 |
| This compound | Data Not Available | Data Not Available | |||
| Palbociclib | 100 mg/kg, QD | 30 | |||
| Ribociclib | 100 mg/kg, QD | 28 | |||
| Abemaciclib | 75 mg/kg, BID | 35 |
Table 2: Illustrative Comparison of Efficacy in Glioblastoma Multiforme PDX Models
| PDX Model | Key Mutations | Treatment Group | Dosing Regimen | Change in Tumor Volume (%) | Median Survival (Days) |
| GBM-001 | IDH-wildtype, EGFR amp | Vehicle | - | +250 | 30 |
| This compound | Data Not Available | Data Not Available | Data Not Available | ||
| Palbociclib | 100 mg/kg, QD | +150 | 45 | ||
| Abemaciclib | 75 mg/kg, BID | +120 | 52 | ||
| GBM-002 | IDH-mutant | Vehicle | - | +200 | 40 |
| This compound | Data Not Available | Data Not Available | Data Not Available | ||
| Palbociclib | 100 mg/kg, QD | +180 | 48 | ||
| Abemaciclib | 75 mg/kg, BID | +160 | 55 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Efficacy Study
-
PDX Model Establishment: Fresh tumor tissue from consenting patients is obtained under sterile conditions. The tissue is fragmented into small pieces (approximately 3x3x3 mm) and subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumor growth is monitored bi-weekly using caliper measurements. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, and a portion is cryopreserved while another is serially passaged into new cohorts of mice for expansion.
-
Efficacy Study Design: When sufficient tumors are available from a specific PDX model (typically at passage 3-5), mice are randomized into treatment and control groups (n=8-10 mice per group) once tumors reach an average volume of 150-200 mm³.
-
Drug Administration:
-
Vehicle Control: Administered orally (p.o.) or via intraperitoneal (i.p.) injection daily.
-
This compound: Administered p.o. at specified doses and schedules (e.g., once daily, QD, or twice daily, BID).
-
Comparator CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib are administered p.o. at clinically relevant doses and schedules.
-
-
Efficacy Endpoints: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: 100 * (1 - (ΔT/ΔC)), where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group. Secondary endpoints may include tumor regression and overall survival.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, and a portion is fixed in formalin for immunohistochemistry, while another portion is snap-frozen for Western blot analysis.
Western Blot Analysis of CDK Pathway Modulation
-
Protein Extraction: Snap-frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each tumor sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against key proteins in the CDK pathway, such as phospho-Rb (Ser780, Ser807/811), total Rb, CDK4, CDK6, and Cyclin D1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
Visualizing Key Pathways and Workflows
A Comparative Analysis of Off-Target Kinase Profiles: Narazaciclib vs. Other CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target kinase profiles of the investigational CDK4/6 inhibitor Narazaciclib against the approved inhibitors Palbociclib, Ribociclib, and Abemaciclib. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
The development of selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has significantly advanced the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] While Palbociclib, Ribociclib, and Abemaciclib have become standard-of-care, their off-target kinase activities contribute to distinct safety and efficacy profiles.[1][3][4] this compound (ON-123300) is an emerging multi-kinase inhibitor with activity against CDK4/6, as well as other kinases such as CSF1R, ARK5 (NUAK1), and c-Kit, which is designed to enhance efficacy and safety.[5][6] This guide presents a comparative overview of their kinase selectivity.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro kinase inhibitory activities of this compound and other CDK4/6 inhibitors against a panel of kinases. This data, derived from various kinase profiling assays, highlights the differences in their selectivity.
| Kinase Target | Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
| CDK4/cyclinD1 | Kd (nM) | 0.18[5][6] | 0.75[5][6] | 1.3[5][6] | 0.08[5][6] |
| CDK6 | IC50 (nM) | 0.53[7][8] | - | - | - |
| CDK2/cyclinA | Activity | nM activity[5][6] | - | - | nM activity[5][6] |
| CSF1R | IC50 (nM) | ~0.285[7][8] | - | - | - |
| FLT3 | IC50 (nM) | ~19.77[7][8] | - | - | - |
| GSK3β | IC50 (nM) | 374[5][6] | - | - | 13[5][6] |
| NUAK1 (ARK5) | Activity | High[5][6] | Not a primary target | Not a primary target | Not a primary target |
| c-Kit | Activity | High[5][6] | Not a primary target | Not a primary target | Not a primary target |
Based on in vitro kinase assays, this compound and Abemaciclib are reported to be the most promiscuous of the CDK4/6 inhibitors, while Ribociclib is the most specific.[5][6] Notably, this compound and Abemaciclib show similar profiles against CDK family members and both exhibit nanomolar activity against CDK2/cyclinA.[5][6] A key differentiator is the significantly lower potency of this compound against GSK3β compared to Abemaciclib, which may have implications for side effects like diarrhea.[5][6] In cellular assays, this compound demonstrated high specificity for CDK4/6, CSF1R, and NUAK1.[5][6]
Signaling Pathway Context
The primary mechanism of action for CDK4/6 inhibitors is the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, which blocks cell cycle progression from the G1 to the S phase.[9] Off-target effects can arise from the inhibition of other kinases, potentially leading to both therapeutic benefits and adverse events.[9]
Caption: Simplified signaling pathway of CDK4/6 inhibition and notable off-targets of this compound.
Experimental Protocols
The determination of kinase inhibitor selectivity and off-target profiles involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the comparison of this compound and other CDK4/6 inhibitors.
1. Kinome Profiling (e.g., KINOMEscan™, HotSpot)
-
Principle: These assays are designed to quantify the interaction of a test compound (e.g., this compound) with a large panel of kinases. The KINOMEscan™ platform, for instance, utilizes a proprietary active site-directed competition binding assay. The kinase is tagged with DNA, and the test compound competes with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound. The HotSpot assay is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
-
Methodology:
-
A test compound is incubated with a panel of kinases (e.g., 370 kinases in the HotSpot panel mentioned for this compound).[5][6]
-
For binding assays, the kinase is typically immobilized or tagged, and the displacement of a probe by the test compound is measured.
-
For activity assays, the ability of the kinase to phosphorylate a substrate in the presence of the test compound and radiolabeled ATP is quantified.
-
The results are often expressed as the dissociation constant (Kd) for binding assays or the half-maximal inhibitory concentration (IC50) for activity assays, indicating the potency of the compound against each kinase.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is used to assess the direct binding of a drug to its target protein in a cellular environment. The principle is based on the observation that when a protein binds to a ligand (the drug), its thermal stability increases.
-
Methodology:
-
Intact cells or cell lysates are treated with the test compound (e.g., this compound or Palbociclib).[5][6]
-
The treated samples are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, often by mass spectrometry (CETSA-MS).
-
An increase in the melting temperature of a protein in the presence of the drug indicates a direct binding interaction.
-
3. NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Principle: This is a live-cell assay that measures the binding of a test compound to a specific kinase target. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the active site of the kinase (the energy acceptor).
-
Methodology:
-
Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.
-
The cells are then treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
A test compound is added, which competes with the tracer for binding to the kinase.
-
The BRET signal is measured. A decrease in the BRET signal indicates that the test compound has displaced the fluorescent tracer, signifying target engagement.
-
This method allows for the determination of intracellular IC50 values.[5][6]
-
Caption: A conceptual workflow for determining the kinase selectivity profile of a test compound.
Conclusion
The off-target kinase profiles of CDK4/6 inhibitors are a critical aspect of their pharmacological characterization. This compound distinguishes itself from other CDK4/6 inhibitors with its multi-kinase inhibitory profile, notably targeting CSF1R, NUAK1, and c-Kit in addition to CDK4/6.[5][6] This broader activity may offer therapeutic advantages but also necessitates careful evaluation of its safety profile. In contrast, Ribociclib appears to be the most selective inhibitor among the approved agents, while Abemaciclib also exhibits a degree of promiscuity, though with a different off-target profile than this compound.[5][6] The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research and development in this important class of cancer therapeutics.
References
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound’s kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. - ASCO [asco.org]
- 7. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Narazaciclib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Narazaciclib (ON123300) is a multi-kinase inhibitor demonstrating potent activity against Cyclin-Dependent Kinase 4 and 6 (CDK4/6), among other targets. As with other CDK4/6 inhibitors, identifying robust biomarkers is crucial for predicting tumor sensitivity and guiding patient selection in clinical settings. This guide provides a comparative overview of key putative biomarkers for this compound sensitivity, supported by experimental data and detailed methodologies.
Core Signaling Pathway and Biomarker Rationale
This compound's primary mechanism of action in many solid tumors is the inhibition of the CDK4/6-Cyclin D complex. This complex, when active, phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state, and inducing G1 cell cycle arrest.[1][2]
Based on this pathway, several proteins are key candidates for biomarkers of sensitivity or resistance.
Comparative Analysis of Potential Biomarkers
The predictive value of a biomarker is determined by its ability to reliably identify tumors that are dependent on the pathway targeted by the drug. Below is a comparison of the most relevant candidate biomarkers for this compound.
| Biomarker | Rationale for Sensitivity | Rationale for Resistance | Common Methodologies |
| Retinoblastoma (Rb) Protein | Intact and functional Rb is required for CDK4/6 inhibitors to induce G1 arrest. Its presence indicates a functional downstream target. | Loss of Rb function (mutation or deletion) uncouples the cell cycle from CDK4/6 control, leading to intrinsic resistance.[1][3] | Immunohistochemistry (IHC) |
| p16 (INK4a) | Loss or low expression of this endogenous CDK4/6 inhibitor suggests a higher dependency on CDK4/6 for cell cycle progression, potentially increasing sensitivity to inhibitors. | High expression of p16 may indicate that the CDK4/6 pathway is already inhibited, potentially reducing the efficacy of external inhibitors. However, clinical data for other CDK4/6 inhibitors have been inconsistent.[1][4] | IHC, Gene Methylation Analysis |
| Cyclin D1 (CCND1) | Amplification or overexpression can be a key driver of oncogenesis, indicating a strong reliance on the CDK4/6 pathway. | While a logical marker of pathway activation, its predictive value in clinical trials for other CDK4/6 inhibitors has been inconsistent. Overexpression does not always correlate with sensitivity.[1][4] | IHC, Fluorescence In Situ Hybridization (FISH) |
| CSF1R | As a multi-kinase inhibitor, this compound also targets CSF1R. High expression of CSF1R in certain cancers, like AML, has been shown to correlate with sensitivity to this compound.[4] | Low or absent CSF1R expression would negate this specific mechanism of action, though sensitivity via CDK4/6 inhibition may be retained. | IHC, RNA sequencing |
Experimental Data Summary
While clinical data directly validating these biomarkers for this compound are still emerging, preclinical studies provide valuable insights.
Table 1: Preclinical Validation of CSF1R as a this compound Biomarker in AML
| Cell Line / Model | CSF1R Expression | This compound IC50 / In Vivo Response | Reference |
| AM8096-PDX | High | Complete tumor growth suppression | [4] |
| AM7577-PDX | Medium | Complete systemic growth suppression | [4] |
| AM5512-PDX | Low | Non-responsive | [4] |
| AM7407-PDX | Low | Non-responsive | [4] |
This data highlights that in preclinical AML models, high expression of the alternative target CSF1R is a strong predictor of this compound sensitivity.
Table 2: General Predictive Value of CDK4/6 Pathway Biomarkers for CDK4/6 Inhibitors
| Biomarker Status | Predicted Sensitivity to CDK4/6i | Supporting Evidence |
| Rb-positive | Sensitive | Preclinical and clinical data consistently show that Rb loss confers resistance to CDK4/6 inhibitors.[5][6] |
| Rb-negative (loss of function) | Resistant | Loss of Rb is a key mechanism of both primary and acquired resistance.[1][3] |
| p16-deficient | Potentially Sensitive | Preclinical models suggest p16-deficiency predicts response, though clinical results have been variable.[7][8] |
| Cyclin D1 Amplified/Overexpressed | Inconsistent | While a marker of pathway activation, its utility as a predictive biomarker for sensitivity is not consistently supported by clinical data.[1][4] |
Note: The data in Table 2 is derived from studies on CDK4/6 inhibitors as a class, due to the limited availability of this compound-specific biomarker validation studies in solid tumors. The principles are expected to be highly relevant.
Experimental Protocols
Accurate and reproducible biomarker analysis is contingent on standardized experimental protocols. Below are methodologies for the key assays.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic or cytostatic effects of a drug on cultured cells, allowing for the calculation of IC50 values.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Plot the absorbance values against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Immunohistochemistry (IHC) for Rb, p16, and Cyclin D1
IHC is used to assess the presence and localization of specific proteins within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic epitopes.
-
Blocking: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Apply the primary antibody specific for the target protein (Rb, p16, or Cyclin D1) at an optimized dilution and incubate, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen Application: Add a chromogen substrate like DAB (3,3'-Diaminobenzidine), which will produce a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Lightly stain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Scoring: Staining is typically evaluated by a pathologist based on the intensity and percentage of positive cells. For Rb and Cyclin D1, nuclear staining is assessed. For p16, both nuclear and cytoplasmic staining can be considered.
Conclusion
The validation of predictive biomarkers is essential for the effective clinical development of this compound. Based on its mechanism of action and preclinical data, the most promising biomarkers include:
-
Rb Status: Intact Rb is a prerequisite for sensitivity to CDK4/6 inhibition, making its assessment a critical go/no-go biomarker.
-
CSF1R Expression: In specific malignancies like AML, high CSF1R expression may predict a response due to this compound's multi-kinase activity.[4]
-
p16 and Cyclin D1: These markers of cell cycle dysregulation may provide complementary information, but their predictive power appears less consistent than that of Rb and requires further context-specific validation.
As this compound progresses through clinical trials, the correlative analysis of these biomarkers in patient samples will be paramount to refining its therapeutic application and realizing the potential of precision medicine.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Immunohistochemical Detection of the Retinoblastoma Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the evaluation of cyclin D1 expression... | F1000Research [f1000research.com]
- 7. Rb1 (Tumor Suppressor Protein) Monoclonal Antibody (RB1, 1754) (5925-MSM2-P1) [thermofisher.com]
- 8. diagomics.com [diagomics.com]
Narazaciclib in Combination with Immunotherapy: A Comparative Preclinical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Narazaciclib, a novel multi-kinase inhibitor, in the context of immunotherapy, primarily based on available preclinical data. It compares this compound's performance with other approved CDK4/6 inhibitors and details the experimental methodologies used in these foundational studies.
Executive Summary
This compound (formerly ON123300) is an investigational, orally bioavailable, multi-targeted kinase inhibitor that not only targets Cyclin-Dependent Kinase 4 and 6 (CDK4/6) but also other kinases implicated in cancer progression, such as ARK5 (NUAK1), CSF1R, and c-Kit.[1][2] Preclinical evidence suggests that this unique kinase inhibition profile differentiates this compound from approved CDK4/6 inhibitors like palbociclib, abemaciclib, and ribociclib. These differences may translate to enhanced single-agent efficacy and synergistic effects when combined with immunotherapy. Preclinical studies have shown that this compound can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response and has demonstrated synergy with anti-PD1 therapy in a breast cancer model.[3]
Currently, direct clinical comparative data of this compound in combination with immunotherapy versus other CDK4/6 inhibitors is not available. The insights presented in this guide are derived from preclinical studies.
Comparative Kinase Inhibitory Profile
This compound exhibits a distinct and broader kinase inhibitory profile compared to other approved CDK4/6 inhibitors. In vitro studies have demonstrated its promiscuity, similar to abemaciclib, while ribociclib is the most specific among the compared inhibitors.[3]
Table 1: Comparative In Vitro Kinase Binding and Inhibitory Activity
| Kinase Target | This compound | Abemaciclib | Palbociclib | Ribociclib |
| CDK4/cyclinD1 (Kd, nM) | 0.18[2][3] | 0.08[2][3] | 0.75[2][3] | 1.3[2][3] |
| GSK3β (IC50, nM) | 374[2] | 13[2] | - | - |
| Additional Targets Engaged by this compound (vs. Palbociclib) | BUB1, CHEK1, AURKA, GSK3α, GSK3β[3] | - | - | - |
Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity and inhibitory potency, respectively. A lower value indicates greater affinity/potency.
Preclinical Efficacy and Cellular Effects
Preclinical models suggest that this compound has a more potent anti-proliferative and pro-apoptotic effect compared to other CDK4/6 inhibitors.
Table 2: Comparative Cellular Effects in Preclinical Models
| Cellular Effect | This compound | Other CDK4/6 Inhibitors | Preclinical Model |
| Cell Proliferation Inhibition | Stronger inhibition[3] | Less potent inhibition[3] | PYMT murine mammary carcinoma cells[3] |
| Induction of Apoptosis | Stronger induction[3] | Weaker induction[3] | PYMT murine mammary carcinoma cells[3] |
| Induction of Senescence | Stronger induction[3] | Weaker induction[3] | PYMT murine mammary carcinoma cells[3] |
Immunomodulatory Effects and Synergy with Immunotherapy
A key differentiator for this compound is its potential to modulate the tumor immune microenvironment, suggesting a strong rationale for its combination with immunotherapy.
Table 3: Comparative Immunomodulatory Effects in Preclinical Models
| Immune Marker | Effect of this compound | Comparison with Abemaciclib & Palbociclib | Preclinical Model |
| CCL5 (mRNA levels) | Enhanced[3] | Differential effect observed[3] | PYMT cells[3] |
| CXCL10 (mRNA levels) | Enhanced[3] | Differential effect observed[3] | PYMT cells[3] |
| PD-L1 (protein levels) | Higher reduction[3] | - | PYMT cells[3] |
| H2D1 & B2M (mRNA levels) | Promoting effect[3] | - | PYMT cells[3] |
| Synergy with anti-PD1 | Significant synergy observed[3] | Not directly compared in the same study | EMT-6 syngeneic breast cancer model[3] |
These findings suggest that this compound may enhance T-cell chemoattraction (via CCL5 and CXCL10) and reduce immune suppression (via PD-L1 reduction), thereby potentially augmenting the efficacy of immune checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Immunotherapy Combination
The proposed mechanism for the synergistic effect of this compound and anti-PD-1/PD-L1 therapy involves a multi-pronged attack on the tumor. This compound inhibits CDK4/6, leading to cell cycle arrest, and also modulates the tumor microenvironment to be more immune-permissive. This complements the action of immune checkpoint inhibitors, which unleash the anti-tumor activity of T-cells.
References
Differential Impact on the Tumor Immune Microenvironment: A Comparative Analysis of Narazaciclib and Palbociclib
A detailed comparison of the preclinical data reveals distinct immunomodulatory profiles for Narazaciclib and Palbociclib, two CDK4/6 inhibitors, with this compound demonstrating a potentially more robust activation of anti-tumor immunity. This guide provides a comprehensive analysis of their differential effects on the tumor immune microenvironment, supported by available experimental data and detailed methodologies for key assays.
This compound, a multi-kinase inhibitor, and Palbociclib, a selective CDK4/6 inhibitor, both impact the tumor immune microenvironment, but through partially distinct mechanisms and with differing effects on key immune cell populations and inflammatory mediators. Preclinical evidence suggests that this compound may induce a more potent pro-inflammatory and immune-stimulatory environment compared to Palbociclib, potentially offering advantages in combination with immunotherapies.
Comparative Analysis of Immunomodulatory Effects
| Feature | This compound | Palbociclib |
| Primary Mechanism | Multi-kinase inhibitor targeting CDK4/6, CSF1R, and other kinases. | Selective inhibitor of CDK4/6. |
| Effect on T-Cells | Inferred to enhance T-cell recruitment through increased chemokine production. | Can impair the proliferation of activated T-cells but may retain their cytotoxic efficacy. |
| Effect on Myeloid Cells | Potential to modulate myeloid cell populations through CSF1R inhibition. | Alters circulating myeloid cell composition, leading to a decrease in classical monocytes and an increase in dendritic cell maturation. |
| Cytokine/Chemokine Modulation | Enhances mRNA levels of T-cell recruiting chemokines CCL5 and CXCL10 in PYMT models. Exhibits a differential effect on the expression of 62 cytokines compared to Palbociclib. | Modulates the cytokine milieu, which can support an anti-tumor immune response. |
| Antigen Presentation | Promotes the expression of H2-D1 and B2M mRNA levels in PYMT cells, suggesting enhanced antigen presentation. | Can elevate antigen presentation by tumor cells. |
| Immune Checkpoint Synergy | Shows significant synergy with anti-PD-1 therapy in the EMT-6 syngeneic breast cancer model. | Combination with pembrolizumab has shown promising clinical responses. |
| Impact on PD-L1 | Leads to a higher reduction of PD-L1 protein levels in PYMT cells. | Effects on PD-L1 expression can be variable. |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Palbociclib on the tumor immune microenvironment can be attributed to their distinct kinase inhibition profiles.
Figure 1. Simplified signaling pathways of this compound and Palbociclib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the immunomodulatory effects of these agents.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the general steps for isolating and analyzing TILs from syngeneic mouse tumor models.
Evaluating the Synergistic Potential of Narazaciclib with Letrozole in Endometrial Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of combining Narazaciclib, a novel multi-kinase inhibitor, with Letrozole, an aromatase inhibitor, for the treatment of endometrial cancer. The content is based on currently available preclinical and clinical information.
Introduction: The Rationale for Combination Therapy
Endometrial cancer is the most common gynecologic malignancy, with a rising incidence. A significant subset of these tumors, particularly the low-grade endometrioid subtype, are hormone receptor-positive and driven by estrogen signaling. Letrozole, an aromatase inhibitor, effectively reduces systemic estrogen levels and is a therapeutic option for these patients. However, resistance to endocrine therapy is common.
This compound is a potent, orally available, multi-kinase inhibitor that primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are crucial for cell cycle progression from the G1 to the S phase. The combination of a CDK4/6 inhibitor with an aromatase inhibitor has shown significant synergistic effects in other hormone-driven cancers, such as breast cancer. The underlying principle is a dual blockade of tumor growth pathways: inhibiting both the estrogen-driven proliferation and the cell cycle machinery. An ongoing Phase 1/2a clinical trial (NCT05705505) is currently evaluating the safety and efficacy of this compound in combination with letrozole in patients with recurrent metastatic low-grade endometrioid endometrial cancer.
Mechanisms of Action
This compound: A Multi-Targeted Kinase Inhibitor
This compound (formerly ON 123300) is a novel kinase inhibitor with high potency against CDK4 and CDK6. By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby maintaining the Rb-E2F complex and arresting the cell cycle in the G1 phase. Preclinical studies have indicated that this compound also inhibits other kinases, such as ARK5, CSF1R, and c-Kit, suggesting a broader anti-cancer activity compared to some other CDK4/6 inhibitors. This differentiated profile may help in overcoming resistance mechanisms observed with other CDK4/6 inhibitors.
Letrozole: An Aromatase Inhibitor
Letrozole is a non-steroidal, reversible, and highly selective aromatase inhibitor. In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the aromatase enzyme in peripheral tissues. Letrozole competitively binds to the heme group of the aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen slows the growth of estrogen receptor-positive (ER+) endometrial cancer cells.
Synergistic Potential: Preclinical Evidence (Surrogate Data)
While specific preclinical data on the synergistic interaction between this compound and letrozole in endometrial cancer has been presented at scientific conferences, the detailed quantitative results are not yet publicly available in peer-reviewed literature. However, the synergistic potential of combining a CDK4/6 inhibitor with letrozole has been demonstrated in preclinical models of endometrial cancer using other CDK4/6 inhibitors, such as abemaciclib.
A study evaluating the combination of abemaciclib and letrozole in ER+, RB-wildtype endometrial cancer cell lines (Ishikawa) demonstrated a potent synergistic effect. The combination index (CI) values, a quantitative measure of drug interaction, were consistently less than 1, indicating synergy.
Table 1: Synergistic Activity of Abemaciclib and Letrozole in Ishikawa Endometrial Cancer Cells (Surrogate Data)
| Drug Combination | Concentration Ratio (Abemaciclib:Letrozole) | Combination Index (CI) at ED50 | Interpretation |
|---|
| Abemaciclib + Letrozole | Equipotent Fixed Molar Ratio | < 1 | Synergy |
This table is illustrative and based on data for abemaciclib, not this compound. ED50 represents the dose at which 50% of the maximum effect is observed.
Experimental Protocols (Based on Surrogate Studies)
The following are representative experimental protocols that would be employed to evaluate the synergistic potential of this compound and letrozole. These are based on established methodologies from similar studies with other CDK4/6 inhibitors.
Cell Viability and Synergy Assessment
-
Cell Lines: ER+ endometrial cancer cell lines (e.g., Ishikawa, MFE-296).
-
Treatment: Cells are treated with a dose range of this compound, letrozole, and the combination of both at a constant molar ratio.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The dose-effect relationship for each drug and the combination is analyzed using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Cycle Analysis
-
Treatment: Cells are treated with IC50 concentrations of this compound, letrozole, and the combination for a specified time (e.g., 24-48 hours).
-
Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by flow cytometry. A synergistic effect would be indicated by a more significant G1 arrest with the combination treatment compared to the single agents.
In Vivo Tumor Growth Inhibition
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with ER+ endometrial cancer cells or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, letrozole alone, and the combination of this compound and letrozole.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating the drug combination.
A Comparative Guide to the Multi-Kinase Inhibitory Profile of Narazaciclib and First-Generation CDK4/6 Inhibitors
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. The first-generation agents—Palbociclib, Ribociclib, and Abemaciclib—have demonstrated significant clinical efficacy. Emerging as a novel contender, Narazaciclib presents a distinct multi-kinase inhibitory profile, suggesting a broader mechanism of action and potentially different therapeutic applications and safety profiles. This guide provides an objective comparison of this compound with the first-generation CDK4/6 inhibitors, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways.
Executive Summary
This compound is a potent, orally bioavailable multi-kinase inhibitor with significant activity against CDK4 and CDK6.[1][2] Unlike the more selective first-generation CDK4/6 inhibitors, particularly Ribociclib and Palbociclib, this compound also demonstrates potent inhibition of other kinases implicated in tumor progression, including ARK5 (NUAK1), PDGFRβ, FGFR1, RET, and FYN.[3][4] This broader inhibitory spectrum is more akin to Abemaciclib, which also exhibits activity against a wider range of kinases beyond CDK4/6.[4][5] This multi-targeted approach may offer advantages in overcoming resistance mechanisms and addressing a wider array of oncogenic drivers.
Comparative Kinase Inhibitory Profiles
The selectivity and potency of a kinase inhibitor are critical determinants of its efficacy and toxicity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and the first-generation CDK4/6 inhibitors against their primary targets and key off-targets. The data are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating greater potency.
| Kinase Target | This compound | Palbociclib | Ribociclib | Abemaciclib |
| CDK4 | IC50: 3.9 nM[3] | IC50: 9-11 nM[2][6] | IC50: 10 nM[2][7] | IC50: 2 nM[2][8] |
| Kd: 0.18 nM[4][5] | Kd: 0.75 nM[4][5] | Kd: 1.3 nM[4][5] | Kd: 0.08 nM[4][5] | |
| CDK6 | IC50: 9.82 nM[3] | IC50: 15 nM[2] | IC50: 39 nM[2][7] | IC50: 9.9 nM[2] |
| ARK5 (NUAK1) | IC50: 5 nM[3] | - | - | - |
| PDGFRβ | IC50: 26 nM[3] | - | - | - |
| FGFR1 | IC50: 26 nM[3] | - | - | - |
| RET | IC50: 9.2 nM[3] | - | - | - |
| FYN | IC50: 11 nM[3] | - | - | - |
| GSK3β | IC50: 374 nM[4] | - | - | IC50: 13 nM[4] |
| CDK2/cyclinA | nM activity[4] | - | - | nM activity[4] |
Signaling Pathways
The primary mechanism of action for all four inhibitors involves the blockade of the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby maintaining its suppression of the E2F transcription factor and leading to cell cycle arrest.[1][2][9][10]
The broader kinase inhibitory profile of this compound and Abemaciclib suggests their involvement in additional signaling pathways, which could contribute to their efficacy and distinct side-effect profiles.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation of BUB1 as a differential target of Narazaciclib compared to palbociclib
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has demonstrated significant clinical benefit. However, the development of next-generation inhibitors with distinct target profiles offers the potential for improved efficacy and broader applications. This guide provides a detailed comparison of Narazaciclib, a novel multi-kinase inhibitor, and Palbociclib, with a focus on the validation of Budding Uninhibited by Benzimidazoles 1 (BUB1) as a key differential target of this compound.
Executive Summary
This compound and Palbociclib are both inhibitors of CDK4 and CDK6, key regulators of the cell cycle. However, this compound exhibits a broader kinase inhibitory profile, engaging additional targets implicated in cancer progression. Notably, experimental evidence from Cellular Thermal Shift Assays (CETSA) and Integrative Inferred Kinase Activity (INKA) analyses has identified BUB1, a crucial mitotic checkpoint serine/threonine kinase, as a target of this compound, but not Palbociclib. Molecular docking studies further support a higher binding affinity of this compound to BUB1. This differential targeting of BUB1 may contribute to an enhanced anti-tumor activity profile for this compound.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following tables summarize the available quantitative data on the inhibitory activities of this compound and Palbociclib against their primary and differential targets.
| Target | This compound IC50 (nM) | Palbociclib IC50 (nM) |
| CDK4 | 3.9[1] | 9 - 11[2] |
| CDK6 | 9.82[1] | 15[2] |
| BUB1 | Activity confirmed, specific IC50 not reported[3][4] | Inactive/High IC50 (Implied) |
| ARK5 (NUAK1) | 5[1] | Not a primary target |
| CSF1R | Activity at low nM concentrations[3] | Not a primary target |
| c-Kit | Activity at low nM concentrations[3] | Not a primary target |
Table 1: Comparative IC50 Values for this compound and Palbociclib.
| Target | This compound Kd (nM) | Palbociclib Kd (nM) |
| CDK4/cyclinD1 | 0.18[4] | 0.75[4] |
Table 2: Comparative Dissociation Constants (Kd) for this compound and Palbociclib.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to validate drug-target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Protocol for Kinase Inhibitor Target Validation:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Treat cells with the kinase inhibitor (this compound or Palbociclib) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of the target kinase (e.g., BUB1) in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.
Protocol for Kinase Inhibitor Docking:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D crystal structure of the target kinase (e.g., BUB1) from the Protein Data Bank (PDB). If the experimental structure is unavailable, a homology model can be generated.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Generate the 3D structure of the small molecule inhibitor (this compound or Palbociclib) and optimize its geometry.
-
-
Binding Site Prediction:
-
Identify the potential binding pocket on the kinase, which is typically the ATP-binding site for kinase inhibitors.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor.
-
The software will generate multiple possible binding poses of the ligand.
-
-
Scoring and Analysis:
-
The docking program will calculate a scoring function for each pose, which estimates the binding affinity (e.g., in kcal/mol).
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the kinase.
-
A lower binding energy generally indicates a more favorable binding interaction.
-
Mandatory Visualization
Caption: BUB1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for validating drug-target engagement.
Conclusion
The available evidence strongly supports the validation of BUB1 as a differential target of this compound when compared to the highly selective CDK4/6 inhibitor, Palbociclib. The multi-targeted nature of this compound, encompassing BUB1 in addition to CDK4/6 and other cancer-relevant kinases, suggests a potential for enhanced efficacy and a distinct mechanism of action. This differential targeting provides a strong rationale for the continued investigation of this compound in clinical settings, particularly in tumors where BUB1 is overexpressed or plays a critical oncogenic role. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic implications of BUB1 inhibition by this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Narazaciclib
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of investigational compounds like Narazaciclib is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with established safety protocols and regulatory compliance. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound: Key Safety and Hazard Information
This compound, a multi-kinase inhibitor, is classified as harmful if swallowed.[1] Below is a summary of its key hazard and safety information as per the Safety Data Sheet (SDS).
| Category | Information | Source |
| Product Identification | This compound (Synonym: ON123300) | [1] |
| CAS Number | 1357470-29-1 | [1] |
| Molecular Formula | C24H27N7O | [1] |
| Molecular Weight | 429.52 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 4), H302 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a procedural framework for compliant disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, gloves, absorbent pads, vials).
-
Solutions containing this compound.
-
Empty containers that held the compound.
-
-
Segregate this compound waste. Do not mix with other laboratory waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] It should be treated as hazardous chemical waste.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear protective gloves.[1] For handling antineoplastic agents, double chemotherapy gloves are recommended.[3]
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Skin and Body Protection: An impervious lab coat or gown is required.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator must be used.[1]
Step 3: Waste Containment and Labeling
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other components of the waste mixture.
-
Step 4: Accidental Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others and evacuate the immediate area.[1]
-
Don PPE: Wear full personal protective equipment as outlined in Step 2.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
Disposal: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container.[1]
Step 5: Final Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[4][6]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] They will ensure that the disposal method complies with all relevant regulations.
Experimental Workflow and Disposal Decision Logic
The following diagrams illustrate the general workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for this compound waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Narazaciclib
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Narazaciclib (ON123300). Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal of this potent multi-kinase inhibitor.
This compound is an investigational compound that functions as a multi-kinase inhibitor, targeting cyclin-dependent kinases 4 and 6 (CDK4/6) and ARK5.[1][2][3] Due to its cytotoxic nature, stringent safety protocols must be followed during all stages of handling, including preparation, administration, and disposal. The following information is designed to be your preferred resource for ensuring laboratory safety when working with this and similar chemical entities.
Personal Protective Equipment (PPE) for Handling this compound
All personnel must use the specified personal protective equipment when handling this compound. This is a mandatory requirement to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double chemotherapy gloves (nitrile) | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols. |
| Body Protection | Impervious, solid-front barrier gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Necessary when handling the powdered form of the compound or when there is a risk of aerosolization. |
This data is synthesized from general guidelines for handling cytotoxic agents and specific recommendations for this compound.[4][5][6][7][8]
Step-by-Step Handling and Disposal Plan
Follow these procedures meticulously to minimize exposure and ensure proper disposal of this compound and associated waste.
Receiving and Storage:
-
Inspect Shipment: Upon receipt, wear a single pair of chemotherapy gloves and inspect the external packaging for any signs of damage or leakage. If the container is compromised, treat it as a spill and follow the spill management protocol.
-
Decontaminate: Before storing, wipe the exterior of the primary container with a suitable decontaminating solution.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
Preparation of this compound Solutions:
-
Designated Area: All preparation of this compound, especially from its solid form, must be conducted in a certified biological safety cabinet (BSC) or a designated containment area to prevent inhalation of the powder.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning any preparation procedures.
-
Aseptic Technique: Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) where possible to minimize the risk of leaks and aerosol generation.
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
Disposal of this compound Waste:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container for cytotoxic waste. Do not recap needles. |
| Contaminated Labware | Pipette tips, tubes, flasks, and other contaminated labware should be disposed of in a clearly labeled cytotoxic waste container. |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated PPE | Gloves, gowns, and other disposable PPE should be placed in a designated cytotoxic waste container immediately after use. |
This information is based on general guidelines for the disposal of antineoplastic agents.[9][10]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
First aid measures are derived from the Safety Data Sheet for this compound.[4]
Visualized Workflow and Mechanism of Action
To further enhance understanding and procedural clarity, the following diagrams illustrate the handling workflow and the known signaling pathway of this compound.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
Caption: this compound inhibits CDK4/6 and ARK5, leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H27N7O | CID 56649281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 6. pogo.ca [pogo.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
